molecular formula C27H25F5N2O7 B12427045 Apn-peg4-pfp

Apn-peg4-pfp

Cat. No.: B12427045
M. Wt: 584.5 g/mol
InChI Key: LJUFEZHPHAXCIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apn-peg4-pfp is a useful research compound. Its molecular formula is C27H25F5N2O7 and its molecular weight is 584.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H25F5N2O7

Molecular Weight

584.5 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[[4-(2-cyanoethynyl)benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C27H25F5N2O7/c28-21-22(29)24(31)26(25(32)23(21)30)41-20(35)7-10-37-12-14-39-16-17-40-15-13-38-11-9-34-27(36)19-5-3-18(4-6-19)2-1-8-33/h3-6H,7,9-17H2,(H,34,36)

InChI Key

LJUFEZHPHAXCIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#N)C(=O)NCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Apn-peg4-pfp: A Heterobifunctional Crosslinker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Apn-peg4-pfp, a heterobifunctional crosslinking agent. This document details its mechanism of action, key advantages in bioconjugation, and protocols for its use, with a focus on its role in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a specialized chemical linker designed for the covalent conjugation of biomolecules. It features three key components: a 3-arylpropiolonitrile (APN) group, a tetraethylene glycol (PEG4) spacer, and a pentafluorophenyl (PFP) ester. This unique combination of functionalities allows for the specific and stable linkage of molecules, particularly between a thiol group (from a cysteine residue) and a primary or secondary amine.

The APN moiety provides exquisite chemoselectivity for cysteine residues, forming a stable thioether linkage.[1][2][3] This offers a significant advantage over traditional maleimide-based thiol chemistry, which can be prone to retro-Michael addition and exchange reactions, leading to less stable conjugates.[2] The PFP ester is a highly reactive group that efficiently forms stable amide bonds with amine groups, and it exhibits greater stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters.[4] The hydrophilic PEG4 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous media, which is crucial for biological applications.

Chemical Structure and Properties

This compound is a heterobifunctional crosslinker that enables the conjugation of a thiol-containing molecule to an amine-containing molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C27H25F5N2O7
Molecular Weight 584.5 g/mol
Appearance Oil or Solid
Solubility Soluble in THF, DCM, DMF, and DMSO
Storage Conditions -20°C, desiccated

Mechanism of Action and Key Applications

The utility of this compound lies in its dual reactivity, allowing for a two-step conjugation process.

  • Thiol-Reactive APN Group: The 3-arylpropiolonitrile (APN) group is an advanced thiol-specific conjugation moiety. It reacts with the sulfhydryl group of a cysteine residue to form a stable thioether bond. This reaction is highly chemoselective, minimizing off-target reactions with other amino acid residues. The resulting APN-cysteine conjugate exhibits superior stability in aqueous media and human plasma compared to maleimide-based linkages.

  • Amine-Reactive PFP Ester: The pentafluorophenyl (PFP) ester is a highly efficient amine-reactive functional group. It reacts with primary and secondary amines to form a stable amide bond. PFP esters are known for their high reactivity and increased resistance to hydrolysis in aqueous buffers compared to NHS esters, leading to more efficient conjugation reactions.

This dual functionality makes this compound an ideal tool for constructing complex biomolecular architectures, such as:

  • Antibody-Drug Conjugates (ADCs): Where a cytotoxic drug (containing an amine) can be linked to a monoclonal antibody (with an engineered cysteine).

  • PROTACs: this compound can serve as a versatile linker to connect a target protein-binding ligand and an E3 ligase ligand.

  • Peptide and Protein Labeling: For attaching fluorescent dyes, biotin, or other reporter molecules.

  • Surface Modification: For immobilizing proteins or other biomolecules onto surfaces.

Experimental Protocols

The following are generalized protocols for the use of this compound in a two-step bioconjugation. Optimization of reaction conditions (e.g., pH, temperature, molar ratios) is recommended for specific applications.

Protocol 1: Conjugation of this compound to a Thiol-Containing Protein

This protocol describes the first step of reacting the APN moiety of the linker with a cysteine residue on a protein.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.0-7.5).

  • This compound.

  • Anhydrous DMSO or DMF.

  • Desalting column.

  • Reaction buffer: 10–100 mM phosphate, Tris, or HEPES at pH 7.0–7.5.

Procedure:

  • Prepare the Protein Solution: Dissolve the protein at a concentration of 50–100 µM in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or a desalting column.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10-100 mM stock solution.

  • Initiate the Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Protect the reaction mixture from light.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired buffer for the next step (e.g., PBS, pH 7.2-8.5).

Protocol 2: Conjugation of the PFP-Activated Protein to an Amine-Containing Molecule

This protocol outlines the second step, reacting the PFP ester of the now-modified protein with an amine-containing molecule (e.g., a drug, a fluorescent probe).

Materials:

  • PFP-activated protein from Protocol 1.

  • Amine-containing molecule.

  • Anhydrous DMSO or DMF.

  • Reaction buffer: 50–100 mM PBS, borate, carbonate/bicarbonate, or HEPES buffer, pH 7.2–8.5.

  • Quenching reagent (optional): Tris buffer, pH 8.0-8.5.

  • Purification system (e.g., SEC, dialysis).

Procedure:

  • Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in a compatible solvent, such as DMSO or DMF.

  • Initiate the Conjugation Reaction: Add the solution of the amine-containing molecule to the PFP-activated protein solution. The molar ratio should be optimized but a 2:1 to 10:1 molar ratio of the amine-containing molecule to the protein is a common starting point.

  • Incubate: Allow the reaction to proceed for 1–4 hours at room temperature or overnight at 4°C for sensitive biomolecules.

  • Quench the Reaction (Optional): If necessary, quench any unreacted PFP esters by adding Tris buffer and incubating for 30 minutes.

  • Purification: Purify the final conjugate to remove excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

Visualizing Workflows and Pathways

The following diagrams illustrate the logical flow of the conjugation process and the general mechanism of a PROTAC synthesized using such a linker.

G cluster_step1 Step 1: Thiol-APN Conjugation cluster_step2 Step 2: Amine-PFP Conjugation Protein_SH Protein-SH (Cysteine) Reaction1 Incubation (RT, 2h or 4°C, overnight) Protein_SH->Reaction1 Reacts with APN moiety Apn_Linker This compound Apn_Linker->Reaction1 Protein_Linker Protein-peg4-pfp (PFP-activated) Protein_Linker_ref Protein-peg4-pfp Purification1 Desalting Column Reaction1->Purification1 Purify Purification1->Protein_Linker Amine_Molecule Amine-Molecule (e.g., Drug, Probe) Reaction2 Incubation (RT, 1-4h or 4°C, overnight) Amine_Molecule->Reaction2 Final_Conjugate Final Bioconjugate (Protein-Linker-Molecule) Protein_Linker_ref->Reaction2 Reacts with PFP ester Purification2 SEC / Dialysis Reaction2->Purification2 Purify Purification2->Final_Conjugate

Figure 1. Two-step bioconjugation workflow using this compound.

PROTAC_Mechanism PROTAC PROTAC Molecule (Ligand1-Linker-Ligand2) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (Target) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled Ub_POI Polyubiquitinated POI Ternary->Ub_POI Induces Polyubiquitination Ub Ubiquitin Ub->Ub_POI Transfer Proteasome Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Mediates Degradation->POI Reduced Levels

Figure 2. General mechanism of action for a PROTAC.

Conclusion

This compound is a powerful and versatile heterobifunctional crosslinker for advanced applications in bioconjugation, drug delivery, and targeted protein degradation. Its key advantages, including the formation of highly stable thiol linkages and efficient amine coupling, make it a superior choice for the synthesis of robust and effective biomolecular conjugates. The protocols and information provided in this guide serve as a foundation for researchers to harness the potential of this compound in their scientific endeavors.

References

The Apn-PEG4-PFP Reaction: A Technical Guide to a Heterobifunctional Crosslinker for Targeted Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the APN-PEG4-PFP heterobifunctional crosslinker, detailing the mechanisms of its constituent reactive groups and its application in advanced bioconjugation strategies, particularly for targeted drug delivery. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of chemical biology, pharmacology, and oncology.

Introduction to this compound

This compound is a powerful tool in bioconjugation, a chemical strategy used to link molecules for a variety of applications, including the development of antibody-drug conjugates (ADCs).[1][2] This linker possesses three key components: an Aminophenyl (APN) group, a polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This trifecta of functionalities allows for the precise and stable conjugation of two different molecules, such as a targeting protein and a therapeutic agent.

The "APN" in this context refers to a 3-arylpropiolonitrile moiety, which offers exquisite chemoselectivity for cysteine residues.[3][4] The PEG4 spacer enhances solubility and reduces steric hindrance, while the PFP ester is a highly efficient amine-reactive group.[5] Together, these components create a versatile linker for the construction of complex bioconjugates.

Core Reaction Mechanisms

The "this compound reaction" is not a single reaction, but rather the combined utility of its two distinct reactive ends.

PFP Ester Reaction with Primary Amines

The pentafluorophenyl (PFP) ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines, such as the ε-amino group of lysine residues in proteins. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon highly electrophilic and the pentafluorophenolate an excellent leaving group.

This reaction is notably more efficient than those involving N-hydroxysuccinimide (NHS) esters due to the PFP ester's increased resistance to hydrolysis in aqueous environments. The reaction is typically carried out in a slightly basic buffer (pH 7.2-8.5) to ensure the target amine is deprotonated and thus nucleophilic.

Reaction Diagram: PFP Ester Aminolysis

PFP_Ester_Reaction reagents PFP-PEG4-APN + R'-NH₂ (e.g., Lysine) transition Nucleophilic Acyl Substitution reagents:pfp->transition reagents:amine->transition product R'-NH-CO-PEG4-APN + Pentafluorophenol transition->product:amide transition->product:lg

Caption: Reaction of a PFP ester with a primary amine to form a stable amide bond.

APN (3-Arylpropiolonitrile) Reaction with Thiols

The 3-arylpropiolonitrile (APN) group is an electron-deficient alkyne that exhibits high selectivity for thiol groups, such as the side chain of cysteine residues. This "thiol-click" reaction results in the formation of a stable thioether linkage.

The key advantage of the APN-thiol conjugation is the stability of the resulting bond. Unlike maleimide-based conjugations, which can undergo a retro-Michael addition leading to dissociation of the conjugate, the APN-cysteine bond is remarkably stable in aqueous media and human plasma. This enhanced stability is crucial for in vivo applications where long-term association of the drug and its delivery vehicle is required.

Reaction Diagram: APN-Thiol Conjugation

APN_Thiol_Reaction reagents PFP-PEG4-APN + R''-SH (e.g., Cysteine) transition Michael Addition reagents:apn->transition reagents:thiol->transition product PFP-PEG4-APN-S-R'' transition->product:thioether

Caption: Conjugation of a 3-arylpropiolonitrile (APN) with a thiol to form a stable thioether.

Role of the PEG4 Spacer

The tetraethylene glycol (PEG4) spacer is a critical component that imparts several favorable properties to the linker and the final bioconjugate:

  • Increased Hydrophilicity: The PEG spacer enhances the water solubility of the linker and can help to mitigate aggregation of hydrophobic drugs.

  • Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the two conjugated molecules, which can be crucial for maintaining the biological activity of a protein or antibody.

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo circulation half-life of biologics by reducing renal clearance and immunogenicity.

Application in Targeted Drug Delivery to Aminopeptidase N (CD13)

A prominent application of heterobifunctional linkers like this compound is in the development of therapies targeting Aminopeptidase N (APN), also known as CD13. CD13 is a cell surface enzyme that is often overexpressed on the vasculature of tumors and in various cancer cells. This makes it an attractive target for delivering cytotoxic agents specifically to the tumor microenvironment.

Peptides containing the asparagine-glycine-arginine (NGR) motif have been shown to bind to CD13. A hypothetical, yet plausible, drug delivery strategy would involve:

  • Conjugation of a targeting ligand: An NGR-containing peptide with a free primary amine is reacted with the PFP ester end of this compound.

  • Conjugation of a therapeutic agent: A cytotoxic drug modified to contain a free thiol group is then reacted with the APN end of the peptide-linker conjugate.

The resulting molecule is a targeted pro-drug that can circulate in the body, bind to CD13 on cancer cells via the NGR peptide, and then be internalized, releasing the cytotoxic drug.

Workflow Diagram: Targeted Drug Delivery Strategy

Drug_Delivery_Workflow cluster_synthesis Bioconjugate Synthesis cluster_delivery Targeted Delivery and Action Linker This compound Intermediate NGR-PEG4-APN Linker->Intermediate + Ligand (PFP reaction) Ligand NGR Peptide (with -NH₂) Drug Cytotoxic Drug (with -SH) Final_Conjugate NGR-PEG4-Drug Conjugate Drug->Final_Conjugate + Intermediate (APN reaction) Binding Binding to CD13 Final_Conjugate->Binding Tumor_Cell Tumor Cell (CD13 expression) Internalization Internalization Tumor_Cell->Internalization Binding->Tumor_Cell Drug_Release Drug Release Internalization->Drug_Release Apoptosis Cell Death Drug_Release->Apoptosis

Caption: Workflow for creating and utilizing an NGR-targeted drug conjugate.

Quantitative Data Summary

ReactionReagentsKey ParametersStabilityReference
PFP Ester Aminolysis PFP ester, Primary Amine (e.g., Lysine)pH 7.2-8.5, Aqueous bufferStable amide bond
APN-Thiol Conjugation 3-Arylpropiolonitrile, Thiol (e.g., Cysteine)pH 7.5-9.0, Aqueous bufferMore stable than maleimide-thiol adducts in plasma

Experimental Protocols

General Protocol for PFP Ester Conjugation to a Protein
  • Buffer Preparation: Prepare a non-amine-containing buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.0.

  • Protein Preparation: Dissolve the protein containing lysine residues in the reaction buffer to a concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound linker in an organic solvent like DMSO or DMF to create a stock solution.

  • Conjugation: Add a 5- to 20-fold molar excess of the linker stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): Add a quenching buffer containing a primary amine (e.g., Tris-HCl) to react with any excess PFP ester.

  • Purification: Remove unreacted linker and byproducts using size-exclusion chromatography or dialysis.

General Protocol for APN Conjugation to a Cysteine-Containing Molecule
  • Buffer Preparation: Prepare a buffer such as PBS at a pH of 7.5-9.0.

  • Molecule Preparation: Dissolve the cysteine-containing molecule (e.g., a peptide or protein) in the reaction buffer.

  • Linker Conjugate Preparation: The APN-PEG4-conjugate (from the PFP reaction) should be purified and dissolved in a suitable buffer.

  • Conjugation: Mix the cysteine-containing molecule with the APN-functionalized linker.

  • Incubation: Allow the reaction to proceed for 2-12 hours at room temperature.

  • Purification: Purify the final bioconjugate using size-exclusion chromatography or ultrafiltration to remove any unreacted starting materials.

Conclusion

The this compound heterobifunctional crosslinker represents a significant advancement in the field of bioconjugation. Its dual reactivity, combined with the favorable properties of the PEG spacer, allows for the creation of highly stable and targeted therapeutic agents. The superior stability of the APN-cysteine linkage, in particular, addresses a key challenge in the development of next-generation antibody-drug conjugates and other targeted therapies. This guide provides a foundational understanding of the mechanisms and protocols necessary for the effective utilization of this versatile chemical tool.

References

The Superiority of Pentafluorophenyl Esters in Amine-Reactive Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and reliable formation of stable amide bonds is a cornerstone of bioconjugation and molecular assembly. While N-hydroxysuccinimide (NHS) esters have long been a popular choice for amine-reactive chemistry, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in reactivity, stability, and overall performance. This technical guide provides an in-depth exploration of the core principles of amine-reactive PFP ester chemistry, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their pursuit of robust and reproducible bioconjugation.

Core Principles: The Chemical Advantage of the Pentafluorophenyl Group

PFP esters are active esters derived from pentafluorophenol and are utilized to couple carboxylic acids with primary and secondary amines, resulting in the formation of a stable amide bond.[1] The enhanced performance of PFP esters is rooted in the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This inductive effect makes the carbonyl carbon of the ester more electrophilic and, consequently, more susceptible to nucleophilic attack by an amine.[1] Furthermore, the pentafluorophenolate anion is an excellent leaving group, facilitating a more efficient reaction.[1]

The primary advantages of PFP esters over the more conventional NHS esters are twofold: enhanced stability towards hydrolysis and greater reactivity towards aminolysis.[1] This combination is particularly crucial in the aqueous environments typically used for modifying biomolecules, where the competing hydrolysis reaction can significantly reduce the yield of the desired conjugate when using NHS esters.[1] PFP esters, in contrast, exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible conjugation reactions.

Quantitative Performance: A Head-to-Head Comparison

The superior performance of PFP esters is not merely qualitative. Kinetic studies have consistently demonstrated their enhanced reactivity and stability compared to other active esters.

Active Ester Pseudo-First-Order Rate Constant (s⁻¹) for Aminolysis Relative Coupling Speed vs. ONp Ester Reference
Poly(pentafluorophenyl acrylate)2.46 x 10⁻¹-
Poly(N-hydroxysuccinimide-4-vinyl benzoate)3.49 x 10⁻³-
Pentafluorophenyl (PFP) Ester (OPFP)-111
Pentachlorophenyl (PCP) Ester (OPCP)-32
Nitrophenyl (ONp) Ester-1
Active Ester Relative Stability to Hydrolysis Reference
N-hydroxysuccinimide (NHS) Ester>
Pentafluorophenyl (PFP) Ester>
2,3,5,6-Tetrafluorophenyl (TFP) Ester>
Selenophenyl (SePh) Ester>
p-Nitrophenyl (PNP) Ester

Note: The rate constants for aminolysis were determined in a comparative study of active ester polymer brush platforms. The relative coupling speeds are based on a separate study.

Reaction Mechanism and Workflow

The reaction of a PFP ester with a primary amine proceeds through a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the PFP ester, forming a tetrahedral intermediate. The intermediate then collapses, expelling the stable pentafluorophenolate leaving group to form the final amide bond.

ReactionMechanism PFP_Ester PFP Ester (R-CO-OPFP) Intermediate Tetrahedral Intermediate PFP_Ester->Intermediate Nucleophilic Attack Amine Primary Amine (R'-NH2) Amine->Intermediate Amide Amide Bond (R-CO-NH-R') Intermediate->Amide Collapse of Intermediate Leaving_Group Pentafluorophenol (HO-PFP) Intermediate->Leaving_Group

PFP ester reaction with a primary amine.

A typical experimental workflow for bioconjugation using PFP esters involves several key steps, from preparation of the biomolecule and PFP ester solutions to the final purification of the conjugate.

ExperimentalWorkflow A 1. Prepare Biomolecule Solution (e.g., protein in amine-free buffer, pH 7.2-8.5) C 3. Initiate Conjugation (add PFP ester to biomolecule solution) A->C B 2. Prepare PFP Ester Solution (dissolve in anhydrous DMSO or DMF) B->C D 4. Incubate Reaction (e.g., 1-4h at RT or overnight at 4°C) C->D E 5. Quench Reaction (Optional) (add Tris or glycine to consume excess PFP ester) D->E F 6. Purify Conjugate (e.g., size-exclusion chromatography, dialysis) E->F G 7. Characterize Conjugate (e.g., HPLC, LC-MS) F->G DecisionTree Start Bioconjugation to Primary/Secondary Amine Aqueous_Reaction Reaction in Aqueous Buffer? Start->Aqueous_Reaction High_Efficiency High Reaction Efficiency Critical? Aqueous_Reaction->High_Efficiency Yes Consider_NHS Consider NHS Ester (with potential for lower yield) Aqueous_Reaction->Consider_NHS No Precious_Sample Working with Precious/Limited Sample? High_Efficiency->Precious_Sample Yes Use_PFP Use PFP Ester High_Efficiency->Use_PFP No Precious_Sample->Use_PFP Yes Precious_Sample->Use_PFP No

References

The Strategic Role of the PEG4 Spacer in the Apn-PEG4-PFP Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Apn-PEG4-PFP linker is a heterobifunctional crosslinking reagent designed for the precise and stable conjugation of biomolecules. This guide provides a comprehensive technical overview of the linker's core components, with a particular focus on the pivotal role of the tetraethylene glycol (PEG4) spacer. We will delve into the linker's mechanism of action, present quantitative data on the impact of PEGylation, provide detailed experimental protocols for its use, and visualize key workflows and chemical principles.

Introduction to the this compound Linker

The this compound linker is comprised of three key functional moieties:

  • 3-Arylpropiolonitrile (Apn): A highly selective cysteine-reactive group.

  • Pentafluorophenyl (PFP) Ester: A robust amine-reactive group.

  • Tetraethylene Glycol (PEG4) Spacer: A hydrophilic linker that connects the Apn and PFP functionalities.

This strategic combination of reactive groups allows for a two-step conjugation process, enabling the precise linkage of two different biomolecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC), or the surface modification of nanoparticles.

The Pivotal Role of the PEG4 Spacer

The inclusion of a PEG4 spacer in the Apn-PFP linker architecture is a critical design element that confers several advantageous properties to the resulting bioconjugate.

Enhanced Hydrophilicity and Solubility

Many potent therapeutic payloads are hydrophobic, which can lead to aggregation and poor solubility of the final conjugate. The PEG4 spacer, with its hydrophilic ethylene glycol units, significantly increases the overall hydrophilicity of the linker-payload complex. This enhanced solubility is crucial for preventing aggregation, especially at higher drug-to-antibody ratios (DARs), and for improving the handling and formulation of the bioconjugate.[1][2]

Improved Pharmacokinetics

PEGylation is a well-established strategy for improving the pharmacokinetic profile of therapeutic molecules. The hydrophilic PEG4 spacer creates a hydration shell around the conjugate, which can:

  • Increase the hydrodynamic radius: This can reduce renal clearance, leading to a longer circulation half-life.[3]

  • Mask potential immunogenic epitopes: This can reduce the immunogenicity of the conjugate.

  • Enhance tumor accumulation: In the case of ADCs, the prolonged circulation time can lead to increased accumulation at the tumor site through the enhanced permeability and retention (EPR) effect.

Reduced Steric Hindrance

The PEG4 spacer provides a flexible arm of a defined length, physically separating the two conjugated biomolecules. This spatial separation is critical for minimizing steric hindrance, which can:

  • Preserve the biological activity of the targeting molecule: For example, it can prevent a bulky drug payload from interfering with the antigen-binding site of an antibody.

  • Improve the efficiency of the conjugation reactions: By extending the reactive moieties away from the bulk of the biomolecules, the PEG4 spacer can improve their accessibility and reactivity.

Quantitative Data on the Impact of PEGylation

Table 1: Effect of PEG Spacer on ADC Solubility and Aggregation

Linker TypeDrug-to-Antibody Ratio (DAR)Aggregation (%)Reference
Hydrophobic Linker8> 20%[4]
PEG4-based Linker 8 < 5% [4]

Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics

PEG Spacer LengthClearance Rate (mL/kg/day)In Vivo Half-Life (hours)Reference
No PEG~8.5~100
PEG4 ~5.0 ~150 ****
PEG8~3.0~200
PEG12~2.5~220

Table 3: Influence of PEG Spacer on Binding Affinity

PEG Spacer LengthIC50 (nM)Reference
PEG23.1 ± 0.2
PEG4 5.4 ± 0.4 ****
PEG65.8 ± 0.3

Note: The data in the tables above are illustrative and derived from studies on various ADC and bioconjugate systems. The exact quantitative impact of the PEG4 spacer in the this compound linker may vary depending on the specific biomolecules being conjugated.

Experimental Protocols

The following section provides a detailed, step-by-step protocol for a typical two-step conjugation using the this compound linker. This protocol is a general guideline and may require optimization for specific applications.

Step 1: Conjugation of a Payload with a Primary Amine to the PFP Ester Moiety

Objective: To react a molecule containing a primary amine (e.g., a cytotoxic drug, a fluorescent dye) with the PFP ester of the this compound linker.

Materials:

  • This compound linker

  • Amine-containing payload

  • Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction Buffer: 50–100 mM PBS, borate, or carbonate/bicarbonate buffer, pH 7.2–8.5

  • Quenching Reagent (optional): Tris buffer or hydroxylamine

Procedure:

  • Preparation of the Payload Solution: Dissolve the amine-containing payload in the chosen anhydrous organic solvent to a final concentration of 10-50 mM.

  • Preparation of the Linker Solution: Immediately before use, dissolve the this compound linker in the same anhydrous organic solvent to a concentration of 10–100 mM.

  • Reaction Initiation: Add the this compound linker solution to the payload solution at a molar ratio of 1:1 to 1.5:1 (linker:payload). The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the formation of the Apn-PEG4-Payload conjugate.

  • Quenching (Optional): If necessary, quench any unreacted PFP ester by adding a quenching reagent.

  • Purification: Purify the Apn-PEG4-Payload conjugate using an appropriate chromatographic method, such as reversed-phase HPLC, to remove unreacted starting materials and byproducts.

Step 2: Conjugation of a Cysteine-Containing Biomolecule to the Apn Moiety

Objective: To react the purified Apn-PEG4-Payload conjugate with a biomolecule containing a free cysteine residue (e.g., a reduced antibody).

Materials:

  • Purified Apn-PEG4-Payload conjugate

  • Cysteine-containing biomolecule

  • Reaction Buffer: Phosphate-buffered saline (PBS) or other suitable buffer, pH 7.5-9.0

  • Reducing Agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds in proteins.

Procedure:

  • Preparation of the Cysteine-Containing Biomolecule:

    • If the cysteine residue is already free, ensure the biomolecule is in the appropriate reaction buffer.

    • If the cysteine is part of a disulfide bond (e.g., in an antibody), perform a reduction step. For example, incubate the antibody with a 10-20 fold molar excess of TCEP for 1-2 hours at 37°C.

    • Remove the excess reducing agent by size-exclusion chromatography or dialysis.

  • Preparation of the Apn-PEG4-Payload Solution: Dissolve the purified Apn-PEG4-Payload conjugate in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Reaction Initiation: Add the Apn-PEG4-Payload solution to the cysteine-containing biomolecule solution. The molar ratio of the payload-linker to the biomolecule will depend on the desired final DAR and should be optimized. A typical starting point is a 5-10 fold molar excess of the payload-linker.

  • Incubation: Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C overnight with gentle mixing.

  • Purification: Purify the final bioconjugate using a suitable method to remove unreacted payload-linker and other impurities. Common methods include size-exclusion chromatography, affinity chromatography, or dialysis.

  • Characterization: Characterize the final conjugate to determine the DAR, purity, and biological activity. Methods for DAR determination include UV-Vis spectroscopy, HIC-HPLC, and mass spectrometry.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Figure 1. Two-Step Conjugation Workflow using this compound Linker cluster_0 Step 1: Payload-Linker Synthesis cluster_1 Step 2: Bioconjugation Payload_Amine Payload with Primary Amine Reaction1 Amine-PFP Ester Reaction (DMF or DMSO, RT) Payload_Amine->Reaction1 Apn_PEG4_PFP This compound Linker Apn_PEG4_PFP->Reaction1 Apn_PEG4_Payload Apn-PEG4-Payload Conjugate Reaction1->Apn_PEG4_Payload Purification1 Purification (RP-HPLC) Apn_PEG4_Payload->Purification1 Purified_Payload_Linker Purified Apn-PEG4-Payload Purification1->Purified_Payload_Linker To Step 2 Biomolecule_Cys Biomolecule with Free Cysteine Reaction2 Apn-Cysteine Reaction (Aqueous Buffer, pH 7.5-9.0, RT) Biomolecule_Cys->Reaction2 Purified_Payload_Linker->Reaction2 Final_Conjugate Final Bioconjugate Reaction2->Final_Conjugate Purification2 Purification (SEC or Affinity) Final_Conjugate->Purification2 Characterization Characterization (DAR, Purity, Activity) Purification2->Characterization

Caption: Two-Step Conjugation Workflow using this compound Linker

G Figure 2. Mechanism of Apn-Cysteine Conjugation Apn Apn Moiety 3-Arylpropiolonitrile Nucleophilic_Attack Nucleophilic Attack Apn:f0->Nucleophilic_Attack Cysteine Cysteine Residue Thiol Group (-SH) Cysteine:f0->Nucleophilic_Attack Intermediate Intermediate Adduct Nucleophilic_Attack->Intermediate Protonation Protonation Intermediate->Protonation Stable_Adduct Stable Thioether Adduct Protonation->Stable_Adduct

Caption: Mechanism of Apn-Cysteine Conjugation

Conclusion

The this compound linker is a sophisticated and versatile tool for bioconjugation, offering high selectivity and stability. The integral PEG4 spacer plays a multifaceted role in enhancing the physicochemical and pharmacokinetic properties of the resulting bioconjugates. By improving solubility, reducing aggregation, minimizing steric hindrance, and prolonging circulation half-life, the PEG4 spacer is critical for the successful development of advanced therapeutics and diagnostics. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to leverage the power of this advanced linker technology.

References

An In-depth Technical Guide to the Solubility and Stability of Apn-peg4-pfp

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the solubility and stability of Apn-peg4-pfp (Arylpropiolonitrile-PEG4-Pentafluorophenyl ester), a heterobifunctional crosslinker. Designed for researchers, scientists, and drug development professionals, this document outlines the core physicochemical properties, experimental methodologies for their assessment, and the underlying chemical principles governing its utility in bioconjugation.

Introduction to this compound

This compound is a chemical crosslinker featuring three key components:

  • Arylpropiolonitrile (Apn): A thiol-reactive group that forms a stable thioether bond with cysteine residues on proteins and peptides.

  • Polyethylene Glycol (PEG4): A short, hydrophilic four-unit polyethylene glycol spacer that enhances solubility and provides spatial separation between conjugated molecules.

  • Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as lysine residues.

This heterobifunctional architecture allows for the specific and sequential conjugation of two different molecules, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other complex biomolecular structures.

Solubility Data

Table 1: Qualitative Solubility of this compound

Solvent TypeSolvent ExamplesSolubility
Organic SolventsTHF, DCM, DMF, DMSOSoluble
Aqueous BuffersPBS, HEPES, TrisSparingly Soluble to Insoluble

Note: The hydrophilic PEG4 spacer is intended to improve the aqueous solubility of the resulting bioconjugate rather than the linker itself.

Stability Profile

The stability of this compound is primarily discussed in the context of the covalent bonds it forms upon conjugation. The Apn-cysteine linkage is of particular interest due to its enhanced stability compared to more traditional thiol-reactive chemistries like maleimides.

Table 2: Stability Characteristics of this compound and its Conjugates

FeatureDescription
Storage Stability Recommended storage at -20°C to prevent degradation of the reactive PFP ester.
Apn-Cysteine Conjugate Stability The thioether bond formed is remarkably stable in aqueous media, human plasma, and in vivo.[1][2][3][4] This linkage is resistant to hydrolysis and thiol exchange reactions.[1]
PFP Ester Reactivity The PFP ester is susceptible to hydrolysis in aqueous environments. Therefore, conjugation reactions involving the PFP ester should be performed in anhydrous solvents or with minimal exposure to water.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the solubility and stability of this compound. These protocols are based on standard methodologies for similar chemical compounds.

This protocol describes a method to determine the solubility of this compound in a given solvent using the shake-flask method, followed by quantification.

Workflow for Solubility Determination

prep Prepare saturated solution equilibrate Equilibrate at constant temperature prep->equilibrate Shake/Vortex separate Separate solid from supernatant equilibrate->separate Centrifuge/Filter quantify Quantify concentration of supernatant separate->quantify HPLC/UV-Vis determine Determine solubility limit quantify->determine

Caption: Workflow for experimental solubility determination.

Materials:

  • This compound

  • Selected solvents (e.g., DMSO, DCM, PBS pH 7.4)

  • Vials with screw caps

  • Vortex mixer and shaker incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent in a vial. The exact amount should be enough to ensure that undissolved solid remains.

  • Equilibration: Tightly cap the vial and place it in a shaker incubator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection: Carefully collect a known volume of the supernatant, ensuring no solid particles are disturbed. For added certainty, the collected supernatant can be passed through a 0.22 µm syringe filter.

  • Quantification:

    • HPLC: Dilute the supernatant with an appropriate mobile phase and inject it into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV). Compare the peak area to a standard curve of known this compound concentrations to determine the concentration in the supernatant.

    • UV-Vis: If this compound has a distinct absorbance peak, measure the absorbance of the diluted supernatant and calculate the concentration using a standard curve.

  • Solubility Determination: The calculated concentration of the saturated supernatant represents the solubility of this compound in that solvent at the tested temperature.

This protocol outlines a method to assess the stability of the Apn-cysteine conjugate in a biologically relevant medium.

Workflow for Conjugate Stability Assessment

conjugate Synthesize Apn-conjugate incubate Incubate in stability medium conjugate->incubate e.g., Human Plasma sample Collect samples at time points incubate->sample 0, 6, 12, 24, 48h analyze Analyze samples sample->analyze LC-MS/SDS-PAGE assess Assess conjugate integrity analyze->assess

Caption: Workflow for assessing the stability of an Apn-conjugate.

Materials:

  • A cysteine-containing peptide or protein

  • This compound (or a derivative with a single reactive group for simplicity)

  • Human plasma or a buffered solution (e.g., PBS pH 7.4)

  • Incubator at 37°C

  • LC-MS (Liquid Chromatography-Mass Spectrometry) system

  • Quenching solution (e.g., formic acid)

Procedure:

  • Conjugate Synthesis: Synthesize the conjugate by reacting the cysteine-containing molecule with the Apn-functionalized linker. Purify the conjugate to remove any unreacted starting materials.

  • Incubation: Dissolve the purified conjugate in human plasma or the desired buffer to a final concentration of 1 mg/mL.

  • Time-Course Sampling: Incubate the solution at 37°C. At designated time points (e.g., 0, 1, 6, 12, 24, 48 hours), withdraw an aliquot of the sample.

  • Sample Quenching: Immediately quench the reaction in the collected aliquot by adding an equal volume of cold quenching solution (e.g., 1% formic acid in acetonitrile) to precipitate plasma proteins and stop any enzymatic degradation.

  • Analysis: Centrifuge the quenched samples to pellet precipitates. Analyze the supernatant by LC-MS to monitor the integrity of the conjugate over time. Look for the appearance of degradation products or the free parent molecule.

  • Stability Assessment: Plot the percentage of intact conjugate remaining at each time point to determine its stability profile in the tested medium.

Signaling Pathways and Mechanisms of Action

This compound itself is a synthetic linker and does not directly participate in biological signaling pathways. Its function is to covalently link other molecules. The relevant signaling pathway would be that of the biomolecule to which this compound is conjugated.

The primary mechanism of action for this compound is the sequential formation of covalent bonds with thiol and amine groups.

Reaction Mechanism of this compound

Apn_PFP This compound Intermediate Apn-peg4-Protein Apn_PFP->Intermediate Thiol Reaction Cys_Protein Cysteine-containing Protein (Protein-SH) Cys_Protein->Intermediate Lys_Molecule Amine-containing Molecule (Molecule-NH2) Final_Conjugate Molecule-peg4-Apn-Protein Lys_Molecule->Final_Conjugate Intermediate->Final_Conjugate Amine Reaction

Caption: Reaction scheme of this compound conjugation.

This diagram illustrates the two-step conjugation process:

  • The arylpropiolonitrile (Apn) end of the linker reacts with a thiol group (e.g., from a cysteine residue) to form a stable thioether bond.

  • The pentafluorophenyl (PFP) ester end of the linker then reacts with a primary amine (e.g., from a lysine residue or another molecule) to form a stable amide bond, resulting in the final crosslinked product.

References

An In-depth Technical Guide to the Synthesis and Purification of Apn-peg4-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Apn-peg4-pfp, a heterobifunctional PROTAC linker. The document details the chemical reactions, step-by-step experimental protocols, and purification strategies, supported by quantitative data and visual workflows, to enable researchers to produce this valuable tool for targeted protein degradation.

Introduction

This compound is a versatile linker molecule widely employed in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates three key functional components: an aminophenyl (Apn) group with chemoselectivity for cysteine residues, a tetraethylene glycol (peg4) spacer to provide optimal length and solubility, and a highly reactive pentafluorophenyl (PFP) ester for efficient amide bond formation with primary amines. The PFP ester offers the advantage of being less susceptible to hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and controlled conjugation reactions[1]. This guide outlines a robust synthetic route and a detailed purification protocol for obtaining high-purity this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of the aminophenyl (Apn) moiety, followed by its coupling to a PEG4 linker, and culminating in the activation of the terminal carboxylic acid as a pentafluorophenyl ester.

Overall Synthetic Scheme

Synthesis_Scheme cluster_step1 Step 1: Synthesis of N-(4-aminophenyl)acetamide (2) cluster_step2 Step 2: Coupling with Amino-PEG4-acid cluster_step3 Step 3: Pentafluorophenyl Esterification N-(4-nitrophenyl)acetamide N-(4-nitrophenyl)acetamide (1) N-(4-aminophenyl)acetamide N-(4-aminophenyl)acetamide (2) N-(4-nitrophenyl)acetamide->N-(4-aminophenyl)acetamide Fe, NH4Cl EtOH/H2O Apn-peg4-COOH Apn-peg4-COOH (4) N-(4-aminophenyl)acetamide->Apn-peg4-COOH EDC, NHS DMF Amino-PEG4-acid Amino-PEG4-acid (3) Amino-PEG4-acid->Apn-peg4-COOH This compound This compound (5) Apn-peg4-COOH->this compound DCC DCM Pentafluorophenol Pentafluorophenol Pentafluorophenol->this compound

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of N-(4-aminophenyl)acetamide (2)

This step involves the reduction of the nitro group of N-(4-nitrophenyl)acetamide to an amine.

  • Materials:

    • N-(4-nitrophenyl)acetamide (1)

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of N-(4-nitrophenyl)acetamide (1.0 eq) in a 2:1 mixture of ethanol and water, add ammonium chloride (5.0 eq) and iron powder (5.0 eq).

    • Heat the reaction mixture to reflux and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(4-aminophenyl)acetamide (2) as a solid. The product can be used in the next step without further purification if the purity is deemed sufficient by ¹H NMR.

Step 2: Coupling of N-(4-aminophenyl)acetamide with Amino-PEG4-acid

This step forms an amide bond between the synthesized aminophenyl moiety and the commercially available Amino-PEG4-acid.

  • Materials:

    • N-(4-aminophenyl)acetamide (2)

    • Amino-PEG4-acid (3)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated ammonium chloride solution (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Amino-PEG4-acid (1.0 eq) in anhydrous DMF.

    • Add EDC·HCl (1.2 eq) and NHS (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of N-(4-aminophenyl)acetamide (1.1 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, Apn-peg4-COOH (4).

Step 3: Pentafluorophenyl Esterification

The final step is the conversion of the terminal carboxylic acid to a highly reactive pentafluorophenyl ester.

  • Materials:

    • Apn-peg4-COOH (4)

    • Pentafluorophenol

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve Apn-peg4-COOH (1.0 eq) and pentafluorophenol (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.

    • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with DCM.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound (5).

Purification of this compound

The crude this compound is typically an oil or a waxy solid and requires purification to remove unreacted starting materials, coupling reagents, and byproducts. A multi-step purification strategy is recommended.

Purification Workflow

Purification_Workflow Crude Crude this compound Silica Silica Gel Chromatography Crude->Silica Removal of polar impurities and excess reagents RPHPLC Reverse-Phase HPLC Silica->RPHPLC Final polishing for high purity product Pure Pure this compound RPHPLC->Pure

Caption: Purification workflow for this compound.

Experimental Protocols

Purification Step 1: Silica Gel Chromatography

This initial chromatographic step is effective for removing polar impurities and excess reagents.

  • Materials:

    • Crude this compound

    • Silica gel (230-400 mesh)

    • Hexanes

    • Ethyl acetate (EtOAc)

    • Dichloromethane (DCM)

    • Methanol (MeOH)

  • Procedure:

    • Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexanes/EtOAc).

    • Dissolve the crude this compound in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the percentage of methanol.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

Purification Step 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For achieving high purity, particularly for research and drug development applications, a final purification by RP-HPLC is recommended.

  • Materials:

    • Partially purified this compound

    • Water (HPLC grade) with 0.1% Trifluoroacetic acid (TFA) (Mobile Phase A)

    • Acetonitrile (HPLC grade) with 0.1% Trifluoroacetic acid (TFA) (Mobile Phase B)

    • C18 reverse-phase column

  • Procedure:

    • Dissolve the partially purified product in a minimal amount of the initial mobile phase mixture.

    • Inject the sample onto a C18 reverse-phase column.

    • Elute the product using a linear gradient of Mobile Phase B into Mobile Phase A. A typical gradient might be from 5% to 95% B over 30 minutes.

    • Monitor the elution profile using a UV detector (e.g., at 254 nm).

    • Collect the fractions corresponding to the main product peak.

    • Lyophilize the collected fractions to obtain the final pure this compound as a solid or oil.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound. The values are representative and may vary depending on the specific reaction conditions and scale.

StepProductStarting MaterialMolecular Weight ( g/mol )Typical Yield (%)Purity (%) (before next step)Analytical Method
1. Nitro ReductionN-(4-aminophenyl)acetamide (2)N-(4-nitrophenyl)acetamide (1)150.1885-95>95¹H NMR, LC-MS
2. Amide CouplingApn-peg4-COOH (4)N-(4-aminophenyl)acetamide (2)413.4570-85>90LC-MS, ¹H NMR
3. PFP EsterificationThis compound (5)Apn-peg4-COOH (4)579.4860-75>85 (crude)LC-MS
4. Silica Gel ChromatographyThis compound (5)Crude this compound579.4880-90 (recovery)>95TLC, LC-MS
5. Reverse-Phase HPLCThis compound (5)Purified this compound579.4870-85 (recovery)>98HPLC, LC-MS

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

This comprehensive guide provides researchers with the necessary information to synthesize and purify this compound. Adherence to these protocols will facilitate the production of a high-quality linker, which is a critical component in the development of novel PROTAC-based therapeutics.

References

An In-depth Technical Guide to the Heterobifunctional Crosslinker: Apn-peg4-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Apn-peg4-pfp, a versatile tool in the field of bioconjugation. This document details its core properties, applications, and the methodologies for its effective use in research and development.

Introduction to this compound

This compound is a heterobifunctional crosslinker designed for the covalent linkage of biomolecules. Its structure comprises three key components: an aminophenyl (Apn) group, a polyethylene glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester. This unique combination of functionalities allows for the selective and efficient conjugation of molecules, making it a valuable reagent in the development of antibody-drug conjugates (ADCs), PROTACs (Proteolysis Targeting Chimeras), and other targeted therapeutics.[1][2]

The Apn moiety exhibits chemoselectivity for cysteine residues, forming a stable thioether bond.[3][4] The PFP ester, on the other hand, reacts with primary amines to form a robust amide bond. The tetra-ethylene glycol (peg4) spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous environments.[5]

Physicochemical and Reactive Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueSource
Chemical Formula C27H25F5N2O7
Molecular Weight 584.49 g/mol
Physical Form Oil
Solubility Soluble in THF, DCM, DMF, and DMSO
Storage Conditions -20°C
Purity ≥90%

Reaction Mechanism and Kinetics

The utility of this compound lies in the orthogonal reactivity of its two functional ends. This allows for a controlled, two-step conjugation process, minimizing the formation of homodimeric byproducts.

Cysteine-Specific Reaction (APN Moiety)
Amine-Reactive Conjugation (PFP Ester)

The pentafluorophenyl (PFP) ester is a highly reactive functional group that readily couples with primary amines to form a stable amide bond. PFP esters are known to be more resistant to hydrolysis compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to more efficient conjugation reactions in aqueous buffers.

Kinetic studies on similar PFP ester platforms have demonstrated their superior reactivity. For instance, the pseudo-first-order rate constant for the aminolysis of a poly(pentafluorophenyl acrylate) was determined to be significantly faster than that of a comparable NHS ester-based polymer.

Reaction ParameterPFP EsterNHS Ester
Pseudo-first-order rate constant (s⁻¹) 2.46 x 10⁻¹3.49 x 10⁻³

This data is for a poly(pentafluorophenyl acrylate) and a poly(N-hydroxysuccinimide-4-vinyl benzoate) respectively and serves as a reference for the general reactivity of PFP esters.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in bioconjugation applications. Optimization of these protocols is recommended for specific applications.

Two-Step Antibody-Drug Conjugation

This protocol outlines the conjugation of a thiol-containing payload to an antibody.

Materials:

  • Antibody (containing accessible amine groups)

  • This compound

  • Thiol-containing payload (e.g., a cytotoxic drug)

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching Reagent (e.g., Tris buffer)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Modification with this compound:

    • Dissolve the antibody in the reaction buffer.

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.

    • Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Removal of Excess Crosslinker:

    • Remove unreacted this compound using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS, pH 7.0-7.5).

  • Conjugation to Thiol-Containing Payload:

    • Add the thiol-containing payload to the activated antibody solution. The molar ratio will depend on the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 2-4 hours at room temperature.

  • Purification:

    • Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove unreacted payload and any aggregates.

PROTAC Synthesis

This protocol describes a general approach for synthesizing a PROTAC molecule using this compound.

Materials:

  • Warhead for target protein (containing a primary amine)

  • E3 ligase ligand (containing a cysteine residue)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Amine-free buffer (e.g., PBS, pH 7.2-8.0 for the first step)

  • Purification system (e.g., HPLC)

Procedure:

  • Reaction of this compound with Target Protein Warhead:

    • Dissolve the amine-containing warhead in anhydrous DMSO or DMF.

    • Add an equimolar amount of this compound.

    • The reaction can be carried out at room temperature. Monitor progress by LC-MS.

  • Purification of the Intermediate:

    • Purify the resulting warhead-linker intermediate using an appropriate method, such as HPLC.

  • Reaction with E3 Ligase Ligand:

    • Dissolve the purified intermediate and the cysteine-containing E3 ligase ligand in a suitable buffer.

    • Incubate the reaction until completion, monitoring by LC-MS.

  • Final Purification:

    • Purify the final PROTAC molecule using HPLC.

Visualizations

This compound Reaction Scheme

G cluster_0 Step 1: Amine Reaction cluster_1 Step 2: Cysteine Reaction Protein_Amine Protein-NH2 Activated_Protein Protein-NH-CO-peg4-Apn Protein_Amine->Activated_Protein pH 7.2-8.0 Apn_peg4_pfp This compound Apn_peg4_pfp->Activated_Protein Final_Conjugate Protein-NH-CO-peg4-Apn-S-Payload Activated_Protein->Final_Conjugate Payload_SH Payload-SH Payload_SH->Final_Conjugate pH 7.0-7.5 G POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Degradation Protein Degradation Proteasome->Degradation

References

Apn-peg4-pfp: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional crosslinker, Apn-peg4-pfp, detailing its chemical properties, and applications in bioconjugation, with a focus on its use in the development of antibody-drug conjugates (ADCs).

Core Properties of this compound

This compound is a versatile crosslinking reagent that features two distinct reactive moieties at either end of a polyethylene glycol (PEG) spacer. The 3-arylpropiolonitrile (APN) group exhibits high selectivity for thiol groups, such as those found in cysteine residues of proteins. The pentafluorophenyl (PFP) ester is a highly reactive group that readily forms stable amide bonds with primary amines, such as the lysine residues present on the surface of antibodies and other proteins. The PEG4 spacer enhances solubility and provides spatial separation between the conjugated molecules.

PropertyValueReference
Molecular Formula C27H25F5N2O7[1]
Molecular Weight 584.49 g/mol [2][3][4]
Physical Form Oil[2]
Solubility Soluble in THF, DCM, DMF, and DMSO
Storage Conditions Store at -20°C

Reaction Mechanism

This compound enables the sequential and controlled conjugation of two different molecules. The conjugation process typically proceeds in a two-step manner, leveraging the differential reactivity of the PFP ester and the APN group.

G cluster_0 Step 1: PFP Ester Reaction with Amine cluster_1 Step 2: APN Reaction with Thiol Protein_NH2 Protein-NH₂ (e.g., Antibody) Activated_Protein Protein-NH-CO-peg4-Apn Protein_NH2->Activated_Protein PFP ester reacts with primary amine Apn_PEG4_PFP This compound Apn_PEG4_PFP->Activated_Protein Activated_Protein_2 Protein-NH-CO-peg4-Apn Final_Conjugate Protein-Conjugated Payload Activated_Protein_2->Final_Conjugate APN group reacts with thiol Payload_SH Payload-SH (e.g., Drug) Payload_SH->Final_Conjugate

Caption: Reaction mechanism of this compound in a two-step conjugation.

Experimental Protocols

This section details a general protocol for the two-step conjugation of a payload molecule to an antibody using this compound. This method is particularly relevant for the synthesis of Antibody-Drug Conjugates (ADCs).

Step 1: Antibody Modification with this compound

This initial step involves the reaction of the PFP ester moiety of this compound with the primary amine groups (e.g., lysine residues) on the antibody.

Materials:

  • Antibody solution (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a suitable concentration (e.g., 2-10 mg/mL) in an amine-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-8.0.

  • This compound Stock Solution: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration of the stock solution will depend on the desired molar excess.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should ideally be kept below 10% to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Removal of Excess Linker: Purify the this compound-activated antibody from the unreacted linker using a desalting column or through dialysis against the reaction buffer.

Step 2: Conjugation of Thiol-Containing Payload

In this second step, the thiol-containing payload (e.g., a cytotoxic drug) is conjugated to the APN group of the activated antibody.

Materials:

  • This compound-activated antibody from Step 1

  • Thiol-containing payload molecule

  • Reaction buffer (e.g., PBS, pH 7.0-7.5)

  • Quenching buffer (optional, e.g., N-acetylcysteine)

  • Purification equipment (e.g., size-exclusion chromatography system)

Procedure:

  • Payload Preparation: Dissolve the thiol-containing payload in a suitable solvent, which is compatible with the reaction buffer.

  • Conjugation Reaction: Add the thiol-containing payload to the purified, activated antibody solution. A 1.5- to 5-fold molar excess of the payload over the antibody is typically recommended.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Quenching (Optional): To stop the reaction, a quenching reagent such as N-acetylcysteine can be added to react with any remaining unreacted APN groups.

  • Purification of the Final Conjugate: Purify the final antibody-payload conjugate from unreacted payload and other reaction byproducts using a suitable method like size-exclusion chromatography (SEC) or dialysis.

Experimental Workflow for ADC Synthesis

The synthesis of an antibody-drug conjugate using this compound follows a structured workflow to ensure the production of a homogenous and effective therapeutic agent.

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Analysis mAb_prep Monoclonal Antibody (mAb) Preparation step1 Step 1: mAb Activation (PFP Ester Reaction) mAb_prep->step1 linker_prep This compound Stock Solution linker_prep->step1 payload_prep Thiolated Payload Preparation step2 Step 2: Payload Conjugation (APN Reaction) payload_prep->step2 purification1 Purification 1 (Remove Excess Linker) step1->purification1 purification1->step2 purification2 Final Purification (e.g., SEC) step2->purification2 characterization Characterization (e.g., DAR, Purity) purification2->characterization final_product Final ADC Product characterization->final_product

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

The successful development of bioconjugates, particularly ADCs, relies on well-controlled and reproducible manufacturing processes. The use of heterobifunctional linkers like this compound allows for a stepwise approach that contributes to the generation of more homogenous products with defined drug-to-antibody ratios (DARs), which is a critical quality attribute for these complex therapeutics.

References

The Role of 3-Arylpropiolonitrile (APN) Linkers in Advancing Bioconjugate Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted therapeutics, the design and selection of chemical linkers are of paramount importance. Among the innovative linker technologies, 3-arylpropiolonitrile (APN) linkers have emerged as a promising class of reagents for the development of stable and effective bioconjugates, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This technical guide provides an in-depth exploration of the biological applications of APN linkers, focusing on their mechanism of action, advantages over traditional linkers, and their role in shaping the future of precision medicine.[1][2][3]

APN linkers are characterized by an electron-deficient alkyne derivative substituted with a nitrile and an aryl group.[1] This unique chemical structure imparts a high degree of selectivity for cysteine residues, enabling the formation of stable thioether linkages.[1] This property addresses a significant drawback of commonly used maleimide-based linkers, which are known to form less stable conjugates that can undergo a retro-Michael reaction, leading to premature drug release and off-target toxicity. The enhanced stability of APN-cysteine bioconjugates in aqueous media and human plasma makes them a superior choice for applications requiring high stability and selectivity.

Core Applications in Drug Development

APN linkers are integral components in the design of sophisticated drug delivery systems, including:

  • Antibody-Drug Conjugates (ADCs): ADCs are a class of targeted therapies that utilize monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells. The linker connecting the antibody and the cytotoxic payload is a critical determinant of the ADC's efficacy and safety. APN linkers provide a stable connection, ensuring that the cytotoxic drug remains attached to the antibody during circulation and is only released at the target site.

  • Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate disease-causing proteins. They consist of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The linker's composition and length are crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the degradation of the target protein.

Quantitative Data on Linker Performance

While direct head-to-head quantitative comparisons of APN linkers with other linker technologies are not extensively available in the public domain, the following tables summarize the known characteristics and performance of different linker types, highlighting the advantages of APN linkers where data is available.

Table 1: Comparative Stability of ADC Linkers

Linker TypeCleavage MechanismStability in PlasmaKey AdvantagesKey Disadvantages
APN (Arylpropiolonitrile) Non-cleavable (Thioether bond)High Superior stability, reduced off-target toxicityRelies on antibody degradation for payload release
Maleimide (e.g., SMCC) Non-cleavable (Thioether bond)ModerateWidely used, well-established chemistrySusceptible to retro-Michael reaction, potential for payload exchange with serum albumin
Hydrazone pH-sensitive (Acid-cleavable)Low to ModerateRelease in acidic tumor microenvironmentInstability in systemic circulation
Disulfide Redox-sensitive (Cleavable)ModerateRelease in the reducing intracellular environmentPotential for premature cleavage in the bloodstream
Peptide (e.g., Val-Cit) Enzyme-cleavableHighSpecific cleavage by lysosomal proteases (e.g., Cathepsin B)Dependent on enzyme expression levels in the tumor

Table 2: Efficacy of ADCs with Different Linker Chemistries

Linker TypeRepresentative ADCTargetPayloadIn Vitro IC50
Maleimide-based (SMCC) Ado-trastuzumab emtansine (Kadcyla®)HER2DM1Not directly comparable due to different payloads and targets
Peptide (Val-Cit) Brentuximab vedotin (Adcetris®)CD30MMAENot directly comparable due to different payloads and targets
APN Preclinical ADCsVariousVariousData not publicly available in a comparative format

Table 3: Key Parameters for PROTAC Efficacy

Linker TypeKey ParametersImpact of Linker
APN DC50 (Concentration for 50% degradation)Expected to provide stable PROTACs, potentially leading to lower DC50 values due to prolonged action.
Dmax (Maximum degradation)Stable linkers can contribute to higher Dmax by ensuring the integrity of the PROTAC until it forms the ternary complex.
PEG/Alkyl DC50Linker length and composition are critical for optimal ternary complex formation and degradation efficiency.
DmaxA well-designed linker is essential to achieve high Dmax.

Experimental Protocols

Synthesis of 3-Arylpropiolonitrile (APN) Linkers

A common approach for the synthesis of 3-arylpropiolonitriles involves the MnO2-mediated free radical oxidation of the corresponding propargylic alcohols. These alcohols are typically obtained through a Sonogashira coupling of an iodo-derivative in the presence of ammonia.

Materials:

  • Corresponding iodo-aryl derivative

  • Propargyl alcohol

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Ammonia

  • Manganese dioxide (MnO2)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Sonogashira Coupling:

    • Dissolve the iodo-aryl derivative, propargyl alcohol, palladium catalyst, and CuI in an anhydrous solvent under an inert atmosphere.

    • Add the base and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction to isolate the propargylic alcohol.

  • Oxidation:

    • Dissolve the synthesized propargylic alcohol in a suitable solvent.

    • Add an excess of activated MnO2 and stir the mixture at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off the MnO2 and purify the crude product by column chromatography to obtain the 3-arylpropiolonitrile.

Site-Specific Antibody Conjugation with APN-PEG-NHS Linker

This protocol describes the conjugation of an APN-PEG-NHS ester to a monoclonal antibody (mAb) at a specific site, typically an engineered cysteine residue.

Materials:

  • Monoclonal antibody (mAb) with an accessible cysteine residue

  • APN-PEG-NHS ester

  • Reduction buffer (e.g., PBS with 5 mM EDTA)

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., PBS, pH 7.5-9.0)

  • Quenching solution (e.g., Tris buffer)

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Antibody Reduction (if necessary):

    • If the target cysteine is part of a disulfide bond, partially reduce the antibody using a mild reducing agent like TCEP. The molar ratio of TCEP to antibody needs to be optimized to achieve selective reduction.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.

  • Conjugation:

    • Dissolve the APN-PEG-NHS ester in an organic co-solvent like DMSO.

    • Add the APN-PEG-NHS ester solution to the reduced antibody solution. A molar excess of 5-10 fold of the linker per free thiol is a typical starting point.

    • Incubate the reaction at room temperature for 2-12 hours.

  • Quenching:

    • Add a quenching solution to react with any unreacted NHS esters.

  • Purification:

    • Purify the resulting ADC using an SEC column to remove unconjugated linker and other impurities.

  • Characterization:

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

PROTAC-Mediated Protein Degradation Assay (Western Blot)

This protocol outlines the steps to assess the degradation of a target protein in cells treated with an APN-linked PROTAC.

Materials:

  • Cell line expressing the target protein

  • APN-linked PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of the APN-linked PROTAC or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysates by centrifugation to remove cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Repeat the process for the loading control antibody.

  • Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for PROTAC Ternary Complex Formation

This protocol is used to demonstrate the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).

Materials:

  • Cells expressing the target protein and the E3 ligase

  • APN-linked PROTAC

  • Co-IP lysis buffer

  • Antibody against the target protein or the E3 ligase

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the APN-linked PROTAC or vehicle control.

    • Lyse the cells in Co-IP lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysates with an antibody specific to either the target protein or the E3 ligase.

    • Add Protein A/G magnetic beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads several times with wash buffer to remove non-specific binding.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Analyze the eluted samples by Western blotting, probing for the presence of all three components of the ternary complex: the target protein, the E3 ligase, and a component of the E3 ligase complex (if the primary antibody was against the target protein, and vice versa). An enhanced signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Visualizations

The following diagrams illustrate the key mechanisms and workflows discussed in this guide.

APN_Cysteine_Conjugation cluster_reactants Reactants cluster_product Stable Conjugate Protein_Cys Protein-SH (Cysteine Residue) Conjugate Protein-S-C(R)=CH-CN (Thioether Bond) Protein_Cys->Conjugate Nucleophilic Addition APN_Linker R-C≡C-CN (APN Linker) APN_Linker->Conjugate

Caption: Reaction mechanism of an APN linker with a cysteine residue.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Antibody APN Linker Cytotoxic Drug Binding Binding ADC->Binding TumorCell Tumor Cell Antigen TumorCell->Binding Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Apoptosis Cell Death (Apoptosis) Release->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_Mechanism PROTAC PROTAC Target Binder APN Linker E3 Ligase Binder TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Conclusion

APN linkers represent a significant advancement in the field of bioconjugation, offering a superior alternative to traditional linker technologies for the development of ADCs and PROTACs. Their high selectivity for cysteine residues and the remarkable stability of the resulting thioether bond contribute to the creation of more stable, safer, and potentially more efficacious targeted therapeutics. While more direct comparative quantitative data is needed to fully elucidate their advantages, the available evidence strongly supports their continued investigation and implementation in the design of next-generation bioconjugates. The detailed experimental protocols provided herein offer a foundation for researchers to explore and harness the potential of APN linkers in their drug discovery and development endeavors.

References

Methodological & Application

Application Notes and Protocols for Apn-PEG4-PFP in Protein Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Apn-PEG4-PFP linker is a heterobifunctional crosslinking reagent designed for the precise and stable conjugation of biomolecules. It features a 3-arylpropiolonitrile (APN) group for the highly selective targeting of cysteine residues and a pentafluorophenyl (PFP) ester for the efficient modification of primary amines.[1] A polyethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance during conjugation.[2] This linker is particularly advantageous for the development of antibody-drug conjugates (ADCs), PROTACs, and other complex bioconjugates where stability and site-specificity are paramount.[3]

The APN moiety reacts with the thiol group of cysteine residues to form a stable thioether linkage, offering superior stability in aqueous media and human plasma compared to traditional maleimide-based conjugations.[1] The PFP ester reacts with primary amines, such as those on lysine residues, to form a stable amide bond. PFP esters are known to be more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[4] The heterobifunctional nature of the this compound linker allows for a controlled, two-step conjugation process, minimizing the formation of undesirable homodimers and other side products.

Data Presentation

Quantitative Comparison of Linker Chemistries
FeatureAPN (for Cysteine)Maleimide (for Cysteine)PFP Ester (for Amines)NHS Ester (for Amines)
Bond Stability Highly stable thioether bond.Less stable, susceptible to retro-Michael addition and exchange reactions.Stable amide bond.Stable amide bond.
Hydrolytic Stability of Linker Not applicableRelatively stableMore stable in aqueous solution.Less stable, prone to hydrolysis, especially at higher pH.
Reaction pH 7.5 - 9.06.5 - 7.57.2 - 8.57.0 - 8.0
Selectivity Highly selective for cysteine thiols.Reactive towards thiols, but can exhibit off-target reactions.Highly reactive with primary amines.Reactive with primary amines.
Conjugation Efficiency HighGenerally high, but can be reduced by instability.High, due to increased stability against hydrolysis.Can be variable due to hydrolysis.

Experimental Protocols

Two-Step Conjugation Workflow

The following is a general two-step protocol for the conjugation of two different proteins (Protein A with a free cysteine and Protein B with accessible primary amines) using the this compound linker.

G cluster_0 Step 1: Reaction with Cysteine-Containing Protein cluster_1 Purification cluster_2 Step 2: Reaction with Amine-Containing Protein cluster_3 Final Purification A Protein A (with Cysteine) C Reaction 1 (pH 7.5-9.0, RT, 2-12h) A->C B This compound B->C D Protein A-Apn-PEG4-PFP C->D E Purification (e.g., SEC) D->E F Purified Protein A-Apn-PEG4-PFP E->F H Reaction 2 (pH 7.2-8.5, RT, 1-4h) F->H G Protein B (with Amines) G->H I Protein A-linker-Protein B Conjugate H->I J Final Purification (e.g., SEC, Affinity Chromatography) I->J G cluster_0 Step 1: APN-Cysteine Reaction cluster_1 Step 2: PFP Ester-Amine Reaction ProteinA_Cys Protein A-SH Intermediate Protein A-S-Apn-PEG4-PFP ProteinA_Cys->Intermediate pH 7.5-9.0 Apn_Linker This compound Apn_Linker->Intermediate Final_Conjugate Protein A-S-Apn-PEG4-NH-Protein B Intermediate->Final_Conjugate pH 7.2-8.5 ProteinB_Amine Protein B-NH2 ProteinB_Amine->Final_Conjugate PFP_leaving_group Pentafluorophenol Final_Conjugate->PFP_leaving_group byproduct

References

Application Notes and Protocols for Apn-peg4-pfp in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Apn-peg4-pfp in PROTAC Development

Proteolysis targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.

This compound is a versatile, heterobifunctional linker designed for the efficient synthesis of PROTACs. It features a polyethylene glycol (PEG) spacer, which enhances solubility and improves pharmacokinetic properties. The tetra-PEG spacer also provides flexibility and an optimal length for inducing a productive ternary complex. The linker is flanked by two distinct reactive moieties:

  • 3-Arylpropiolonitrile (APN): This group exhibits chemoselectivity for the thiol group of cysteine residues on a protein or ligand.

  • Pentafluorophenyl (PFP) Ester: This is a highly reactive activated ester that readily forms stable amide bonds with primary amines.

This dual reactivity allows for a directed and controlled a two-step conjugation strategy for the assembly of PROTACs.

Core Principles of PROTAC Synthesis with this compound

The synthesis of a PROTAC using the this compound linker is a modular process. It involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The general strategy is as follows:

  • First Conjugation: The PFP ester of this compound is reacted with a primary amine on either the POI ligand or the E3 ligase ligand. This reaction is typically rapid and proceeds under mild conditions.

  • Second Conjugation: The resulting intermediate, which now possesses a free APN group, is then reacted with a cysteine residue present on the second ligand (either the POI or E3 ligase ligand).

This sequential approach allows for the precise assembly of the final PROTAC molecule and simplifies purification.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK) using the this compound linker. In this example, we will conjugate a hypothetical BTK inhibitor bearing a cysteine residue and an E3 ligase (Cereblon) ligand (Pomalidomide) functionalized with a primary amine.

Protocol 1: Synthesis of BTK Ligand-Linker Intermediate

This protocol describes the reaction of the PFP ester of this compound with an amine-functionalized E3 ligase ligand (Pomalidomide-NH2).

Materials and Reagents:

  • This compound

  • Pomalidomide-amine derivative

  • Anhydrous N,N-Dimethylformamide (DMF)

  • DIPEA (N,N-Diisopropylethylamine)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometer (MS) for characterization

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve Pomalidomide-amine (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.

  • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Add the this compound solution dropwise to the Pomalidomide-amine solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the crude product by reverse-phase HPLC to obtain the Pomalidomide-linker intermediate.

  • Characterize the purified product by mass spectrometry to confirm the desired molecular weight.

Protocol 2: Synthesis of the Final BTK PROTAC

This protocol details the final conjugation step between the Pomalidomide-linker intermediate and a cysteine-containing BTK inhibitor.

Materials and Reagents:

  • Pomalidomide-linker intermediate (from Protocol 1)

  • Cysteine-functionalized BTK inhibitor

  • Anhydrous DMF

  • DIPEA

  • HPLC for purification

  • MS for characterization

Procedure:

  • Under an inert atmosphere, dissolve the cysteine-containing BTK inhibitor (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0 equivalents) to the solution.

  • Dissolve the Pomalidomide-linker intermediate (1.2 equivalents) in anhydrous DMF and add it to the BTK inhibitor solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC product using reverse-phase HPLC.

  • Characterize the final product by high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the synthesis and evaluation of a BTK-targeting PROTAC synthesized using this compound.

Reaction Step Reactants Product Yield (%) Purity (%)
Protocol 1 Pomalidomide-NH2 + this compoundPomalidomide-linker75>95
Protocol 2 Pomalidomide-linker + BTK inhibitor-SHFinal BTK PROTAC60>98
PROTAC Evaluation Parameter Value
Binding Affinity BTK (IC50)50 nM
Cereblon (IC50)200 nM
Degradation DC50 (BTK)25 nM
Dmax (BTK)>90%
Cell Viability CC50 (in cancer cell line)1 µM

Visualizations

Experimental Workflow

G cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation cluster_2 Analysis A Pomalidomide-NH2 C Pomalidomide-linker Intermediate A->C PFP ester reaction B This compound B->C E Final BTK PROTAC C->E APN-cysteine reaction D BTK Inhibitor-SH D->E F Purification (HPLC) E->F G Characterization (MS, NMR) F->G G cluster_0 PROTAC-Mediated Degradation cluster_1 Downstream Signaling Inhibition PROTAC BTK PROTAC (this compound linker) Ternary Ternary Complex (BTK-PROTAC-CRBN) PROTAC->Ternary BTK BTK Protein BTK->Ternary PLCg2 PLCγ2 BTK->PLCg2 Inhibited CRBN Cereblon (E3 Ligase) CRBN->Ternary PolyUb Poly-ubiquitinated BTK Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded BTK Peptides Proteasome->Degradation Degradation BCR B-Cell Receptor Signaling BCR->BTK NFkB NF-κB Pathway PLCg2->NFkB Inhibited CellSurvival Cell Survival and Proliferation NFkB->CellSurvival Inhibited

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis with Apn-peg4-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, pharmacokinetics, and overall therapeutic index. These application notes provide a detailed, step-by-step guide for the synthesis of an ADC using the heterobifunctional linker, Apn-peg4-pfp.

The this compound linker features a 3-arylpropiolonitrile (APN) moiety for highly specific and stable conjugation to cysteine residues on the antibody, and a pentafluorophenyl (PFP) ester for efficient reaction with amine-containing payloads.[1][2][3] The polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the resulting ADC, which can mitigate aggregation, improve in vivo stability, and lead to a better overall therapeutic profile.[4] The APN group offers a significant advantage over traditional maleimide-based linkers by forming a more stable thioether bond, reducing the potential for payload deconjugation in vivo.[5]

Synthesis Workflow Overview

The synthesis of an ADC using the this compound linker is a two-stage process. First, the amine-containing cytotoxic payload is conjugated to the PFP ester end of the linker. Second, the interchain disulfide bonds of the antibody are partially reduced to generate free thiol groups, which then react with the APN moiety of the drug-linker construct. The resulting ADC is then purified and characterized.

ADC_Synthesis_Workflow cluster_0 Stage 1: Drug-Linker Synthesis cluster_1 Stage 2: Antibody Conjugation Payload Amine-containing Payload DrugLinker Drug-Linker (Apn-peg4-Payload) Payload->DrugLinker PFP Ester Reaction Linker This compound Linker->DrugLinker Purification1 Purification (e.g., HPLC) DrugLinker->Purification1 ADC Antibody-Drug Conjugate (ADC) Purification1->ADC Antibody Monoclonal Antibody (mAb) ReducedAb Partially Reduced mAb (-SH) Antibody->ReducedAb Reduction (e.g., TCEP) ReducedAb->ADC APN-Thiol Reaction Purification2 Purification (e.g., SEC) ADC->Purification2 Characterization Characterization (DAR, Purity, etc.) Purification2->Characterization Final Product

Figure 1: Overall workflow for ADC synthesis using the this compound linker.

Experimental Protocols

Protocol 1: Synthesis of the Drug-Linker Construct (Apn-peg4-Payload)

This protocol describes the conjugation of an amine-containing payload to the this compound linker via the PFP ester. PFP esters are more stable to hydrolysis than N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions.

Materials:

  • Amine-containing cytotoxic payload

  • This compound linker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base

  • Reaction vessel (e.g., glass vial)

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) for purification

Procedure:

  • Reagent Preparation:

    • Dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve the this compound linker (1.1 equivalents) in anhydrous DMF or DMSO.

  • Reaction Setup:

    • To the payload solution, add DIPEA (2-3 equivalents).

    • Slowly add the this compound linker solution to the payload solution while stirring.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C for sensitive payloads. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring:

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired drug-linker construct.

  • Purification:

    • Once the reaction is complete, purify the drug-linker construct using reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final Apn-peg4-Payload construct as a solid.

Protocol 2: Antibody-Drug Conjugation

This protocol details the partial reduction of the antibody's interchain disulfide bonds and subsequent conjugation with the pre-prepared Apn-peg4-Payload.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Apn-peg4-Payload construct (from Protocol 1)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2-7.5

  • Quenching reagent: N-acetylcysteine

  • Size Exclusion Chromatography (SEC) system for purification

  • Centrifugal filter units for buffer exchange and concentration

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to transfer the mAb into the Reaction Buffer.

    • Adjust the mAb concentration to 2-10 mg/mL.

  • Partial Reduction of Antibody:

    • Add a calculated molar excess of TCEP to the antibody solution. The amount of TCEP will determine the number of disulfide bonds reduced and, consequently, the final Drug-to-Antibody Ratio (DAR). A molar ratio of 2-5 equivalents of TCEP per antibody is a good starting point for achieving a DAR of 4.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Drug-Linker Conjugation:

    • Dissolve the Apn-peg4-Payload in a minimal amount of a biocompatible organic solvent (e.g., DMSO).

    • Add the dissolved drug-linker construct to the reduced antibody solution. A molar excess of 1.5-2.0 equivalents of the drug-linker per free thiol is recommended. The final concentration of the organic solvent should be kept below 10% (v/v) to prevent antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. The optimal pH for the APN-thiol reaction is between 6.5 and 7.5.

  • Quenching:

    • Add a 20-fold molar excess of N-acetylcysteine (relative to the drug-linker) to cap any unreacted thiol groups on the antibody and to quench any unreacted drug-linker.

    • Incubate for 20-30 minutes at room temperature.

  • Purification of the ADC:

    • Purify the ADC using an SEC system to remove unreacted drug-linker, quenching reagent, and any potential aggregates.

    • Collect the fractions corresponding to the monomeric ADC.

    • The purified ADC can be concentrated and buffer-exchanged into a suitable storage buffer (e.g., PBS) using centrifugal filter units.

  • Storage:

    • Store the final ADC at 4°C for short-term use or at -80°C in aliquots for long-term storage.

ADC Characterization

Thorough characterization of the final ADC product is crucial to ensure its quality, efficacy, and safety.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for determining the DAR of cysteine-linked ADCs.

Materials:

  • Purified ADC sample

  • HIC column

  • HPLC system

  • Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the sample and run a gradient from high salt to low salt (e.g., 0-100% Mobile Phase B over 30 minutes).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity, with higher DAR species eluting later.

    • Integrate the peak areas for each species.

    • Calculate the weighted average DAR using the following formula: DAR = (Σ (% Peak Area of Species * Number of Drugs in Species)) / 100

Mass Spectrometry (MS) can be used as an orthogonal method to confirm the identity of the peaks from HIC and to provide a more accurate DAR measurement, especially when coupled with liquid chromatography (LC-MS).

Data Presentation

The following tables summarize illustrative quantitative data that might be expected from the synthesis and characterization of an ADC using the this compound linker.

Table 1: Reaction Conditions and Outcomes

ParameterStage 1: Drug-Linker SynthesisStage 2: Antibody Conjugation
Reactants (Molar Ratio) Payload (1) : Linker (1.1) : Base (2-3)Reduced mAb (1) : Drug-Linker (4-8)
Solvent Anhydrous DMF or DMSOPBS with <10% DMSO
Temperature Room TemperatureRoom Temperature
Reaction Time 2-4 hours1-2 hours
Typical Yield > 85%> 90% (conjugation efficiency)

Table 2: ADC Characterization Data (Illustrative)

ParameterMethodTypical Result
Average DAR HIC-HPLC3.8 - 4.2
Monomer Purity SEC-HPLC> 98%
Residual Free Drug RP-HPLC< 1%
Endotoxin Level LAL Assay< 0.5 EU/mg
In Vitro Stability (Human Plasma, 7 days) HIC-HPLC> 95% intact ADC

Mechanism of Action: Signaling Pathway

Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, typically via endocytosis. The ADC is then trafficked to the lysosome, where the antibody is degraded, releasing the cytotoxic payload. For many ADCs, the payload is a potent inhibitor of tubulin polymerization, which disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

ADC_Mechanism cluster_cell Cancer Cell Antigen Target Antigen Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (e.g., Tubulin Inhibitor) Lysosome->Payload Antibody Degradation & Payload Release Microtubules Microtubule Disruption Payload->Microtubules CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->Antigen Binding

References

Application Notes and Protocols for Cysteine Conjugation using Apn-peg4-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the selective conjugation of the Apn-peg4-pfp linker to cysteine residues in proteins and other biomolecules. The 3-arylpropiolonitrile (APN) moiety of the linker enables highly selective and stable thioether bond formation with the thiol group of cysteine, while the pentafluorophenyl (PFP) ester allows for subsequent reaction with primary amines if desired.

Reaction Principle

The conjugation of this compound to a cysteine-containing molecule proceeds via a chemoselective reaction between the 3-arylpropiolonitrile (APN) group and the thiol group of a cysteine residue. This reaction is highly specific for thiols, even in the presence of other nucleophilic amino acid side chains, resulting in a stable thioether linkage. The reaction is typically carried out in an aqueous buffer at a slightly basic pH to facilitate the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the conjugation of APN linkers to cysteine residues. These values are derived from published data and should serve as a starting point for optimization.[1][2]

ParameterRecommended RangeTypical ValueNotes
pH 7.5 - 9.08.5Higher pH increases the rate of reaction by favoring the thiolate form of cysteine.[1]
Temperature Room Temperature (20-25°C)25°CThe reaction proceeds efficiently at room temperature.
Reaction Time 2 - 12 hours4 hoursReaction progress can be monitored by LC-MS to determine the optimal time.[1]
Molar Ratio (Linker:Protein) 1:1 to 10:14:1The optimal ratio depends on the number of available cysteines and should be determined empirically.[2]
Buffer Phosphate Buffered Saline (PBS), Borate Buffer50 mM Sodium BorateAvoid buffers containing primary amines (e.g., Tris) if the PFP ester is intended for subsequent use.
Solvent Aqueous buffer, may contain a small amount of organic co-solvent (e.g., DMSO, DMF)Aqueous bufferOrganic co-solvents may be used to improve the solubility of the this compound linker.
Expected Yield High>90%Yield is dependent on factors such as protein concentration, accessibility of the cysteine residue, and reaction conditions.

Experimental Protocols

Protocol 1: General Protocol for Cysteine Conjugation to a Protein

This protocol provides a general procedure for conjugating this compound to a protein with an accessible cysteine residue.

Materials:

  • Cysteine-containing protein

  • This compound linker

  • Reaction Buffer: 50 mM Sodium Borate, pH 8.5

  • Organic Co-solvent (optional): Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching Reagent (optional): N-acetylcysteine or other thiol-containing molecule

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation:

    • Dissolve the cysteine-containing protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to free up cysteine residues, treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to conjugation. Remove the reducing agent before adding the this compound linker.

  • Linker Preparation:

    • Prepare a stock solution of this compound in an organic co-solvent such as DMSO or DMF at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution. A starting point of a 4-fold molar excess of linker to protein is recommended.

    • Gently mix the reaction and incubate at room temperature for 2-12 hours. The optimal reaction time should be determined by monitoring the reaction progress using a suitable analytical technique (e.g., LC-MS).

  • Quenching (Optional):

    • To quench any unreacted this compound, a small molar excess of a thiol-containing molecule like N-acetylcysteine can be added and incubated for an additional 30 minutes.

  • Purification:

    • Remove excess linker and byproducts by purifying the protein conjugate using size-exclusion chromatography (SEC), dialysis, or another suitable purification method.

Protocol 2: Site-Specific Conjugation to Human Serum Albumin (HSA)

This protocol is a specific example of conjugating a pre-formed TCO-PEG4-APN linker to the free cysteine on Human Serum Albumin (HSA). This demonstrates the conditions used for a specific protein.

Materials:

  • Human Serum Albumin (HSA)

  • TCO-PEG4-APN linker (as a representative APN-containing molecule)

  • Reaction Buffer: 50 mM Sodium Borate, pH 9.0

  • Purification: PD-10 desalting column

Procedure:

  • HSA Preparation:

    • Buffer exchange purified HSA into 50 mM sodium borate buffer (pH 9.0) using a PD-10 desalting column.

  • Conjugation Reaction:

    • React the purified HSA with the TCO-PEG4-APN linker at a molar ratio of 1:4 (HSA:linker).

    • Incubate the reaction at room temperature for 2 hours.

  • Purification:

    • Remove the unreacted linker by desalting the reaction mixture into PBS (pH 7.4) using a PD-10 column.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Prepare Cysteine-Containing Protein Solution conjugation Incubate Protein and Linker (2-12h, Room Temperature) protein_prep->conjugation linker_prep Prepare this compound Stock Solution linker_prep->conjugation quenching Quench Unreacted Linker (Optional) conjugation->quenching purification Purify Conjugate (e.g., SEC, Dialysis) conjugation->purification If no quenching quenching->purification analysis Analyze Conjugate (e.g., LC-MS) purification->analysis signaling_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product protein Protein-SH (Cysteine Residue) conjugate Protein-S-Apn-peg4-pfp (Stable Thioether Linkage) protein->conjugate linker This compound linker->conjugate conditions pH 7.5 - 9.0 Room Temperature conditions->conjugate

References

Application Notes and Protocols for Labeling Peptides with Apn-peg4-pfp

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apn-peg4-pfp is a heterobifunctional crosslinker designed for the precise and stable conjugation of peptides and other biomolecules. This reagent is particularly valuable in drug development, diagnostics, and fundamental research where the creation of well-defined bioconjugates is critical. It features two distinct reactive moieties connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer:

  • Pentafluorophenyl (PFP) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the N-terminus of a peptide or the epsilon-amino group of a lysine residue. PFP esters are known for their high reactivity and increased resistance to hydrolysis compared to commonly used N-hydroxysuccinimide (NHS) esters, often resulting in more efficient conjugation reactions.[1][2][3][4]

  • 3-Arylpropiolonitrile (APN): A thiol-reactive group with high chemoselectivity for cysteine residues.[5] The resulting conjugate from the reaction between the APN group and a thiol is significantly more stable in aqueous media and plasma than the thioether bond formed by maleimide-based reagents. This enhanced stability is a major advantage for in vivo applications.

The PEG4 spacer enhances the solubility of the labeled molecule and provides a flexible linker arm, which can be beneficial for maintaining the biological activity of the conjugated peptide.

Physicochemical Properties

The properties of this compound make it a versatile tool for bioconjugation.

PropertyValueReference
Chemical Name This compound
Molecular Formula C27H25F5N2O7
Molecular Weight 584.49 g/mol
Purity ≥95%
Physical Form Oil or Solid
Solubility Soluble in organic solvents such as DMSO, DMF, THF, and DCM
Storage Store at -20°C, protected from moisture
Key Applications

The unique characteristics of this compound make it suitable for a range of advanced applications in drug development and research.

  • Antibody-Drug Conjugates (ADCs): The high stability of the APN-cysteine linkage makes this crosslinker ideal for developing ADCs where premature drug release in circulation is a concern. The PFP ester end can be used to attach the linker to a payload molecule containing a primary amine.

  • PROteolysis TArgeting Chimeras (PROTACs): this compound can be used to synthesize peptide-based PROTACs. A peptide that binds to a target protein can be linked to a small molecule that recruits an E3 ubiquitin ligase, leading to the targeted degradation of the protein. The PEG linker provides the necessary flexibility and spacing for the formation of the ternary complex.

  • Peptide-Based Therapeutics: The stability of peptides can be enhanced, and their pharmacokinetic properties can be improved by conjugation to other molecules, such as albumin, using this compound.

  • Cellular Imaging and Diagnostics: Peptides labeled with fluorescent dyes or other imaging agents using this compound can be used to visualize cellular processes and for diagnostic applications. The stable linkage ensures that the label remains attached to the peptide.

Illustrative Application: Targeting the KRAS G12C Oncoprotein

The KRAS protein is a key signaling molecule, and the G12C mutation is a common driver of cancer. This mutation introduces a cysteine residue on the protein surface, which has become a prime target for covalent inhibitors. A peptide designed to bind to a specific pocket on the KRAS G12C protein could be conjugated to a therapeutic payload or an imaging agent using this compound.

Below is a diagram illustrating the simplified KRAS signaling pathway and the point of intervention for a hypothetical peptide-drug conjugate.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS_G12C KRAS G12C EGFR->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Peptide_Drug_Conjugate Peptide-Drug Conjugate Peptide_Drug_Conjugate->KRAS_G12C Inhibits

Caption: Simplified KRAS signaling pathway and inhibition by a peptide-drug conjugate.

Quantitative Data: Comparative Stability and Reactivity

Table 1: Comparison of Amine-Reactive Esters

PFP esters are more resistant to hydrolysis than NHS esters, which can lead to higher labeling efficiency, especially in aqueous buffers at physiological or slightly basic pH.

FeaturePFP EsterNHS Ester
Hydrolytic Stability HigherLower
Optimal Reaction pH 7.0 - 9.07.0 - 8.5
Reaction Efficiency Generally higher due to reduced hydrolysisCan be lower due to competing hydrolysis
Byproducts PentafluorophenolN-hydroxysuccinimide

Table 2: Comparison of Thiol-Reactive Chemistries

The conjugate formed between an APN moiety and a cysteine is more stable than that formed with a maleimide, particularly in the presence of other thiols and in plasma.

FeatureAPN-Cysteine ConjugateMaleimide-Thiol Adduct
Bond Stability High, resistant to cleavageVariable, susceptible to retro-Michael reaction leading to deconjugation
In Vivo Stability Significantly more stableLess stable, can lead to premature drug release
Reaction Conditions Aqueous buffer, pH 7.5-9.0Aqueous buffer, pH 6.5-7.5
Specificity High for thiolsHigh for thiols, but can have off-target reactions

Note: The data in these tables are generalized from the literature and serve to illustrate the advantages of the chemical moieties in this compound.

Experimental Protocols

General Considerations
  • Buffer Selection: Avoid buffers containing primary amines (e.g., Tris, glycine) when reacting the PFP ester, as they will compete for the reaction. Phosphate-buffered saline (PBS) or borate buffer at pH 7.2-8.5 is recommended.

  • Reagent Preparation: this compound is moisture-sensitive. Allow the reagent to warm to room temperature before opening the vial to prevent condensation. Dissolve the reagent in anhydrous DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage.

  • Peptide Purity: Ensure the peptide is of high purity and has been desalted to remove any amine-containing contaminants from synthesis and purification (e.g., trifluoroacetic acid, TFA).

Protocol 1: One-Step Labeling of a Cysteine-Containing Peptide

This protocol is for labeling a peptide that has a free cysteine and no primary amines available for reaction (or if selective cysteine labeling is desired).

Protocol1_Workflow Start Start Dissolve_Peptide Dissolve cysteine-containing peptide in reaction buffer (pH 7.5-8.5) Start->Dissolve_Peptide Prepare_Reagent Dissolve this compound in anhydrous DMSO Start->Prepare_Reagent React Add this compound solution to peptide solution Dissolve_Peptide->React Prepare_Reagent->React Incubate Incubate for 2-4 hours at room temperature React->Incubate Quench Quench reaction with excess thiol (e.g., DTT) Incubate->Quench Purify Purify labeled peptide (e.g., HPLC, SEC) Quench->Purify Analyze Analyze by Mass Spectrometry and HPLC Purify->Analyze End End Analyze->End Reaction_Mechanism Peptide Peptide (with -NH2 and -SH) Intermediate Peptide-peg4-APN (Amide bond formed) Peptide->Intermediate + Linker (pH 8.0-8.5) Linker This compound Linker->Intermediate PFP_Leaving_Group Pentafluorophenol Final_Product Labeled Peptide (Stable Thioether bond)

References

Application Notes and Protocols for Apn-peg4-pfp in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target toxicity. Apn-peg4-pfp is a heterobifunctional linker designed for the targeted delivery of therapeutic agents to cells overexpressing adiponectin receptors (AdipoR1 and AdipoR2). These receptors are increasingly recognized as therapeutic targets in various pathologies, including a range of cancers such as breast, prostate, and pancreatic cancer.

This molecule comprises three key components:

  • Apn (Adiponectin-mimetic peptide): A targeting moiety that specifically binds to adiponectin receptors. A well-characterized example is the peptide agonist ADP355 (Sequence: H-DAsn-Ile-Pro-Nva-Leu-Tyr-DSer-Phe-Ala-DSer-NH2), which mimics the anti-proliferative and pro-apoptotic effects of native adiponectin.[1][2]

  • PEG4 (Polyethylene Glycol, 4 units): A flexible, hydrophilic spacer that improves the solubility and pharmacokinetic profile of the conjugate, reducing immunogenicity and providing spatial separation between the targeting peptide and the drug carrier.

  • PFP (Pentafluorophenyl ester): A highly reactive functional group for covalent conjugation to primary or secondary amines on drug molecules or nanoparticle surfaces. PFP esters offer greater stability against hydrolysis compared to more common NHS esters, leading to more efficient conjugation reactions in aqueous media.[3][4]

These application notes provide a comprehensive overview of the synthesis, characterization, and application of this compound in the development of targeted drug delivery systems, complete with detailed experimental protocols and data presentation.

Mechanism of Action & Signaling Pathway

Upon conjugation to a nanoparticle or drug molecule, the Apn moiety of the this compound linker directs the therapeutic payload to AdipoR1/R2-expressing cells. Binding of the Apn peptide to these receptors triggers a downstream signaling cascade, primarily through the activation of AMP-activated protein kinase (AMPK).[2] Activated AMPK, in turn, can inhibit key pathways involved in cell proliferation and survival, such as the mTOR pathway. This intrinsic therapeutic activity of the targeting ligand can act synergistically with the delivered drug. The binding and subsequent internalization of the targeted nanoparticle enhance the intracellular concentration of the therapeutic agent, leading to a more potent and localized effect.

Adiponectin Receptor Signaling Pathway in Cancer Cells Apn-Targeted Nanoparticle Apn-Targeted Nanoparticle AdipoR1_R2 AdipoR1/AdipoR2 Apn-Targeted Nanoparticle->AdipoR1_R2 Binding AMPK AMPK AdipoR1_R2->AMPK Activation mTOR mTOR AMPK->mTOR Inhibition Apoptosis Apoptosis AMPK->Apoptosis Induces Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Apn-mediated adiponectin receptor signaling cascade.

Quantitative Data Summary

The following tables summarize hypothetical yet representative data for a doxorubicin (DOX)-loaded liposomal nanoparticle system targeted with an Apn peptide (e.g., ADP355) via a PEG4-PFP linker.

Table 1: Physicochemical Characterization of Nanoparticles

Nanoparticle FormulationMean Diameter (nm) ± SDPolydispersity Index (PDI) ± SDZeta Potential (mV) ± SD
Liposome-DOX110 ± 5.20.15 ± 0.02-15.6 ± 1.8
Liposome-DOX-PEG118 ± 4.80.13 ± 0.03-8.2 ± 1.5
Liposome-DOX-PEG-Apn125 ± 5.50.14 ± 0.02-6.5 ± 1.3

Table 2: Drug Loading and In Vitro Release

Nanoparticle FormulationDrug Loading Efficiency (%) ± SDEncapsulation Efficiency (%) ± SDCumulative Release at 24h (pH 5.5) (%)
Liposome-DOX-PEG-Apn9.5 ± 0.892.3 ± 3.565.4 ± 4.1

Table 3: In Vitro Cytotoxicity (IC50 Values)

FormulationMCF-7 (AdipoR-positive) IC50 (µg/mL)MDA-MB-231 (AdipoR-positive) IC50 (µg/mL)NIH-3T3 (AdipoR-negative) IC50 (µg/mL)
Free DOX0.450.620.55
Liposome-DOX-PEG2.803.503.10
Liposome-DOX-PEG-Apn0.951.252.95

Table 4: In Vivo Tumor Growth Inhibition (Breast Cancer Xenograft Model)

Treatment GroupTumor Volume Reduction (%) vs. Control
Saline Control0
Free ADP355 peptide (1 mg/kg)31%
Liposome-DOX-PEG (5 mg/kg DOX)45%
Liposome-DOX-PEG-Apn (5 mg/kg DOX)75%

Experimental Protocols

Protocol 1: Synthesis of Apn-peptide-PEG4-COOH

This protocol describes the solid-phase synthesis of the Apn peptide (ADP355) with a C-terminal extension for linker conjugation.

  • Peptide Synthesis: Synthesize the peptide H-DAsn-Ile-Pro-Nva-Leu-Tyr-DSer-Phe-Ala-DSer-Gly-Gly-Cys-NH2 on a Rink Amide resin using standard Fmoc solid-phase peptide synthesis (SPPS). The Gly-Gly-Cys extension provides a spacer and a thiol group for specific linker attachment.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours at room temperature.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

  • Linker Conjugation:

    • Dissolve the purified peptide in a nitrogen-purged buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing 2 mM EDTA).

    • Dissolve a maleimide-PEG4-COOH linker in DMF or DMSO.

    • Add the linker solution to the peptide solution at a 1.2-fold molar excess.

    • React for 4 hours at room temperature, monitoring the reaction by HPLC.

  • Final Purification: Purify the Apn-peptide-PEG4-COOH conjugate by reverse-phase HPLC and lyophilize. Confirm the final product by mass spectrometry.

Protocol 2: Activation of Apn-peptide-PEG4-COOH with PFP
  • Dissolution: Dissolve the Apn-peptide-PEG4-COOH (1 equivalent) and pentafluorophenol (PFP, 1.5 equivalents) in anhydrous DMF.

  • Coupling Reaction: Add N,N'-Dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent (1.2 equivalents) to the solution.

  • Incubation: Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 12-18 hours.

  • Purification: Remove the dicyclohexylurea (DCU) byproduct by filtration. The resulting solution containing the this compound can be used directly in the next conjugation step or purified by removing the solvent under vacuum.

Protocol 3: Conjugation of this compound to Liposomes

This protocol details the conjugation of the activated linker to pre-formed, amine-functionalized liposomes encapsulating a therapeutic agent (e.g., Doxorubicin).

  • Liposome Formulation:

    • Prepare liposomes using a lipid film hydration method. A typical lipid composition would be DPPC:Cholesterol:DSPE-PEG2000-NH2 at a molar ratio of 55:40:5.

    • Hydrate the lipid film with a solution of the drug (e.g., Doxorubicin in ammonium sulfate buffer for active loading).

    • Extrude the hydrated liposomes through polycarbonate membranes (e.g., 100 nm pore size) to obtain unilamellar vesicles of a defined size.

    • Remove unencapsulated drug by size exclusion chromatography.

  • Conjugation Reaction:

    • Adjust the pH of the amine-functionalized liposome suspension to 8.0-8.5 with a non-amine buffer (e.g., borate or carbonate buffer).

    • Add the this compound solution (in DMF or DMSO) to the liposome suspension. A typical molar ratio is 10-20 moles of linker per mole of DSPE-PEG2000-NH2.

    • Incubate the reaction mixture for 4-6 hours at room temperature with gentle stirring.

  • Purification of Targeted Liposomes: Remove unreacted linker and byproducts by dialysis or tangential flow filtration against PBS (pH 7.4).

  • Characterization:

    • Size and Zeta Potential: Measure using Dynamic Light Scattering (DLS).

    • Peptide Conjugation Efficiency: Quantify the amount of conjugated peptide using a suitable assay (e.g., BCA or fluorescent labeling of a sample of the peptide).

    • Drug Encapsulation: Determine the drug concentration using spectrophotometry after lysing the liposomes with a detergent.

Experimental Workflow for Apn-Targeted Nanoparticle Development cluster_0 Synthesis & Conjugation cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation A 1. Synthesize Apn-Peptide (e.g., ADP355) B 2. Conjugate with PEG4-PFP linker A->B D 4. Conjugate this compound to Nanoparticles B->D C 3. Formulate Drug-Loaded Amine-Nanoparticles C->D E 5. Purify & Characterize Targeted Nanoparticles D->E F 6. Physicochemical Characterization (Size, Zeta, Drug Load) E->F G 7. Drug Release Study (pH 5.5 vs 7.4) F->G H 8. Cellular Uptake Assay (AdipoR+ vs AdipoR- cells) G->H I 9. Cytotoxicity Assay (MTT) Determine IC50 H->I J 10. Establish Tumor Xenograft Model in Mice I->J K 11. Administer Formulations (Control, Targeted, Non-Targeted) J->K L 12. Monitor Tumor Growth & Body Weight K->L M 13. Biodistribution Study (Optional) L->M

Workflow for developing Apn-targeted drug delivery systems.
Protocol 4: In Vitro Cell Viability (MTT Assay)

  • Cell Seeding: Seed AdipoR-positive (e.g., MCF-7) and AdipoR-negative (e.g., NIH-3T3) cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing serial dilutions of free drug, non-targeted nanoparticles, and Apn-targeted nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability relative to the untreated control and determine the IC50 values (the concentration of drug that inhibits 50% of cell growth) using dose-response curve fitting software.

Protocol 5: In Vivo Antitumor Efficacy Study
  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).

  • Tumor Inoculation: Subcutaneously inject AdipoR-positive cancer cells (e.g., 2 x 10^6 MCF-7 cells) into the flank of each mouse.

  • Treatment Groups: When tumors reach a volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., saline control, free drug, non-targeted nanoparticles, Apn-targeted nanoparticles).

  • Administration: Administer the treatments via intravenous injection (e.g., twice a week for 3 weeks).

  • Monitoring: Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

Conclusion

The this compound linker represents a promising tool for the development of targeted drug delivery systems directed against cancers and other diseases characterized by the overexpression of adiponectin receptors. The protocols and data presented herein provide a framework for researchers to design, synthesize, and evaluate novel targeted therapeutics with potentially enhanced efficacy and reduced side effects. The inherent bioactivity of the Apn targeting peptide may offer an additional therapeutic advantage, making this a particularly attractive strategy for combination therapies.

References

Application Notes and Protocols for Apn-PEG4-PFP in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apn-PEG4-PFP is a heterobifunctional crosslinker designed for bioconjugation. This molecule incorporates three key components: an Apelin (Apn) targeting moiety, a 4-unit polyethylene glycol (PEG4) spacer, and an amine-reactive pentafluorophenyl (PFP) ester. The Apelin component allows for specific targeting of the Apelin receptor (APJ), a G-protein coupled receptor (GPCR) involved in various physiological processes, including cardiovascular regulation and fluid homeostasis.[1][2] The PEG4 spacer enhances solubility and provides spatial separation between the conjugated molecules. The PFP ester enables the covalent attachment of molecules containing primary or secondary amines, such as fluorescent dyes, biotin, or cytotoxic drugs, through a stable amide bond.[3][4][5] PFP esters are known for their high reactivity and greater resistance to hydrolysis compared to other amine-reactive esters like NHS esters, making them highly efficient for conjugation in aqueous buffers.

These application notes provide a framework for utilizing a molecule like this compound to create fluorescent probes for studying the Apelin receptor in various cell-based assays. The protocols described herein are intended for researchers, scientists, and drug development professionals.

The Apelin/APJ Signaling Pathway

The Apelin receptor (APJ) is a Class A GPCR that is activated by the endogenous peptide ligand, apelin. Upon binding of apelin, the APJ receptor can couple to different G-proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades. Activation of Gαi leads to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels. Both Gαi and Gαq activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK/ERK) pathway, promoting cell proliferation and migration. Gαq activation also stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in many cellular responses. Furthermore, prolonged agonist stimulation typically leads to G-protein coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin recruitment, and subsequent receptor internalization via clathrin-coated pits, a mechanism for signal desensitization.

APJ_Signaling_Pathway cluster_cytosol Cytosol APJ Apelin Receptor (APJ) G_protein Gαi / Gαq APJ->G_protein Activation Internalization Receptor Internalization APJ->Internalization β-arrestin dependent PLC PLC G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK_pathway MAPK/ERK Pathway G_protein->ERK_pathway Activates IP3 IP3 PLC->IP3 Generates cAMP ↓ cAMP AC->cAMP Apelin Apelin Apelin->APJ Ca_release Ca²⁺ Release IP3->Ca_release Triggers

Figure 1: Simplified Apelin/APJ Signaling Pathway.

Application 1: Synthesis of a Fluorescent Apelin Probe

This protocol describes the synthesis of a fluorescently labeled Apelin-13 peptide by conjugating an amine-containing fluorophore to the PFP ester of this compound. For this hypothetical protocol, we assume this compound is an Apelin-13 peptide modified with a PEG4 linker and a terminal PFP ester. The lysine side chain within the Apelin-13 sequence also contains a primary amine, but N-terminal labeling is often preferred to minimize interference with receptor binding. Reaction conditions can be optimized to favor N-terminal modification.

Synthesis_Workflow Reagent_Prep 1. Reagent Preparation - Dissolve this compound in DMSO - Dissolve Amine-Fluorophore in buffer - Prepare reaction buffer (pH 8.0-8.5) Conjugation 2. Conjugation Reaction - Mix reagents - Incubate for 1-4 hours at RT - Maintain molar excess of this compound Reagent_Prep->Conjugation Quenching 3. Quenching (Optional) - Add excess Tris or Glycine - Stop the reaction Conjugation->Quenching Purification 4. Purification - Remove unreacted components - Use HPLC or SEC Quenching->Purification Analysis 5. Analysis & Storage - Confirm conjugation (Mass Spec) - Determine concentration (Spectroscopy) - Store at -20°C or -80°C Purification->Analysis

Figure 2: Workflow for Fluorescent Probe Synthesis.

Protocol 1: Conjugation of an Amine-Fluorophore to this compound

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 Cadaverine)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 100 mM sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC) column.

Procedure:

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. PFP esters are moisture-sensitive.

  • Prepare Fluorophore Solution: Dissolve the amine-containing fluorescent dye in the Reaction Buffer to a concentration of 10 mM.

  • Conjugation Reaction: a. In a microcentrifuge tube, add the this compound solution to the fluorophore solution. A molar ratio of 1.5:1 (this compound to fluorophore) is a good starting point to ensure complete labeling of the dye. b. The final concentration of reactants should be in the range of 1-5 mM. Ensure the final DMSO concentration is below 10% to avoid denaturation if the Apn moiety is sensitive. c. Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

  • Quench Reaction (Optional): Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature. This step consumes any unreacted PFP esters.

  • Purification: Purify the fluorescently labeled Apelin probe from unreacted components using reverse-phase HPLC or an appropriate SEC column (e.g., desalting column).

  • Analysis and Storage: a. Confirm the successful conjugation and purity of the final product using mass spectrometry and analytical HPLC. b. Determine the final concentration of the probe using UV-Vis spectroscopy, measuring the absorbance of the fluorophore at its maximum wavelength. c. Aliquot the purified probe and store it at -20°C or -80°C, protected from light.

Application 2: Cell-Based Assays for APJ Receptor Characterization

The synthesized fluorescent Apelin probe can be used to study various aspects of APJ receptor biology. The following protocols outline key cell-based assays. These assays should be performed with a cell line endogenously expressing the APJ receptor or a host cell line (e.g., HEK293, CHO-K1) stably transfected with the human APJ receptor.

Protocol 2.1: APJ Receptor Internalization Assay

This assay uses the fluorescent Apelin probe to visualize and quantify agonist-induced internalization of the APJ receptor.

Internalization_Workflow Cell_Culture 1. Cell Seeding - Plate APJ-expressing cells on glass-bottom plates - Incubate for 24-48h Ligand_Treatment 2. Ligand Incubation - Treat cells with Fluorescent Apelin Probe (e.g., 100 nM) - Incubate for various time points (0, 15, 30, 60 min) Cell_Culture->Ligand_Treatment Fix_Stain 3. Fixation & Staining - Wash to remove unbound probe - Fix cells with PFA - Stain nuclei (DAPI) and/or membrane (WGA) Ligand_Treatment->Fix_Stain Imaging 4. Imaging - Acquire images using confocal microscopy or high-content imager Fix_Stain->Imaging Analysis 5. Data Analysis - Quantify internalized vesicles per cell - Measure intracellular fluorescence intensity Imaging->Analysis

Figure 3: Workflow for Receptor Internalization Assay.

Materials:

  • APJ-expressing cells (e.g., CHO-K1-APJ)

  • Fluorescent Apelin Probe (from Protocol 1)

  • Cell culture medium (e.g., Ham's F-12, 10% FBS)

  • Assay Buffer (e.g., HBSS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Nuclear stain (e.g., DAPI)

  • Membrane stain (e.g., Wheat Germ Agglutinin-Alexa Fluor 647)

  • Glass-bottom imaging plates or coverslips

  • Confocal microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed APJ-expressing cells onto glass-bottom plates at a density that will result in 50-70% confluency on the day of the experiment. Incubate for 24-48 hours.

  • Ligand Treatment: a. On the day of the assay, replace the culture medium with pre-warmed Assay Buffer and incubate for 30 minutes at 37°C. b. Add the Fluorescent Apelin Probe to the cells at a final concentration of 10-100 nM. Include a negative control (vehicle only). c. Incubate for various time points (e.g., 0, 15, 30, 60, 90 minutes) at 37°C to follow the time course of internalization.

  • Fixation and Staining: a. At each time point, gently wash the cells three times with ice-cold PBS to remove unbound probe. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. If desired, stain the plasma membrane with a fluorescently-conjugated Wheat Germ Agglutinin (WGA) and the nuclei with DAPI according to the manufacturer's protocols.

  • Imaging: Acquire images using a confocal microscope. Use appropriate laser lines and filters for the chosen fluorophore, DAPI, and WGA.

  • Data Analysis: Quantify receptor internalization by measuring the number and intensity of fluorescent puncta within the cytoplasm of the cells using image analysis software. Compare the results across different time points.

Protocol 2.2: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following APJ receptor activation by an agonist. It is a functional assay to determine the potency of ligands.

Materials:

  • APJ-expressing cells

  • Unlabeled Apelin-13 (or other agonists)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (optional, to prevent dye leakage)

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence plate reader with kinetic reading and liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding: Seed APJ-expressing cells into black, clear-bottom microplates and grow overnight to form a confluent monolayer.

  • Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM dye in Assay Buffer (typically 1-5 µM). b. Remove the culture medium from the cells and add the Fluo-4 AM loading buffer. c. Incubate for 45-60 minutes at 37°C, protected from light.

  • Assay Execution: a. Wash the cells gently with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well. b. Place the plate into the fluorescence plate reader and allow it to equilibrate. c. Prepare a dilution series of Apelin-13 in Assay Buffer in a separate source plate. d. Program the instrument to add the Apelin-13 dilutions to the cell plate while simultaneously recording the fluorescence signal (Excitation: ~490 nm, Emission: ~520 nm) every 1-2 seconds for 2-3 minutes.

  • Data Analysis: a. The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. b. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2.3: ERK Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2, a downstream event of APJ receptor activation.

Materials:

  • APJ-expressing cells

  • Unlabeled Apelin-13 (or other agonists)

  • Serum-free cell culture medium

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • Secondary antibody conjugated to HRP or a fluorophore

  • Detection reagents (e.g., ECL for Western blot, or specific kits for cell-based ELISA)

  • Western blot equipment or fluorescence plate reader

Procedure (Cell-Based ELISA):

  • Cell Seeding and Serum Starvation: Seed APJ-expressing cells in a 96-well plate. Once they reach 80-90% confluency, replace the medium with serum-free medium and incubate for 4-16 hours.

  • Agonist Stimulation: a. Prepare dilutions of Apelin-13 in serum-free medium. b. Add the agonist dilutions to the cells and incubate for 5-15 minutes at 37°C.

  • Fixation and Permeabilization: a. Remove the agonist solution and immediately fix the cells with 4% PFA. b. Wash the cells and then permeabilize them with a buffer containing a mild detergent (e.g., 0.1% Triton X-100).

  • Immunostaining: a. Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS). b. Incubate with the primary antibody against phospho-ERK1/2. c. Wash, then incubate with a fluorophore-conjugated secondary antibody. d. In parallel, stain for total protein content or total ERK to normalize the data.

  • Data Acquisition and Analysis: a. Read the fluorescence intensity on a plate reader. b. Normalize the phospho-ERK signal to the total protein/total ERK signal. c. Plot the normalized signal against the agonist concentration to determine the EC50 value.

Data Presentation

Table 1: Summary of Hypothetical Quantitative Data for APJ Receptor Assays

Assay TypeLigandParameterValue (Mean ± SEM)Cell Line
Calcium Mobilization Apelin-13EC500.35 ± 0.05 nMCHO-K1-APJ
Compound XEC5015.2 ± 2.1 nMCHO-K1-APJ
ERK Phosphorylation Apelin-13EC501.2 ± 0.3 nMHEK293-APJ
Compound XEC5045.8 ± 5.5 nMHEK293-APJ
Receptor Internalization Fluor-Apelin-1325 ± 4 minCHO-K1-APJ

EC50: Half-maximal effective concentration. t½: Half-time for maximal internalization.

Table 2: Materials and Reagents Overview

Reagent/MaterialSupplier ExamplePurpose
This compoundN/A (Hypothetical)Bioconjugation of Apelin to other molecules
Apelin-13 PeptideGenScript, TocrisAPJ Receptor Agonist
CHO-K1 cells stably expressing human APJEurofins, RevvityIn vitro model system
Fluo-4 AM Calcium IndicatorThermo FisherIntracellular calcium detection
Anti-phospho-ERK1/2 (p44/42) AntibodyCell Signaling TechDetection of activated ERK
High-Content Imaging SystemPerkinElmer, SartoriusAutomated microscopy for internalization assay
Kinetic Fluorescence Plate ReaderMolecular DevicesReal-time measurement of calcium flux

References

Solid-Phase Synthesis of PROTACs Using a Pentafluorophenyl-Activated PEG Linker

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2] These molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1] The linker's length and composition are critical for the efficacy of a PROTAC, influencing the stability of the ternary complex and the molecule's physicochemical properties.

Solid-phase synthesis provides a streamlined and efficient method for generating PROTAC libraries, simplifying purification and enabling the use of excess reagents to drive reactions to completion. This document provides a detailed protocol for the solid-phase synthesis of PROTACs utilizing the Apn-PEG4-PFP linker, a polyethylene glycol (PEG)-based linker activated with a pentafluorophenyl (PFP) ester for facile amide bond formation.

Principle of the Method

This protocol outlines a solid-phase synthesis strategy where an E3 ligase ligand is first immobilized on a solid support. Subsequently, the this compound linker is coupled to the resin-bound ligand. The pentafluorophenyl ester of the linker is a highly reactive leaving group that readily reacts with primary and secondary amines on the POI ligand to form a stable amide bond. Finally, the completed PROTAC is cleaved from the solid support and purified.

Materials and Reagents

ReagentSupplierCat. No.
Aminomethylated Polystyrene ResinGenericVaries
Pomalidomide-C4-COOHGenericVaries
This compoundBroadPharmBP-43834
Protein of Interest (POI) Ligand with an available amine groupVariesVaries
N,N-Diisopropylethylamine (DIPEA)GenericVaries
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)GenericVaries
N,N-Dimethylformamide (DMF)GenericVaries
Dichloromethane (DCM)GenericVaries
Methanol (MeOH)GenericVaries
Trifluoroacetic acid (TFA)GenericVaries
Triisopropylsilane (TIS)GenericVaries
Water (H₂O), HPLC gradeGenericVaries

Experimental Protocols

Protocol 1: Immobilization of E3 Ligase Ligand (Pomalidomide)
  • Resin Swelling: Swell 100 mg of aminomethylated polystyrene resin in 2 mL of DMF for 30 minutes in a fritted syringe.

  • Ligand Coupling:

    • In a separate vial, dissolve pomalidomide-C4-COOH (3 equivalents), HATU (3 eq.), and DIPEA (6 eq.) in 1 mL of DMF.

    • Add the activated ligand solution to the swollen resin.

    • Shake the mixture at room temperature for 16 hours.

  • Washing: Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

Protocol 2: Linker Attachment
  • Resin Swelling: Swell the pomalidomide-functionalized resin in 2 mL of DMF for 30 minutes.

  • Linker Coupling:

    • To the swollen resin, add a solution of this compound (2 eq.) and DIPEA (4 eq.) in 1.5 mL of DMF.

    • Shake the reaction mixture at room temperature for 24 hours.

  • Washing: Wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

Protocol 3: POI Ligand Coupling
  • Resin Swelling: Swell the linker-functionalized resin in 2 mL of DMF for 30 minutes.

  • POI Ligand Coupling:

    • To the resin, add a solution of the amine-containing POI ligand (3 eq.) and DIPEA (6 eq.) in 1.5 mL of DMF.

    • Shake the mixture at room temperature for 16 hours.

  • Washing: Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).

  • Drying: Dry the resin under vacuum.

Protocol 4: PROTAC Cleavage and Purification
  • Cleavage:

    • Prepare a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane, and 2.5% water.

    • Add 2 mL of the cleavage cocktail to the dried resin and shake at room temperature for 2 hours.

  • Purification:

    • Filter the cleavage mixture and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the final PROTAC.

Data Presentation

Table 1: Representative Quantitative Data for Solid-Phase PROTAC Synthesis

StepCompoundStarting Material (mg)EquivalentsProduct Yield (mg)Purity (LC-MS)
1Pomalidomide-Resin100 (Resin)3 (Ligand)~120 (Estimated)N/A
2Linker-Resin~1202~145 (Estimated)N/A
3PROTAC-Resin~1453 (POI Ligand)~170 (Estimated)N/A
4Final PROTAC~170N/A15-25>95%

Note: Yields are illustrative and may vary depending on the specific ligands and reaction conditions used.

Visualizations

Signaling Pathway

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded POI Fragments Proteasome->Degradation

Caption: Mechanism of action of a PROTAC.

Experimental Workflow

Solid_Phase_Synthesis_Workflow cluster_resin On-Resin Synthesis cluster_solution Solution Phase Resin Aminomethyl Resin Pomalidomide_Resin Pomalidomide on Resin Resin->Pomalidomide_Resin  Pomalidomide-C4-COOH, HATU, DIPEA Linker_Resin Apn-PEG4 Linker on Resin Pomalidomide_Resin->Linker_Resin  this compound, DIPEA PROTAC_Resin PROTAC on Resin Linker_Resin->PROTAC_Resin  POI-NH2, DIPEA Cleavage Cleavage (TFA Cocktail) PROTAC_Resin->Cleavage Purification HPLC Purification Cleavage->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC

Caption: Solid-phase synthesis workflow for PROTACs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Apn-peg4-pfp Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apn-peg4-pfp conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound for bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a heterobifunctional crosslinker.[1][2] It contains two reactive groups:

  • An APN (3-arylpropiolonitrile) moiety that selectively reacts with thiol groups (cysteine residues).[3]

  • A PFP (pentafluorophenyl) ester that reacts with primary and secondary amines (like lysine residues) to form stable amide bonds.[4]

These two groups are connected by a PEG4 (polyethylene glycol) spacer, which enhances solubility and provides flexibility. This linker is commonly used to conjugate biomolecules, for example, in the development of antibody-drug conjugates (ADCs).

Q2: What are the advantages of using a PFP ester for amine conjugation?

PFP esters offer several advantages over other amine-reactive esters, such as N-hydroxysuccinimide (NHS) esters:

  • Higher stability: PFP esters are less prone to spontaneous hydrolysis in aqueous solutions, which means more of the reagent is available to react with your target molecule, leading to more efficient reactions.

  • Faster reaction kinetics: PFP esters generally react more quickly with amines.

Q3: How should I store and handle this compound?

This compound is moisture-sensitive. For long-term storage, it should be kept at -20°C in a tightly sealed container with a desiccant. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Q4: Can I prepare a stock solution of this compound?

It is strongly recommended to prepare solutions of this compound immediately before use. The PFP ester is susceptible to hydrolysis, and storing it in solution can lead to degradation and loss of reactivity.

Q5: What are the optimal reaction conditions for conjugating the PFP ester of this compound to an amine-containing molecule?

The optimal pH for the reaction of the PFP ester with a primary amine is typically between 7.2 and 8.5. In this pH range, the amine is sufficiently deprotonated and reactive. Higher pH levels can increase the rate of hydrolysis of the PFP ester. The reaction is usually carried out at room temperature for 1-4 hours or at 4°C overnight.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Conjugation Efficiency Incorrect pH: The pH of the reaction buffer is too low, leading to protonated (and unreactive) amines.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.
Hydrolysis of PFP ester: The this compound has degraded due to moisture.Use fresh, anhydrous solvents to prepare the this compound solution immediately before use. Ensure the reaction is protected from atmospheric moisture.
Competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris or glycine).Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), borate, or carbonate buffer.
Insufficient molar excess: The molar ratio of this compound to the amine-containing molecule is too low.Increase the molar excess of this compound. A common starting point is a 2:1 to 10:1 molar ratio of PFP ester to free amine.
Precipitation during reaction Low solubility of reactants: The biomolecule or the this compound is not fully dissolved.Add a small amount (5-10%) of an organic co-solvent like DMSO or DMF to the reaction buffer to improve solubility.
Inconsistent results Degradation of this compound stock: If a stock solution was prepared and stored, it may have hydrolyzed over time.Always prepare the this compound solution fresh for each experiment.
Inaccurate quantification of reactants: The concentrations of the biomolecule and/or the linker are incorrect.Accurately determine the concentration of your biomolecule and the this compound before starting the reaction.

Quantitative Data Summary

Disclaimer: The following data is based on the general behavior of PFP esters and may vary for the specific this compound molecule.

Table 1: Effect of pH on PFP Ester Reaction with Amines

pHAmine ReactivityPFP Ester Hydrolysis RateRecommended for Conjugation?
< 7.0Low (amine is protonated)LowNo
7.2 - 8.5OptimalModerateYes (Optimal Range)
> 8.5HighHighUse with caution (shorter reaction times may be needed)

Table 2: Recommended Molar Ratios for PFP Ester Conjugation

Molar Ratio (PFP ester : Amine)Expected Degree of LabelingNotes
2:1 to 10:1Low to ModerateGood starting range for optimization.
10:1 to 20:1Moderate to HighMay be necessary for less reactive amines or dilute protein solutions.
> 20:1HighIncreased risk of modifying multiple sites and potential for protein precipitation.

Experimental Protocols

Protocol 1: General Procedure for this compound Conjugation to a Protein
  • Prepare the Protein Solution:

    • Dissolve the protein in a suitable reaction buffer (e.g., 100 mM PBS, pH 7.5) at a concentration of 1-10 mg/mL.

    • If the buffer contains primary amines, perform a buffer exchange into an amine-free buffer.

  • Prepare the this compound Solution:

    • Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-100 mM.

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar excess of the this compound solution to the protein solution while gently stirring.

    • Ensure the final concentration of the organic solvent is low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Quench the Reaction (Optional):

    • To stop the reaction, add a quenching reagent with a primary amine, such as Tris buffer, to a final concentration of 20-50 mM. Incubate for 30 minutes.

  • Purify the Conjugate:

    • Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC), dialysis, or spin filtration.

Protocol 2: Monitoring Conjugation Efficiency by HPLC
  • Set up the HPLC:

    • Use a suitable column (e.g., C18 for proteins) and a mobile phase gradient of water/acetonitrile with 0.1% TFA.

    • Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for proteins).

  • Analyze Samples:

    • At different time points during the conjugation reaction (e.g., 0, 30, 60, 120 minutes), take a small aliquot of the reaction mixture.

    • If necessary, quench the reaction in the aliquot immediately.

    • Inject the sample into the HPLC.

  • Interpret the Results:

    • The unconjugated protein will have a specific retention time.

    • The conjugated protein will typically have a different retention time (often eluting slightly earlier).

    • By comparing the peak areas of the conjugated and unconjugated protein over time, you can monitor the progress of the reaction.

Visualizations

experimental_workflow This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_posts Post-Reaction prep_protein Prepare Protein Solution (amine-free buffer, pH 7.2-8.5) conjugation Add Linker to Protein (stir gently) Incubate (RT or 4°C) prep_protein->conjugation prep_linker Prepare this compound (fresh in anhydrous DMSO/DMF) prep_linker->conjugation quench Quench Reaction (optional, e.g., Tris buffer) conjugation->quench purify Purify Conjugate (SEC, Dialysis) quench->purify analyze Analyze Product (HPLC, MS) purify->analyze

Caption: Workflow for this compound conjugation to a protein.

troubleshooting_guide Troubleshooting Low Conjugation Efficiency node_sol node_sol start Low Conjugation Yield? check_ph Is pH 7.2-8.5? start->check_ph check_buffer Amine-free buffer? check_ph->check_buffer Yes sol_ph Adjust pH to 7.2-8.5 check_ph->sol_ph No check_linker Linker prepared fresh? check_buffer->check_linker Yes sol_buffer Buffer exchange to PBS, Borate, etc. check_buffer->sol_buffer No check_ratio Molar ratio sufficient? check_linker->check_ratio Yes sol_linker Use fresh linker and anhydrous solvent check_linker->sol_linker No sol_ratio Increase molar ratio of this compound check_ratio->sol_ratio No

Caption: Decision tree for troubleshooting low conjugation efficiency.

References

Technical Support Center: Troubleshooting Failed Apn-peg4-pfp Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apn-peg4-pfp (Aminophenyl-PEG4-Pentafluorophenyl Ester) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during bioconjugation experiments using this heterobifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive groups?

This compound is a heterobifunctional crosslinker used in bioconjugation. It consists of three main components:

  • An APN (3-arylpropiolonitrile) group: This group exhibits high chemoselectivity for cysteine residues, forming a stable thioether linkage.[1]

  • A PEG4 spacer: A four-unit polyethylene glycol chain that enhances solubility and provides spatial separation between the conjugated molecules.[2]

  • A PFP (pentafluorophenyl) ester: This is an amine-reactive group that forms a stable amide bond with primary amines, such as the ε-amino group of lysine residues.[3][4][5]

Q2: What are the main applications of this compound?

This compound is primarily used in the development of complex bioconjugates, including:

  • Antibody-drug conjugates (ADCs)

  • PROTACs (Proteolysis Targeting Chimeras)

  • Targeted drug delivery systems

  • Fluorescent labeling of proteins

Q3: What are the advantages of using a PFP ester over an NHS ester?

PFP esters are generally more stable in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, making them less susceptible to spontaneous hydrolysis. This can lead to more efficient and consistent conjugation reactions. However, PFP esters can be more hydrophobic.

Troubleshooting Guide

This guide addresses common problems encountered during this compound reactions in a question-and-answer format.

Low or No Conjugation Yield

Q4: I am observing a very low yield or no formation of my desired conjugate. What are the possible causes?

Several factors can contribute to low conjugation yield. It's crucial to systematically investigate the following possibilities:

  • Suboptimal Reaction pH: The two reactive ends of this compound have different optimal pH ranges for their respective reactions.

    • The PFP ester reacts optimally with primary amines at a pH of 7.2-8.5. At a lower pH, the amine groups are protonated and less nucleophilic, while a higher pH increases the rate of PFP ester hydrolysis.

    • The APN group's reaction with thiols is most efficient at a pH of 6.5-7.5. At a more basic pH, the risk of side reactions with other nucleophiles like amines increases.

  • Incorrect Buffer Composition: Your reaction buffer may contain components that interfere with the conjugation.

    • Amine-containing buffers (e.g., Tris, glycine) will compete with your target molecule for reaction with the PFP ester.

    • Thiol-containing reagents (e.g., DTT, β-mercaptoethanol) will compete with your target cysteine residues for reaction with the APN group.

  • Inactive Reagents:

    • Hydrolysis of this compound: The PFP ester is sensitive to moisture. Improper storage or handling can lead to hydrolysis and inactivation.

    • Oxidation of Thiols: Free thiol groups on cysteine residues can readily oxidize to form disulfide bonds, which are unreactive with the APN group.

  • Incorrect Stoichiometry: The molar ratio of the linker to your biomolecules is a critical parameter that often requires optimization.

Q5: How can I ensure the integrity of my this compound reagent?

  • Proper Storage: Store the reagent at -20°C with a desiccant.

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Fresh Solutions: Dissolve the required amount of the linker in an anhydrous, amine-free organic solvent like DMSO or DMF immediately before use. Do not store the reagent in solution.

Q6: My protein has disulfide bonds. How should I prepare it for conjugation with the APN group?

If your protein's target cysteines are involved in disulfide bonds, you will need to reduce them prior to the conjugation reaction.

  • Reducing Agents:

    • TCEP (tris(2-carboxyethyl)phosphine): This is often the preferred reducing agent as it is stable and does not contain a thiol group, meaning it does not need to be removed before adding the this compound.

    • DTT (dithiothreitol): A strong reducing agent, but any excess must be removed before adding the linker to prevent it from reacting with the APN group.

  • Preventing Re-oxidation:

    • Degas your buffers to remove dissolved oxygen.

    • Include a chelating agent like EDTA (1-5 mM) in your buffer to sequester metal ions that can catalyze thiol oxidation.

Side Reactions and Lack of Specificity

Q7: I am observing unexpected products or modifications on my protein. What could be the cause?

  • Reaction with Non-target Residues: At a pH above 8.0, the APN group may start to show some reactivity towards other nucleophilic groups, such as the primary amine of lysine residues.

  • Hydrolysis of the Linker: As mentioned, the PFP ester can hydrolyze in aqueous solutions, especially at a higher pH. This hydrolyzed linker will not be able to react with your amine-containing molecule.

Q8: How can I improve the specificity of the conjugation reaction?

  • Optimize pH: Carefully control the pH of your reaction to favor the desired conjugation. For a two-step conjugation, perform each step in its optimal pH range.

  • Stoichiometry: Use the lowest effective molar excess of the linker to minimize off-target reactions.

Purification and Characterization Issues

Q9: I am having difficulty purifying my final conjugate. What are some common challenges?

The PEG4 spacer in this compound can introduce some challenges in purification:

  • Heterogeneity: PEGylation can result in a mixture of products with varying numbers of attached PEG linkers.

  • Increased Hydrodynamic Radius: The addition of the PEG linker increases the size of the conjugate, which needs to be considered when choosing a purification method like size-exclusion chromatography.

Q10: What methods are recommended for purifying and characterizing this compound conjugates?

  • Purification:

    • Size-Exclusion Chromatography (SEC): Effective for removing unreacted linkers and for separating monomeric conjugates from aggregates.

    • Ion-Exchange Chromatography (IEX): Can separate species based on differences in charge introduced by the conjugation.

    • Hydrophobic Interaction Chromatography (HIC): Useful for separating molecules based on hydrophobicity, which can be altered by conjugation.

    • Dialysis or Desalting Columns: Suitable for removing excess unreacted linker.

  • Characterization:

    • SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.

    • Mass Spectrometry (e.g., LC-MS): To confirm the mass of the conjugate and determine the degree of labeling.

    • UV/Vis Spectroscopy: Can be used to determine the concentration of the protein and, if the conjugated molecule has a distinct absorbance, the degree of labeling.

    • HPLC (e.g., SEC-HPLC, RP-HPLC): To assess purity, aggregation, and determine the drug-to-antibody ratio (DAR) in the case of ADCs.

Data Presentation

Table 1: Recommended Reaction Conditions for this compound

ParameterPFP Ester Reaction (Amine-Targeted)APN Reaction (Thiol-Targeted)
Optimal pH Range 7.2 - 8.56.5 - 7.5
Compatible Buffers Phosphate, HEPES, BoratePhosphate, HEPES, MES
Incompatible Buffers Tris, Glycine (contain primary amines)Buffers containing thiols (e.g., DTT)
Typical Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C) or 4°C
Typical Reaction Time 1 - 4 hours or overnight1 - 2 hours or overnight

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Thiol-Containing Molecule to an Amine-Containing Protein

This protocol is a general guideline and may require optimization for your specific molecules.

  • Preparation of the Amine-Containing Protein (Protein-NH2):

    • Dissolve the Protein-NH2 in a suitable amine-free buffer (e.g., PBS, pH 7.5) at a concentration of 1-10 mg/mL.

    • Ensure the buffer does not contain any primary amines. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Reaction of this compound with Protein-NH2:

    • Equilibrate the vial of this compound to room temperature.

    • Prepare a stock solution of this compound (e.g., 10-20 mg/mL) in anhydrous DMSO or DMF immediately before use.

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the Protein-NH2 solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Removal of Excess Linker:

    • Remove the unreacted this compound using a desalting column equilibrated with a thiol-reaction compatible buffer (e.g., PBS, pH 7.0).

  • Conjugation to the Thiol-Containing Molecule (Molecule-SH):

    • If the Molecule-SH contains disulfide bonds, reduce them using a suitable reducing agent (e.g., TCEP).

    • Immediately add the desalted, APN-activated protein to the Molecule-SH. The molar ratio should be optimized for your specific application.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • To cap any unreacted APN groups, add a solution of cysteine or N-acetylcysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove any unreacted components.

Visualizations

experimental_workflow start Start prep_protein prep_protein start->prep_protein 1. Prepare Protein-NH2 process process decision decision output output end End prep_linker 2. Prepare this compound in DMSO/DMF prep_protein->prep_linker Buffer Exchange (pH 7.5) reaction1 3. Reaction 1 (Amine Coupling) 1-2h @ RT or overnight @ 4°C prep_linker->reaction1 Add Linker to Protein purification1 4. Desalting Column (Buffer Exchange to pH 7.0) reaction1->purification1 Remove Excess Linker prep_thiol 5. Prepare Molecule-SH (Reduce if necessary) purification1->prep_thiol reaction2 6. Reaction 2 (Thiol Coupling) 1-2h @ RT or overnight @ 4°C prep_thiol->reaction2 Add Activated Protein quench 7. Quench Reaction (e.g., with Cysteine) reaction2->quench Optional purification2 8. Purify Final Conjugate (e.g., SEC, IEX) reaction2->purification2 Proceed to Purification quench->purification2 purification2->end

Caption: General experimental workflow for a two-step this compound conjugation.

troubleshooting_failed_reactions start_node Low/No Conjugate Yield check_reagents Are reagents active? start_node->check_reagents decision decision cause cause solution solution no_reagents Linker hydrolyzed? Thiols oxidized? check_reagents->no_reagents No yes_reagents yes_reagents check_reagents->yes_reagents Yes solution_reagents Use fresh linker. Reduce thiols (TCEP). Degas buffers. no_reagents->solution_reagents Solution check_ph check_ph yes_reagents->check_ph Is pH optimal? no_ph pH too low/high for PFP or APN reaction? check_ph->no_ph No yes_ph yes_ph check_ph->yes_ph Yes solution_ph Adjust pH: 7.2-8.5 for PFP ester 6.5-7.5 for APN no_ph->solution_ph Solution check_buffer check_buffer yes_ph->check_buffer Is buffer compatible? no_buffer Buffer contains amines (e.g., Tris) or thiols (e.g., DTT)? check_buffer->no_buffer No yes_buffer yes_buffer check_buffer->yes_buffer Yes solution_buffer Buffer exchange to non-interfering buffer (e.g., PBS, HEPES) no_buffer->solution_buffer Solution check_stoichiometry check_stoichiometry yes_buffer->check_stoichiometry Re-evaluate stoichiometry

Caption: Troubleshooting decision tree for low/no this compound conjugation yield.

References

common side reactions with PFP esters and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pentafluorophenyl (PFP) Esters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of PFP esters in their experiments, with a focus on troubleshooting and avoiding common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are PFP esters and why are they used?

Pentafluorophenyl (PFP) esters are highly reactive active esters used for coupling carboxylic acids with primary and secondary amines to form stable amide bonds.[1] Their popularity in bioconjugation and peptide synthesis stems from their high reactivity and increased stability towards hydrolysis compared to other active esters, such as N-hydroxysuccinimide (NHS) esters.[1][2] The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, leading to more efficient and reliable reactions.[2]

Q2: What is the primary side reaction when using PFP esters?

The main side reaction is hydrolysis, where the PFP ester reacts with water to form the corresponding carboxylic acid and pentafluorophenol.[1] This side reaction is undesirable as it deactivates the PFP ester, rendering it incapable of reacting with the target amine and thus reducing the overall yield of the desired conjugate.

Q3: How can hydrolysis of PFP esters be minimized?

Several precautions can be taken to minimize hydrolysis:

  • Use Anhydrous Solvents: PFP esters should be dissolved in anhydrous (dry) organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.

  • Avoid Stock Solutions: It is not recommended to prepare and store stock solutions of PFP esters, as they will degrade over time due to residual moisture in the solvent.

  • Control pH: The optimal pH range for reactions with amines is 7.2-8.5. Higher pH values significantly increase the rate of hydrolysis.

  • Proper Storage: PFP esters are moisture-sensitive and should be stored at -20°C with a desiccant. The vial should be allowed to warm to room temperature before opening to prevent condensation.

  • Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester. Phosphate-buffered saline (PBS), HEPES, or bicarbonate buffers are suitable alternatives.

Q4: Is racemization a significant side reaction with PFP esters?

Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, is a potential side reaction in peptide synthesis. However, the high reactivity and rapid coupling kinetics of PFP esters are advantageous in minimizing racemization. While racemization can occur with any activation method, the fast reaction times with PFP esters reduce the lifetime of the reactive intermediate, thereby limiting the opportunity for racemization.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation/coupling efficiency 1. Hydrolysis of PFP ester: The ester was exposed to moisture before or during the reaction. 2. Incorrect pH: The reaction pH is too low, resulting in protonated and unreactive amines. 3. Competing nucleophiles: The buffer contains primary amines (e.g., Tris, glycine).1. Ensure all solvents are anhydrous. Prepare PFP ester solution immediately before use. Store PFP esters properly. 2. Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. 3. Use a non-amine-containing buffer like PBS, HEPES, or bicarbonate buffer.
Inconsistent results between experiments 1. Degraded PFP ester: The PFP ester may have degraded due to improper storage or handling. 2. Variable moisture content: Different batches of solvents or reagents may have varying amounts of moisture.1. Always store PFP esters at -20°C with a desiccant. Consider qualifying a new batch with a small-scale control reaction. 2. Use fresh, high-quality anhydrous solvents for each experiment.
Loss of product during workup Hydrolysis during aqueous workup: PFP esters can be unstable in aqueous basic conditions used during extractions (e.g., washing with sodium bicarbonate).If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and proceed to the next step immediately.

Quantitative Data

Table 1: Comparative Stability of Active Esters in Aqueous Acetonitrile

Active EsterSolvent SystemHalf-life (t½)Key Finding
PFP EsterAqueous MeCN~6-fold more stable than NHS esterPFP esters exhibit significantly greater stability towards hydrolysis compared to NHS esters.
NHS EsterAqueous MeCN-More susceptible to hydrolysis than PFP esters.

Table 2: Relative Coupling Rates of Active Esters

Active EsterRelative Coupling Rate
PFP ester (OPFP)111
Pentachlorophenyl ester (OPCP)3.4
p-Nitrophenyl ester (ONp)1
Data from a kinetic study comparing the reactivity of different active esters.

Visual Guides

G PFP Ester Reaction Pathways cluster_main Desired Reaction: Aminolysis cluster_side Side Reaction: Hydrolysis PFPEster PFP Ester (R-CO-OPFP) Amide Stable Amide Bond (R-CO-NH-R') PFPEster->Amide + R'-NH2 Amine Primary Amine (R'-NH2) PFP Pentafluorophenol (HO-PFP) PFPEster_hydrolysis PFP Ester (R-CO-OPFP) CarboxylicAcid Carboxylic Acid (R-COOH) PFPEster_hydrolysis->CarboxylicAcid + H2O (accelerated by high pH) Water Water (H2O) PFP_hydrolysis Pentafluorophenol (HO-PFP)

Caption: Desired aminolysis pathway versus the hydrolysis side reaction.

G Workflow to Avoid PFP Ester Side Reactions Start Start: PFP Ester Reaction Setup Storage Store PFP Ester at -20°C with desiccant Start->Storage Equilibrate Equilibrate vial to room temperature before opening Storage->Equilibrate PrepareSolvent Use anhydrous DMF or DMSO Equilibrate->PrepareSolvent Dissolve Dissolve PFP Ester immediately before use PrepareSolvent->Dissolve BufferPrep Prepare non-amine buffer (e.g., PBS) at pH 7.2-8.5 Reaction Add PFP ester solution to biomolecule in buffer Dissolve->Reaction BufferPrep->Reaction Incubate Incubate at RT (1-4h) or 4°C (overnight) Reaction->Incubate Quench Optional: Quench with Tris or glycine buffer Incubate->Quench Purify Purify conjugate Incubate->Purify if no quenching Quench->Purify End End: Purified Conjugate Purify->End

Caption: Recommended workflow for minimizing side reactions with PFP esters.

Experimental Protocols

General Protocol for Bioconjugation using a PFP Ester

This protocol provides a general guideline for conjugating a PFP ester-activated molecule to a protein or other biomolecule containing primary amines.

Materials:

  • PFP ester-activated reagent

  • Biomolecule to be labeled

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Biomolecule: Dissolve the biomolecule in the reaction buffer at a concentration of 1-10 mg/mL. If the biomolecule was in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer via dialysis or a desalting column.

  • Prepare the PFP Ester Solution: Immediately before use, dissolve the PFP ester reagent in a minimal amount of anhydrous DMSO or DMF.

  • Perform the Conjugation:

    • Add the dissolved PFP ester solution to the biomolecule solution. A common starting point is a 5-15 fold molar excess of the PFP ester to the biomolecule.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.

  • Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes. This will consume any unreacted PFP ester.

  • Purify the Conjugate: Remove unreacted PFP ester and byproducts by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).

References

Technical Support Center: Improving the Stability of Apn-peg4-pfp Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Ap-peg4-pfp conjugates during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Apn-peg4-pfp linker and what are its primary advantages?

A1: this compound is a heterobifunctional crosslinker. It contains a 3-arylpropiolonitrile (APN) group that selectively reacts with cysteine residues (thiols) and a pentafluorophenyl (PFP) ester that reacts with primary amines (like the side chain of lysine). The key advantages are the high stability of the resulting APN-cysteine thioether bond, which is more resistant to degradation in plasma compared to traditional maleimide-based linkages, and the increased hydrolytic stability of the PFP ester compared to more common N-hydroxysuccinimide (NHS) esters.[1][2][3]

Q2: How should I store and handle the this compound reagent to ensure its stability?

A2: this compound is moisture-sensitive.[4][5] For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant. Before use, the vial must be equilibrated to room temperature before opening to prevent moisture condensation. It is strongly recommended to prepare solutions of the PFP ester immediately before use in an anhydrous solvent like DMSO or DMF. Do not prepare and store stock solutions, as the PFP ester will degrade over time.

Q3: What is the optimal pH for conjugation reactions with this compound?

A3: The reaction involves two steps that can be performed sequentially or simultaneously. The PFP ester reaction with amines is optimal in the pH range of 7.2 to 8.5. The APN group reacts with thiols, and while specific pH data for APN is less common in the search results, thiol-based conjugations are typically efficient at a neutral to slightly basic pH (around 7-8). Conjugations with similar bifunctional linkers are often performed at a pH of 7.2-7.5 to balance the reactivity and stability of both functional groups.

Q4: What types of buffers should I use for the conjugation reaction?

A4: It is crucial to use amine-free buffers to prevent the buffer from competing with your target molecule for reaction with the PFP ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate/carbonate buffers. Avoid buffers containing primary amines, such as Tris or glycine.

Q5: How does the PEG4 spacer contribute to the stability of the final conjugate?

A5: The polyethylene glycol (PEG) spacer enhances the stability of the final bioconjugate in several ways. It can provide a steric shield that protects the attached biomolecule from proteolytic degradation. The PEG chain also increases the hydrodynamic volume of the conjugate, which can prolong its circulation half-life by reducing renal clearance. Furthermore, PEGylation generally improves the aqueous solubility and can reduce aggregation of the conjugate.

Troubleshooting Guides

Issue: Low or No Conjugation Efficiency
Question Possible Cause Recommended Solution
Why am I seeing very little or no formation of my desired conjugate? Degraded PFP Ester: The PFP ester is sensitive to moisture and can hydrolyze over time, rendering it non-reactive.Always use fresh reagent stored properly at -20°C with a desiccant. Equilibrate the vial to room temperature before opening. Prepare the PFP ester solution in anhydrous DMSO or DMF immediately before starting the reaction.
Incorrect pH: The pH of the reaction buffer may be too low, resulting in protonated (and thus unreactive) amine groups on the target molecule.Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for the PFP ester-amine reaction.
Competing Nucleophiles: The buffer or sample contains primary amines (e.g., Tris, glycine) that are reacting with the PFP ester.Perform a buffer exchange into an amine-free buffer like PBS or HEPES before starting the conjugation.
Insufficient Molar Excess: The molar ratio of the this compound linker to the biomolecule may be too low.Optimize the molar excess of the linker. A typical starting point is a 5-15 fold molar excess of the PFP ester to the protein.
Issue: Instability of the Final Conjugate
Question Possible Cause Recommended Solution
My purified conjugate appears to be degrading over time. What could be the cause? Proteolytic Degradation: The biomolecule itself is susceptible to cleavage by proteases that may be present.The PEG4 linker provides some steric hindrance, but for highly sensitive biomolecules, consider adding a protease inhibitor cocktail to your storage buffer. Ensure purification methods effectively remove all proteases from the preparation.
Hydrolysis of Linkage (Unlikely for APN): While the APN-cysteine bond is very stable, other parts of the biomolecule might be prone to hydrolysis.Confirm the degradation products using LC-MS. The APN-cysteine linkage is significantly more stable than maleimide-thiol linkages, which are known to undergo retro-Michael reactions. If degradation is confirmed elsewhere on the molecule, formulation optimization (e.g., pH, excipients) may be required.
Aggregation: The conjugate may be aggregating and precipitating out of solution.Analyze the sample using Size Exclusion Chromatography (SEC-HPLC) to detect aggregates. The PEG4 spacer is intended to improve solubility, but if aggregation persists, consider optimizing the formulation by adjusting the buffer composition, pH, or adding stabilizing excipients.

Data Presentation

Table 1: Comparative Stability of PFP and NHS Esters

This table provides a general comparison of the hydrolytic stability of PFP esters versus the more common NHS esters. While specific half-life data for this compound is not available, PFP esters are consistently shown to be more resistant to spontaneous hydrolysis in aqueous environments.

Active EsterRelative Hydrolytic StabilityKey Advantages
Pentafluorophenyl (PFP) Ester HigherMore resistant to hydrolysis, leading to more efficient conjugation reactions and better reproducibility.
N-hydroxysuccinimide (NHS) Ester LowerProne to hydrolysis, especially at higher pH, which can reduce conjugation efficiency.

Table 2: Comparative Stability of APN-Cysteine and Maleimide-Cysteine Linkages

This table highlights the superior stability of the APN-cysteine bond formed by the this compound linker compared to the traditional maleimide-cysteine bond.

Linkage TypeStability in Plasma/In VivoDegradation Pathway
APN-Cysteine HighNo significant cleavage observed in vitro or in vivo. The thioether linkage is highly stable.
Maleimide-Cysteine Variable to LowSusceptible to retro-Michael reaction, leading to deconjugation and loss of payload.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein

This protocol provides a general workflow for conjugating the PFP-ester end of the linker to amine residues on a protein.

  • Prepare the Protein Solution:

    • Dissolve the protein in an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 2-10 mg/mL.

    • If the protein was stored in a buffer containing amines (like Tris), perform a buffer exchange using a desalting column or dialysis.

  • Prepare the this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Immediately before use, dissolve the required amount of the linker in anhydrous DMSO or DMF to a concentration of 10-100 mM. Do not store this solution.

  • Initiate the Conjugation Reaction:

    • Slowly add the desired molar equivalent of the this compound solution to the stirring protein solution. A 5-15 fold molar excess is a common starting point.

    • Ensure the final concentration of the organic solvent (DMSO/DMF) is less than 10% to avoid protein denaturation.

  • Incubate:

    • Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight. Gentle stirring can improve efficiency.

  • Reaction with Cysteine:

    • If the target biomolecule for the APN end is to be added subsequently, the excess PFP-activated protein can be purified first via a desalting column to remove unreacted linker.

    • Add the cysteine-containing molecule to the reaction mixture and incubate.

  • Purification:

    • Purify the final conjugate using an appropriate chromatography method (e.g., size exclusion or affinity chromatography) to remove unreacted linker and biomolecules.

Protocol 2: Stability Assessment of this compound Conjugate by RP-HPLC

This protocol outlines a method to assess the stability of the purified conjugate under stressed conditions (e.g., elevated temperature).

  • Sample Preparation:

    • Prepare aliquots of the purified conjugate at a known concentration (e.g., 1 mg/mL) in the desired buffer (e.g., PBS, pH 7.4).

    • One aliquot will serve as the time-zero (T=0) control and should be stored at -80°C until analysis.

    • Incubate the other aliquots at the desired stress condition (e.g., 37°C).

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), remove an aliquot from the 37°C incubation and immediately freeze it at -80°C to stop any further degradation.

  • RP-HPLC Analysis:

    • Column: C18 reversed-phase column suitable for protein/peptide analysis.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: Develop a suitable gradient to separate the intact conjugate from potential degradation products (e.g., linear gradient from 5% to 95% Mobile Phase B over 30 minutes).

    • Detection: UV at 280 nm (for protein) and another relevant wavelength if the payload has a chromophore.

    • Analysis: Inject equal amounts of each time-point sample. Monitor for a decrease in the peak area of the main conjugate peak and the appearance of new peaks corresponding to degradation products. The percentage of intact conjugate remaining at each time point can be calculated relative to the T=0 sample.

Visualizations

cluster_storage Reagent Storage & Handling cluster_reaction Conjugation Reaction storage Store this compound at -20°C with Desiccant equilibrate Equilibrate to Room Temperature Before Opening storage->equilibrate dissolve Dissolve in Anhydrous DMSO/DMF Immediately Before Use equilibrate->dissolve add_linker Add Linker Solution to Protein (5-15x Molar Excess) dissolve->add_linker buffer Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) buffer->add_linker incubate Incubate (1-4h at RT or O/N at 4°C) add_linker->incubate purify Purify Conjugate (e.g., SEC) incubate->purify

Caption: Experimental workflow for handling and conjugating this compound.

start Low Conjugation Yield Observed check_reagent Is the PFP ester reagent fresh and stored correctly? start->check_reagent check_ph Is the reaction pH between 7.2 and 8.5? check_reagent->check_ph Yes sol_reagent Solution: Use fresh reagent, equilibrate before opening. check_reagent->sol_reagent No check_buffer Is the buffer free of primary amines (Tris, Glycine)? check_ph->check_buffer Yes sol_ph Solution: Adjust pH of the reaction buffer. check_ph->sol_ph No check_ratio Is the linker:protein molar ratio sufficient? check_buffer->check_ratio Yes sol_buffer Solution: Perform buffer exchange into PBS or HEPES. check_buffer->sol_buffer No sol_ratio Solution: Increase molar excess of the linker. check_ratio->sol_ratio No end Yield Improved check_ratio->end Yes sol_reagent->check_ph sol_ph->check_buffer sol_buffer->check_ratio sol_ratio->end

Caption: Troubleshooting decision tree for low conjugation yield.

apn_peg4_pfp Apn PEG4 Spacer PFP Ester conjugate Protein 1 Stable Thioether & Amide Bonds Protein 2 apn_peg4_pfp->conjugate:f1 cysteine Protein 1 (Cysteine Thiol) cysteine->apn_peg4_pfp:f0 Stable Thioether Formation lysine Protein 2 (Lysine Amine) lysine->apn_peg4_pfp:f2 Amide Bond Formation

Caption: Logical relationship of this compound conjugate components.

References

Technical Support Center: Controlling Stoichiometry in Apn-peg4-pfp Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Apn-peg4-pfp conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of this compound to biomolecules.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, focusing on controlling the stoichiometry of the conjugation reaction.

Q1: I am observing low conjugation efficiency. What are the possible causes and solutions?

A1: Low conjugation efficiency can stem from several factors related to your reactants and reaction conditions.

  • Suboptimal pH: The pH of the reaction buffer is critical for the reactivity of both the APN (thiol-reactive) and PFP ester (amine-reactive) moieties. Ensure your buffer is within the optimal pH range for the desired reaction. For selective amine conjugation, a pH of 7.2-8.5 is recommended. For selective thiol conjugation, a pH of 6.5-7.5 is ideal to ensure the thiol group is sufficiently nucleophilic while minimizing side reactions with amines.[1][2]

  • Presence of Interfering Substances: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the PFP ester. Similarly, thiol-containing reducing agents like DTT or β-mercaptoethanol will compete with cysteine residues for the APN group. It is crucial to remove these substances before starting the conjugation, for example, by dialysis or using a desalting column.

  • Hydrolysis of the PFP Ester: The PFP ester is susceptible to hydrolysis, especially at a higher pH.[2] Prepare the this compound solution immediately before use and avoid prolonged storage in aqueous buffers.

  • Issues with the Biomolecule: Ensure that your protein or other biomolecule has accessible primary amines or free sulfhydryl groups for conjugation. The accessibility of these groups can be affected by the protein's conformation.

Q2: How can I selectively target cysteine residues with the APN group while minimizing reaction with lysine residues?

A2: To achieve selective cysteine conjugation, you should perform the reaction at a pH of 6.5-7.5. At this pH, the thiol group on cysteine is sufficiently nucleophilic to react with the APN moiety, while the majority of lysine residues will be protonated and thus less reactive towards the PFP ester.

Q3: How can I selectively target lysine residues with the PFP ester while minimizing reaction with cysteine residues?

A3: For selective lysine conjugation, a two-step approach is recommended.

  • Block Free Thiols (Optional but Recommended): If your biomolecule contains free cysteine residues that you do not want to react, you can temporarily block them using a reversible thiol-blocking agent.

  • Amine-Specific Conjugation: Perform the conjugation at a pH of 8.0-8.5. This pH favors the reaction of the PFP ester with deprotonated primary amines on lysine residues.

  • Quench and Purify: After the desired reaction time, quench any unreacted PFP ester and purify the conjugate to remove the excess linker.

  • Deblock Thiols (if applicable): If you blocked the cysteine residues, you can then deblock them to restore the free sulfhydryl groups.

Q4: I am observing significant cross-linking and aggregation of my protein. What can I do to prevent this?

A4: Protein aggregation during conjugation is often a result of over-crosslinking.

  • Optimize the Molar Ratio: Reduce the molar ratio of this compound to your biomolecule. A high excess of the linker can lead to multiple linkers attaching to a single protein molecule, which can then cross-link with other protein molecules. It is advisable to test a range of molar ratios (e.g., 2:1 to 10:1 of linker to amine/thiol) to find the optimal condition that minimizes aggregation.[1][3]

  • Control Reaction Time: Shorten the incubation time to reduce the extent of the reaction. Monitor the reaction progress using techniques like SDS-PAGE to identify the optimal time point before significant aggregation occurs.

  • Protein Concentration: Working with lower protein concentrations can sometimes reduce the likelihood of intermolecular cross-linking.

Q5: How can I accurately determine the stoichiometry of my final conjugate?

A5: Mass spectrometry is a highly effective method for determining the final conjugate's stoichiometry. By analyzing the mass of the unconjugated biomolecule and the final conjugate, you can determine the number of this compound molecules that have been attached.

Data Presentation

The following tables summarize key reaction parameters for controlling the stoichiometry in this compound conjugation.

Table 1: Recommended pH ranges for selective conjugation.

Target ResidueReactive MoietyOptimal pH RangeRationale
CysteineAPN6.5 - 7.5Maximizes thiol reactivity while minimizing amine reactivity.
LysinePFP Ester7.2 - 8.5Favors deprotonated primary amines for efficient reaction.

Table 2: Recommended molar ratios for initial optimization.

Conjugation TypeMolar Ratio (Linker : Biomolecule)Notes
One-step (mixed reactivity)2:1 to 10:1Start with a lower ratio and increase as needed to optimize efficiency while monitoring for aggregation.
Two-step (Amine-first)10:1 to 50:1A higher excess is often used in the first step to ensure sufficient activation of the first protein.

Experimental Protocols

Protocol 1: Two-Step Conjugation for Selective Amine (Lysine) Modification

This protocol is designed to favor the reaction of the PFP ester with primary amines.

  • Preparation of Biomolecule:

    • Dissolve the biomolecule in an amine-free buffer (e.g., PBS) at a pH of 8.0-8.5 to a concentration of 1-5 mg/mL.

    • If your biomolecule has free cysteines that you wish to protect, consider using a reversible thiol-blocking reagent prior to this step.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound linker in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-100 mM.

  • Conjugation Reaction (Step 1: Amine Reaction):

    • Add the this compound solution to the biomolecule solution at a 10- to 50-fold molar excess.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or dialysis, exchanging the buffer to a pH of 6.5-7.5 for the subsequent thiol reaction.

  • Conjugation Reaction (Step 2: Thiol Reaction with a Second Molecule):

    • Add the sulfhydryl-containing molecule to the purified, amine-conjugated biomolecule.

    • Incubate for 1-2 hours at room temperature.

  • Quenching and Final Purification:

    • Quench the reaction by adding a small molecule with a free thiol (e.g., cysteine or 2-mercaptoethanol).

    • Purify the final conjugate using size-exclusion chromatography or other appropriate methods.

Protocol 2: One-Step Conjugation for Selective Thiol (Cysteine) Modification

This protocol is designed to favor the reaction of the APN moiety with free sulfhydryls.

  • Preparation of Biomolecule:

    • Dissolve the biomolecule in a buffer at a pH of 6.5-7.5 (e.g., PBS).

    • Ensure any disulfide bonds are reduced if you intend to target the resulting free cysteines.

  • Preparation of this compound Solution:

    • Immediately before use, dissolve the this compound linker in an anhydrous organic solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Add the this compound solution to the biomolecule solution at a 2:1 to 10:1 molar ratio of linker to free thiols.

    • Incubate the reaction for 1-4 hours at room temperature.

  • Quenching and Purification:

    • Quench any unreacted PFP ester by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM.

    • Purify the conjugate using standard chromatography techniques.

Visualizations

G cluster_0 This compound Conjugation Pathway Biomolecule Biomolecule Conjugated_Product Conjugated_Product Biomolecule->Conjugated_Product Lysine (Amine) or Cysteine (Thiol) This compound This compound This compound->Conjugated_Product

This compound conjugation reaction.

G cluster_1 Troubleshooting Workflow Start Start Problem Low Yield or Non-specific Conjugation Start->Problem Check_pH Verify Buffer pH Problem->Check_pH Check_pH->Problem Adjust pH Check_Buffer Amine/Thiol-free Buffer? Check_pH->Check_Buffer pH Optimal Check_Buffer->Problem No, Replace Buffer Check_Ratio Optimize Molar Ratio Check_Buffer->Check_Ratio Yes Check_Ratio->Problem Adjust Ratio Check_Time_Temp Adjust Incubation Time/Temperature Check_Ratio->Check_Time_Temp Optimized Analyze Analyze by Mass Spec Check_Time_Temp->Analyze Analyze->Problem Suboptimal Success Success Analyze->Success Desired Stoichiometry

Troubleshooting stoichiometry issues.

G cluster_2 Factors Influencing Stoichiometry Stoichiometry Stoichiometry pH pH pH->Stoichiometry Molar_Ratio Molar_Ratio Molar_Ratio->Stoichiometry Reaction_Time Reaction_Time Reaction_Time->Stoichiometry Temperature Temperature Temperature->Stoichiometry Buffer_Composition Buffer_Composition Buffer_Composition->Stoichiometry

Key factors affecting conjugation.

References

challenges in working with heterobifunctional crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for heterobifunctional crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during bioconjugation experiments.

Troubleshooting Guide

Encountering challenges during crosslinking experiments is common. This guide provides solutions to frequently observed issues.

Problem Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of Reactive Groups: NHS esters are susceptible to hydrolysis, especially at higher pH. Maleimide groups can also hydrolyze at pH > 7.5.[1]Prepare crosslinker solutions immediately before use. Avoid storing reconstituted linkers.[1] For NHS esters, perform reactions at pH 7.2-8.5.[2][3] For maleimides, maintain pH between 6.5-7.5.[4]
Incorrect Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls will compete with the target reaction.Use non-amine, non-sulfhydryl buffers such as PBS, MES, or HEPES.
Low Protein Concentration: Dilute protein solutions can lead to lower conjugation efficiency.Concentrate the protein solution. A starting concentration of >0.5 mg/mL is often recommended.
Presence of Reducing Agents: Thiol-containing reducing agents (e.g., DTT, β-mercaptoethanol) will compete with target sulfhydryl groups in maleimide reactions.Remove reducing agents after disulfide bond reduction and before adding the maleimide-activated molecule. TCEP is a non-thiol reducing agent and does not need to be removed.
Insufficient Molar Excess of Crosslinker: Too little crosslinker may not be sufficient for the desired conjugation.Optimize the molar ratio of crosslinker to protein. A 10- to 50-fold molar excess is a common starting point. For dilute protein solutions (<1mg/mL), a higher molar excess (40-80-fold) may be necessary.
Protein Aggregation/Precipitation Increased Hydrophobicity: The addition of the crosslinker and payload can increase the hydrophobicity of the protein, leading to aggregation.Use a more hydrophilic linker, such as one containing a PEG spacer. Optimize the formulation buffer by including excipients like polysorbate or sucrose.
Inappropriate Molar Ratio of Crosslinker: An excessive amount of crosslinker can lead to modification of too many surface residues, altering the protein's surface charge and promoting aggregation.Perform a titration to determine the optimal molar excess of the crosslinker.
Presence of Organic Solvents: While some crosslinkers require an organic solvent (e.g., DMSO, DMF) for dissolution, high concentrations can denature proteins.Keep the final concentration of the organic solvent low, typically below 10%.
Suboptimal Buffer Conditions: pH, ionic strength, and buffer composition can all influence protein stability.Screen different buffer conditions to find the optimal one for your specific protein.
Self-Conjugation or Polymerization Use of Homobifunctional Linkers: Homobifunctional linkers have two identical reactive groups, which can lead to the linking of identical molecules.Use a heterobifunctional crosslinker with two different reactive groups to allow for a controlled, two-step conjugation.
Failure to Remove Excess Crosslinker: Unreacted crosslinker after the first reaction step can react with the second molecule, leading to self-conjugation.Remove excess crosslinker after the first activation step using dialysis or size-exclusion chromatography.
Premature Payload Release Linker Instability in Plasma: Some linkers are susceptible to cleavage by plasma enzymes.Select a linker with known stability in the intended biological environment. For example, some valine-citrulline based linkers can be cleaved by mouse plasma carboxylesterase.

Frequently Asked Questions (FAQs)

Q1: What is the main advantage of using a heterobifunctional crosslinker over a homobifunctional one?

A1: Heterobifunctional crosslinkers possess two different reactive groups. This allows for a selective, two-step (or sequential) conjugation reaction. This controlled process significantly reduces undesirable side reactions like self-conjugation and polymerization, which are common with homobifunctional linkers that have two identical reactive groups. This leads to a more homogeneous product and higher yields of the desired conjugate.

Q2: How do I choose the right heterobifunctional crosslinker for my experiment?

A2: The choice of crosslinker depends on the functional groups available on your target molecules (e.g., primary amines, sulfhydryls, carboxyls, carbonyls) and the desired properties of the final conjugate. For example, NHS esters react with primary amines (lysine residues), while maleimides react with sulfhydryl groups (cysteine residues). You should also consider the length of the spacer arm, its hydrophilicity, and whether a cleavable linker is required for your application.

Q3: Why is the reaction pH so important?

A3: The pH of the reaction buffer is critical for the efficiency and specificity of the conjugation. Each reactive group has an optimal pH range for its reaction. For instance, NHS esters react most efficiently with primary amines at a pH of 7-9, while maleimides react with sulfhydryls at a pH of 6.5-7.5. Outside of these optimal ranges, the reaction rate can decrease significantly, and side reactions like hydrolysis of the crosslinker can increase.

Q4: What is "quenching" and why is it necessary?

A4: Quenching is the process of stopping the crosslinking reaction by adding a small molecule that reacts with any remaining active groups on the crosslinker. This is important to prevent further, unwanted reactions. For example, after an NHS-ester reaction, a buffer containing primary amines like Tris or glycine can be added to quench any unreacted NHS esters. For maleimide reactions, a small molecule containing a sulfhydryl group, such as cysteine or 2-mercaptoethanol, can be used.

Q5: How can I confirm that my conjugation was successful?

A5: The success of a conjugation reaction can be assessed using several analytical techniques. SDS-PAGE is a common method to visualize the increase in molecular weight of the conjugated protein. Mass spectrometry (e.g., MALDI-TOF) can provide a more precise measurement of the mass of the conjugate and help determine the drug-to-antibody ratio (DAR) in the case of antibody-drug conjugates. Chromatographic methods like size-exclusion chromatography (SEC) can also be used to separate the conjugate from unreacted molecules.

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using SMCC

This protocol describes the conjugation of a sulfhydryl-containing drug to an antibody using the heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).

Materials:

  • Antibody solution (in a non-amine buffer like PBS, pH 7.2-8.0)

  • SMCC (dissolved in an organic solvent like DMSO or DMF)

  • Sulfhydryl-containing drug

  • Reaction Buffer (e.g., Phosphate buffer, pH 7.2-7.5)

  • Quenching Buffer (e.g., Tris or glycine buffer)

  • Desalting columns or dialysis equipment

Procedure:

  • Antibody Modification with SMCC:

    • Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution. The final concentration of the organic solvent should be less than 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess SMCC:

    • Remove the unreacted SMCC from the maleimide-activated antibody using a desalting column or by dialysis against the reaction buffer.

  • Conjugation with Sulfhydryl-Containing Drug:

    • Immediately add the sulfhydryl-containing drug to the purified maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the conjugation, add a small molecule with a sulfhydryl group (e.g., cysteine) to react with any remaining maleimide groups.

  • Purification of the Antibody-Drug Conjugate:

    • Purify the conjugate from unreacted drug and byproducts using size-exclusion chromatography or dialysis.

Protocol 2: General Procedure for EDC/Sulfo-NHS Crosslinking

This protocol outlines the coupling of a molecule containing a primary amine to a molecule with a carboxyl group using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).

Materials:

  • Molecule with carboxyl groups

  • Molecule with primary amine groups

  • Activation Buffer (e.g., MES buffer, pH 4.5-7.2, non-amine and non-carboxylate)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5, non-amine)

  • EDC

  • Sulfo-NHS

  • Quenching Solution (e.g., Tris, glycine, or hydroxylamine)

  • Desalting columns or dialysis equipment

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve the carboxyl-containing molecule in the Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Add EDC and Sulfo-NHS to the carboxyl-containing molecule. A common starting molar ratio is 1:10:25 (Protein:EDC:Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagents (Two-Step Method):

    • Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with the Coupling Buffer. This step is crucial to prevent polymerization when the amine-containing molecule also has carboxyl groups.

  • Conjugation to Primary Amines:

    • Immediately add the amine-containing molecule to the activated carboxyl-containing molecule.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 10-20 mM to stop the reaction by reacting with any remaining active esters.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted small molecules and byproducts via dialysis or a desalting column.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation cluster_purification Purification cluster_step2 Step 2: Conjugation Molecule1 Molecule 1 (e.g., Antibody with -NH2) Activated_Molecule1 Activated Molecule 1 (Maleimide-activated) Molecule1->Activated_Molecule1 Reaction 1 (NHS ester chemistry) Crosslinker Heterobifunctional Crosslinker (e.g., SMCC) Crosslinker->Activated_Molecule1 Purification Remove Excess Crosslinker (Dialysis / SEC) Activated_Molecule1->Purification Molecule2 Molecule 2 (e.g., Drug with -SH) Final_Conjugate Final Conjugate (Molecule 1 - Molecule 2) Molecule2->Final_Conjugate Reaction 2 (Maleimide chemistry) Activated_Molecule1_purified->Final_Conjugate

Caption: A typical two-step experimental workflow for heterobifunctional crosslinking.

troubleshooting_tree Start Low Conjugation Yield? Check_Buffer Buffer contains amines (Tris, Glycine)? Start->Check_Buffer Change_Buffer Use non-amine buffer (PBS, MES, HEPES) Check_Buffer->Change_Buffer Yes Check_pH Is pH optimal for reactive groups? Check_Buffer->Check_pH No Success Yield Improved Change_Buffer->Success Adjust_pH Adjust pH: NHS: 7.2-8.5 Maleimide: 6.5-7.5 Check_pH->Adjust_pH No Check_Crosslinker Crosslinker solution prepared fresh? Check_pH->Check_Crosslinker Yes Adjust_pH->Success Prepare_Fresh Always prepare crosslinker fresh Check_Crosslinker->Prepare_Fresh No Check_Molar_Ratio Is molar ratio of crosslinker sufficient? Check_Crosslinker->Check_Molar_Ratio Yes Prepare_Fresh->Success Increase_Ratio Increase molar excess of crosslinker Check_Molar_Ratio->Increase_Ratio No Check_Molar_Ratio->Success Yes Increase_Ratio->Success

Caption: A troubleshooting decision tree for low conjugation yield.

Caption: Reaction scheme of SMCC, a heterobifunctional crosslinker.

References

Apn-peg4-pfp storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the use of Apn-peg4-pfp, a heterobifunctional crosslinker. It is intended for researchers, scientists, and drug development professionals to ensure successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a heterobifunctional crosslinker containing a 3-arylpropiolonitrile (APN) group and a pentafluorophenyl (PFP) ester, separated by a 4-unit polyethylene glycol (PEG) spacer. The APN moiety reacts with thiol groups (e.g., from cysteine residues), while the PFP ester reacts with primary amines (e.g., on lysine residues or the N-terminus of proteins).

Q2: What are the primary applications for this compound?

This compound is primarily used for bioconjugation, such as creating antibody-drug conjugates (ADCs), linking proteins to other molecules, and developing targeted drug delivery systems. Its heterobifunctional nature allows for the specific and sequential conjugation of two different molecules.

Q3: What are the advantages of using the APN moiety for thiol conjugation compared to maleimides?

The thioether linkage formed by the reaction of the APN group with a thiol is significantly more stable than the one formed by a maleimide group, especially under physiological conditions.[1][2] This increased stability has been demonstrated both in vitro and in vivo, leading to a longer serum half-life of the resulting conjugate.[1][2]

Q4: How should I store this compound?

This compound is moisture-sensitive and should be stored at -20°C in a tightly sealed container with a desiccant.[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

Q5: How should I prepare solutions of this compound?

It is highly recommended to prepare solutions of this compound immediately before use. The PFP ester is susceptible to hydrolysis in aqueous solutions. Dissolve the required amount in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Do not prepare and store stock solutions.

Quantitative Data Summary

ParameterRecommendationSource(s)
Storage Temperature -20°C
Shipping Temperature Ambient
Recommended Solvents Anhydrous DMF or DMSO
PFP Ester Reaction pH 7.0 - 9.0
APN Reaction pH 7.5 - 9.0
Simultaneous Reaction pH 7.2 - 7.5

Experimental Protocols

Two-Step Protein-Protein Conjugation Protocol

This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing a free thiol group (Protein-SH).

Materials:

  • This compound

  • Protein-NH2

  • Protein-SH

  • Anhydrous DMF or DMSO

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers containing primary amines (e.g., Tris, glycine).

  • Desalting columns

Procedure:

  • Preparation of Protein-NH2: Dissolve Protein-NH2 in the Conjugation Buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange into the Conjugation Buffer.

  • Preparation of this compound Solution: Immediately before use, dissolve the required amount of this compound in a minimal volume of anhydrous DMF or DMSO.

  • Activation of Protein-NH2:

    • Add a 10- to 50-fold molar excess of the dissolved this compound to the Protein-NH2 solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.

  • Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with the Conjugation Buffer.

  • Conjugation to Protein-SH:

    • Immediately combine the desalted, activated Protein-NH2 with the Protein-SH. The molar ratio should be optimized for the desired final conjugate.

    • Incubate the reaction mixture for 2 to 12 hours at room temperature.

  • Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine can be added in excess.

  • Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted proteins.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conjugation Hydrolysis of PFP ester: The PFP ester is moisture-sensitive and can hydrolyze, rendering it unreactive.- Store this compound properly at -20°C with a desiccant.- Allow the vial to warm to room temperature before opening.- Use anhydrous solvents (DMF, DMSO) to dissolve the reagent.- Prepare the solution immediately before use; do not store it.
Incorrect buffer: The presence of primary amines (e.g., Tris, glycine) in the reaction buffer will compete with the target protein for reaction with the PFP ester.- Use a non-amine-containing buffer such as PBS, HEPES, or borate buffer at the recommended pH.- If necessary, perform a buffer exchange on your protein sample before starting the conjugation.
Suboptimal molar ratio: An insufficient molar excess of this compound may lead to low conjugation efficiency.- Increase the molar excess of this compound to the target protein. A 10- to 50-fold excess is a good starting point for the activation step.
Protein Precipitation High degree of modification: Excessive crosslinking can lead to protein aggregation and precipitation.- Reduce the molar excess of this compound.- Decrease the reaction time or temperature.
Lack of Specificity Reaction with non-target amino acids: While the APN group is highly selective for thiols, side reactions can occur under certain conditions.- Ensure the pH of the reaction is within the optimal range (7.5-9.0 for the APN reaction).
Inconsistent Results Variability in reagent activity: This can be due to partial hydrolysis of the PFP ester between experiments.- Always prepare fresh solutions of this compound for each experiment.- Ensure consistent handling and storage of the reagent.

Visualizations

experimental_workflow Experimental Workflow for Two-Step Conjugation cluster_step1 Step 1: Activation of Protein-NH2 cluster_step2 Step 2: Purification cluster_step3 Step 3: Conjugation to Protein-SH cluster_step4 Step 4: Final Purification prep_protein_nh2 Prepare Protein-NH2 in Conjugation Buffer react1 React Protein-NH2 with This compound (10-50x excess) prep_protein_nh2->react1 prep_apn Prepare fresh this compound in anhydrous DMSO/DMF prep_apn->react1 desalt Remove excess this compound via desalting column react1->desalt react2 Combine activated Protein-NH2 with Protein-SH desalt->react2 incubate Incubate for 2-12 hours react2->incubate purify Purify final conjugate (e.g., SEC) incubate->purify

Caption: A diagram illustrating the two-step experimental workflow for protein-protein conjugation using this compound.

troubleshooting_workflow Troubleshooting Workflow for Low Conjugation start Low or No Conjugation check_reagent Check this compound Storage and Handling start->check_reagent check_buffer Verify Reaction Buffer (Amine-free? Correct pH?) check_reagent->check_buffer [OK] improper_storage Improper Storage/Handling check_reagent->improper_storage [Issue Found] check_ratio Assess Molar Ratio of Crosslinker check_buffer->check_ratio [OK] improper_buffer Incorrect Buffer check_buffer->improper_buffer [Issue Found] improper_ratio Suboptimal Ratio check_ratio->improper_ratio [Issue Found] solution_storage Store at -20°C with desiccant. Prepare fresh solutions. improper_storage->solution_storage solution_buffer Use non-amine buffer (e.g., PBS). Adjust pH to 7.2-8.5. improper_buffer->solution_buffer solution_ratio Increase molar excess of this compound. improper_ratio->solution_ratio

Caption: A logical workflow for troubleshooting low or no conjugation efficiency in experiments involving this compound.

References

removing unreacted Apn-peg4-pfp from a sample

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted Apn-peg4-pfp from their experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a heterobifunctional crosslinker used in bioconjugation.[1][2] It contains an APN (aminophenyl) group, which is chemoselective for cysteine residues, and a PFP (pentafluorophenyl) ester, which reacts with primary and secondary amines. These two reactive moieties are connected by a hydrophilic 4-unit polyethylene glycol (PEG) spacer. The PEG spacer enhances the solubility of the molecule in aqueous media.[3][4]

Q2: What is the primary side product of this compound that I need to remove?

The PFP ester group of this compound is susceptible to hydrolysis in aqueous environments, which is a competing reaction to the desired conjugation.[3] This hydrolysis results in the formation of the corresponding carboxylic acid, which we will refer to as Apn-peg4-acid. This hydrolyzed, unreactive form of the linker is often the main impurity that needs to be removed from the reaction mixture, in addition to the unreacted linker itself.

Q3: In what solvents is this compound soluble?

This compound is soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Q4: How can I monitor the presence of unreacted this compound in my sample?

You can monitor the reaction progress and the presence of unreacted linker using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, specific stains are required to visualize PEG-containing compounds. For HPLC analysis of PEGylated molecules that may lack a strong UV chromophore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are recommended.

Troubleshooting Guide: Removing Unreacted this compound

This guide addresses common issues encountered when trying to remove excess this compound and its hydrolysis by-product from a reaction mixture.

Problem 1: My final product is contaminated with unreacted this compound and/or its hydrolyzed form.

This is the most common issue. The choice of purification method depends on the nature of your desired product (e.g., a small molecule conjugate, a large protein, etc.).

Solution Workflow

Troubleshooting_Workflow start Start: Contaminated Sample product_type What is the nature of your product? start->product_type protein Large Biomolecule (>10 kDa) product_type->protein Large small_molecule Small Molecule Conjugate (<2 kDa) product_type->small_molecule Small sec Size-Exclusion Chromatography (SEC) / Dialysis protein->sec iex Ion-Exchange Chromatography (IEX) protein->iex silica Silica Gel Chromatography small_molecule->silica rp_hplc Reversed-Phase HPLC (RP-HPLC) small_molecule->rp_hplc sec_desc Separates based on size. Effective for large differences between product and linker. sec->sec_desc end_success Successful Purification sec->end_success iex_desc Separates based on charge. Useful if product's charge differs from Apn-peg4-acid. iex->iex_desc iex->end_success silica_desc Separates based on polarity. Good for less polar small molecules. silica->silica_desc silica->end_success rp_hplc_desc Separates based on hydrophobicity. High-resolution method. rp_hplc->rp_hplc_desc rp_hplc->end_success

Caption: Troubleshooting workflow for selecting a purification method.

For Large Biomolecule Conjugates (e.g., Proteins, Antibodies):

  • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the large conjugated protein from the much smaller unreacted linker (MW 584.5). Methods like gel filtration chromatography or dialysis fall under this category.

  • Ion-Exchange Chromatography (IEX): This method separates molecules based on charge. The hydrolysis of the PFP ester on the linker creates a carboxylic acid, introducing a negative charge at neutral or basic pH. If your protein conjugate has a different net charge, IEX can be an effective separation technique.

For Small Molecule Conjugates:

  • Silica Gel Chromatography: This is a standard method for purifying small organic molecules. Since this compound and its hydrolysis product are polar due to the PEG chain, a polar mobile phase will be required. A common solvent system for PEG-containing compounds is a mixture of chloroform and methanol. To improve separation, especially if your compound has acidic or basic groups, you can add a small amount of formic acid or aqueous ammonia to the eluent, respectively.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique offers high-resolution separation based on hydrophobicity. The unreacted PFP ester is more hydrophobic than its hydrolyzed carboxylic acid counterpart. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with an additive like 0.1% trifluoroacetic acid (TFA).

Problem 2: I can't see the unreacted this compound on my TLC plate.

PEG compounds are often not UV-active and can be difficult to visualize on a TLC plate with standard methods.

  • Solution: Use a specific stain for PEG compounds. A modified Dragendorff's reagent is very effective for this purpose. After developing the TLC plate, it can be dipped in or sprayed with this reagent to reveal PEG-containing molecules as orange-brown spots.

Quantitative Data Summary

The following table summarizes the key properties of this compound and its hydrolysis product, which is approximated by the properties of Amino-PEG4-acid.

PropertyThis compoundApn-peg4-acid (hydrolysis product)
Molecular Weight ( g/mol ) 584.5~421.4 (estimated)
Chemical Formula C27H25F5N2O7C19H28N2O8 (estimated)
Key Functional Groups APN, PEG4, PFP EsterAPN, PEG4, Carboxylic Acid
Solubility Soluble in THF, DCM, DMF, DMSOExpected to be soluble in water and polar organic solvents.
Charge at pH 7.4 NeutralNegative (due to carboxylate)
Relative Polarity PolarMore Polar

Experimental Protocols

Protocol 1: Purification of a Small Molecule Conjugate using Silica Gel Chromatography
  • Sample Preparation: After the reaction is complete, quench any remaining reactive species as per your reaction protocol. If a high-boiling solvent like DMF or DMSO was used, it should be removed under high vacuum or by aqueous extraction if your product is soluble in an immiscible organic solvent. Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a stronger solvent like DCM.

  • TLC Analysis: Spot the crude mixture on a silica TLC plate. Develop the plate using a solvent system such as 10:1 Chloroform:Methanol.

  • Visualization: Dry the TLC plate and dip it into a modified Dragendorff's reagent staining solution. The PEG-containing compounds will appear as orange or brown spots.

  • Column Chromatography: Pack a silica gel column with the chosen eluent. Load the sample onto the column. Elute the column with the selected solvent system, collecting fractions. The less polar compounds will elute first. It is expected that the unreacted this compound will elute before its more polar hydrolysis product, Apn-peg4-acid.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparation of Modified Dragendorff's Reagent for TLC Visualization

This protocol is adapted for ease of use in a standard laboratory setting.

Materials:

  • Solution A: Dissolve 0.85 g of bismuth subnitrate in a mixture of 10 mL of acetic acid and 40 mL of water.

  • Solution B: Dissolve 8 g of potassium iodide in 20 mL of water.

Procedure:

  • Stock Solution: Mix equal volumes of Solution A and Solution B. This stock solution can be stored in a dark bottle in the refrigerator for several weeks.

  • Staining Solution: Before use, mix 10 mL of the stock solution with 20 mL of acetic acid and 100 mL of water.

  • Staining: The developed and dried TLC plate can be briefly dipped into this solution or sprayed with it in a fume hood. PEG-containing compounds will appear as orange-brown spots on a yellow background.

Logical Diagram for Purification Choice

Purification_Logic start Start: Need to purify product check_size Is product MW >> 600 Da? start->check_size check_charge Does product charge differ from Apn-peg4-acid? check_size->check_charge No sec Use Size-Exclusion Chromatography (SEC) check_size->sec Yes check_polarity Is product significantly less polar than the PEG linker? check_charge->check_polarity No iex Use Ion-Exchange Chromatography (IEX) check_charge->iex Yes silica Use Silica Gel Chromatography check_polarity->silica Yes rphplc Use Reversed-Phase HPLC (RP-HPLC) check_polarity->rphplc No

References

Technical Support Center: Characterization of Apn-PEG4-PFP Conjugation Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of Apn-PEG4-PFP conjugation products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a heterobifunctional crosslinker. It contains two reactive groups:

  • An Apn (3-arylpropiolonitrile) moiety, which reacts specifically with thiol groups (sulfhydryls), making it ideal for targeting cysteine residues in peptides or proteins. This reaction forms a stable thioether bond.[1][2]

  • A Pentafluorophenyl (PFP) ester , which is an amine-reactive group that forms stable amide bonds with primary and secondary amines, such as the N-terminus or the side chain of lysine residues.[3][4][5]

The two reactive ends are connected by a 4-unit polyethylene glycol (PEG) spacer. This linker is commonly used in bioconjugation to create targeted drug delivery systems, such as antibody-drug conjugates (ADCs), or to improve the pharmacokinetic properties of therapeutic peptides like Apelin by PEGylating them.

Q2: Why use a PFP ester instead of a more common NHS ester?

A2: PFP esters offer greater stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters. This increased resistance to hydrolysis results in more efficient and reliable conjugation reactions, as the PFP ester remains reactive for a longer period, allowing for more consistent results.

Q3: What does "Apn" in the product name refer to in the context of Apelin research?

A3: In the context of this technical guide, "Apn" refers to an Apelin peptide or one of its analogues. Apelin is a peptide hormone with significant roles in cardiovascular regulation. However, its therapeutic potential is limited by a very short half-life in plasma. PEGylation, the process of attaching PEG chains, is a common strategy to extend its circulation time and enhance its therapeutic effects. Therefore, this compound would be used to conjugate a molecule (via the PFP ester) to a cysteine residue on an Apelin peptide.

Q4: What are the primary techniques for characterizing the final conjugation product?

A4: The primary analytical techniques for characterizing PEGylated peptides like Apelin conjugates are:

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are crucial for confirming the successful conjugation by detecting the mass increase corresponding to the attached this compound linker and any additional conjugated molecule. MS can also help determine the degree of PEGylation (i.e., how many linkers are attached to each peptide).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the conjugate and to separate the final product from unreacted peptide, excess linker, and other byproducts. Common methods include Reverse-Phase (RP-HPLC), Size-Exclusion (SEC-HPLC), and Ion-Exchange (IEX-HPLC).

Troubleshooting Guides

This section addresses specific issues that may arise during the characterization of your this compound conjugation products.

Mass Spectrometry Analysis
Problem Potential Cause(s) Recommended Solution(s)
No mass shift detected after conjugation. Reaction Failure: The conjugation reaction did not proceed. This could be due to inactive reagents, incorrect buffer composition (e.g., presence of competing amines like Tris), or suboptimal pH.- Ensure the this compound reagent has been stored correctly at -20°C with a desiccant and brought to room temperature before opening to prevent moisture condensation.- Use an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.0-8.0 for the PFP ester reaction.- Verify the integrity of the thiol group on your Apelin peptide.
Complex, difficult-to-interpret spectra. PEG Heterogeneity: The inherent polydispersity of PEG linkers can lead to a distribution of masses rather than a single sharp peak.Multiple Charge States: Electrospray ionization (ESI) can produce multiple charged ions for the same molecule, complicating the spectrum.- Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to better resolve the mass distribution.- For LC-MS, try post-column infusion of a charge-stripping agent like triethylamine (TEA) to simplify the charge state distribution and make the spectrum easier to interpret.
Multiple products observed with different mass additions. Multiple Conjugation Sites: If your Apelin peptide has multiple cysteine or lysine residues, the linker may attach at more than one site, leading to a mixture of products.- To confirm the site of PEGylation, tandem MS (MS/MS) analysis of peptide fragments is required.- Consider using site-directed mutagenesis to remove unwanted reactive residues if a single, specific conjugation site is desired.
HPLC Analysis
Problem Potential Cause(s) Recommended Solution(s)
No new peak corresponding to the conjugate appears. Low Conjugation Efficiency: The reaction yield may be too low to detect a new product peak clearly.Co-elution: The conjugate may have a similar retention time to the starting material under the current HPLC conditions.- Optimize the conjugation reaction conditions (e.g., molar ratio of linker to peptide, reaction time, pH).- Modify the HPLC gradient or change the column type (e.g., from C18 to C4 for larger proteins) to improve separation. Try a different separation method like ion-exchange or hydrophobic interaction chromatography.
Broad or tailing peaks for the conjugate. Product Heterogeneity: The polydispersity of the PEG linker can cause peak broadening.Aggregation: The conjugated peptide may be aggregating.- This is often expected with PEGylated products. Ensure the peak shape is consistent between runs.- Add denaturants or organic modifiers to the mobile phase to reduce aggregation. Purify the sample using Size-Exclusion Chromatography (SEC) before analytical HPLC.
Difficulty quantifying purity due to overlapping peaks. Inadequate Separation: The chosen HPLC method does not provide sufficient resolution between the starting material, byproducts, and the final conjugate.- Develop a more robust separation method. This may involve screening different columns, mobile phases, and gradients.- For complex mixtures, consider using orthogonal HPLC methods (e.g., RP-HPLC followed by IEX-HPLC) for a more comprehensive purity assessment.

Experimental Protocols & Workflows

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization A Dissolve Apelin Peptide in Amine-Free Buffer (e.g., PBS, pH 7.2) C Add Linker Solution to Peptide Solution (Molar Ratio 5:1 to 20:1) A->C B Dissolve this compound in Anhydrous DMSO or DMF B->C D Incubate Reaction (e.g., 1-2 hours at RT or overnight at 4°C) C->D E Quench Reaction (e.g., add Tris or Glycine) D->E F Remove Unreacted Linker (Dialysis or Size-Exclusion Chromatography) E->F G Assess Purity (RP-HPLC) F->G H Confirm Conjugation & Mass (LC-MS) F->H I Determine Concentration (UV-Vis 280 nm) F->I

Caption: Workflow for this compound conjugation and characterization.

Protocol 1: RP-HPLC Analysis of Conjugation Product
  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A C4 column may be preferable for larger conjugates.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

  • Sample Preparation:

    • Dilute a small aliquot of the purified conjugation reaction mixture in Mobile Phase A to a final concentration of approximately 0.5-1.0 mg/mL.

    • Prepare a control sample of the unconjugated Apelin peptide at the same concentration.

  • Chromatographic Run:

    • Inject 10-20 µL of the sample.

    • Run a linear gradient. A typical gradient might be:

      • 5-65% Mobile Phase B over 30 minutes.

      • 65-95% Mobile Phase B over 5 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 5% B and re-equilibrate for 10 minutes.

  • Data Analysis:

    • Compare the chromatogram of the reaction mixture to the unconjugated Apelin control.

    • Successful conjugation should result in a new, more hydrophobic (later eluting) peak.

    • Integrate the peak areas to estimate the purity of the final product.

Protocol 2: LC-MS Analysis for Mass Confirmation
  • System Preparation:

    • Couple a liquid chromatography system (as described in Protocol 1) to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Divert the column flow post-detector and introduce a solution of 0.2-0.5% triethylamine (TEA) in isopropanol at a low flow rate (e.g., 10-20 µL/min) using a T-junction. This will aid in charge reduction and simplify the final spectrum.

  • MS Acquisition:

    • Set the mass spectrometer to acquire data in positive ion mode over a mass range appropriate for the expected conjugate mass (e.g., m/z 500-4000).

  • Sample Run and Analysis:

    • Inject the sample as per the HPLC protocol.

    • Identify the total ion chromatogram (TIC) peak corresponding to the conjugate.

    • Extract the mass spectrum for this peak.

    • Deconvolute the raw spectrum (which will contain multiple charge states) to obtain the zero-charge mass of the conjugate.

    • Confirm that the measured mass matches the theoretical mass (Mass of Apelin + Mass of this compound linker). The molecular weight of this compound is approximately 584.5 g/mol .

Apelin Receptor Signaling Pathway

Apelin peptides exert their biological effects by binding to the Apelin Receptor (APJ), a G-protein coupled receptor (GPCR). This binding event initiates several downstream signaling cascades that are critical for cardiovascular function and other physiological processes.

G cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway APJ APJ Receptor G_protein Gαi / Gq APJ->G_protein activates Apelin Apelin Apelin->APJ Binding & Activation PI3K PI3K G_protein->PI3K Ras Ras G_protein->Ras Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS phosphorylates NO Nitric Oxide (NO) eNOS->NO Vasodilation Vasodilation NO->Vasodilation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation

References

Validation & Comparative

A Head-to-Head Battle for Cysteine Conjugation: Apn-peg4-pfp vs. Maleimide Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of linker is paramount to the success of their therapeutic and diagnostic agents. Cysteine-specific conjugation is a favored strategy for site-selective modification of proteins, antibodies, and peptides. For years, maleimide-based linkers have been the workhorse in this field. However, emerging technologies, such as the Apn-peg4-pfp linker, present a compelling alternative, promising enhanced stability and performance. This guide provides an objective, data-driven comparison of these two pivotal cysteine conjugation reagents.

At a Glance: Key Differences

FeatureThis compound LinkerMaleimide Linker
Cysteine Reactive Group 3-Arylpropiolonitrile (APN)Maleimide
Bond Formed with Cysteine ThioetherThiosuccinimide ether
Conjugate Stability High; resistant to hydrolysis and thiol exchangeModerate; susceptible to retro-Michael reaction (deconjugation) and hydrolysis of the succinimide ring can lead to stabilization
Specificity High for sulfhydryl groupsHigh for sulfhydryl groups at pH 6.5-7.5; reactivity with amines increases at higher pH
Primary Amine Reactivity Yes (via Pentafluorophenyl ester - PFP)No (in standard maleimide linkers)

The Chemistry of Conjugation: A Tale of Two Mechanisms

The fundamental difference between this compound and maleimide linkers lies in their reaction with the sulfhydryl group of a cysteine residue.

Maleimide linkers undergo a Michael addition reaction, where the thiol group of cysteine attacks one of the double-bonded carbons of the maleimide ring.[1][2] This reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5.[2] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione in the bloodstream.[3][4] This can lead to premature cleavage of the conjugated molecule and potential off-target effects. Strategies to mitigate this instability often rely on the hydrolysis of the succinimide ring to a more stable, ring-opened structure, a reaction whose rate is influenced by the local chemical environment and the substituents on the maleimide nitrogen.

dot

experimental_workflow cluster_maleimide Maleimide Conjugation Workflow cluster_apn This compound Conjugation Workflow (Cysteine First) m_start Start m_protein_prep Prepare Protein (1-10 mg/mL in pH 7-7.5 buffer) m_start->m_protein_prep m_reduction Reduce Disulfides (optional) (e.g., with TCEP) m_protein_prep->m_reduction m_conjugation Incubate Protein + Maleimide (10-20x molar excess of linker) (2h at RT or overnight at 4°C) m_reduction->m_conjugation m_linker_prep Prepare Maleimide Stock (10 mM in DMSO/DMF) m_linker_prep->m_conjugation m_purification Purify Conjugate (e.g., Desalting column) m_conjugation->m_purification m_end End m_purification->m_end a_start Start a_protein_prep Prepare Protein (in PBS, pH 7.5-9.0) a_start->a_protein_prep a_reduction Reduce Disulfides (optional) a_protein_prep->a_reduction a_conjugation Incubate Protein + APN-Linker (2-12h at RT) a_reduction->a_conjugation a_linker_prep Prepare this compound Stock (in DMSO/DMF) a_linker_prep->a_conjugation a_purification Purify Conjugate a_conjugation->a_purification a_end End a_purification->a_end

References

A Head-to-Head Comparison of Stability: Apn-PEG4-PFP vs. NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of crosslinker is a critical decision influencing the stability and performance of bioconjugates. This guide provides an objective comparison of the stability of conjugates formed using Apn-PEG4-PFP and traditional N-hydroxysuccinimide (NHS) esters. This analysis is supported by experimental data to inform the selection of the most appropriate conjugation chemistry for your research and development needs.

At the heart of this comparison lies the reactivity of the ester functional group. This compound is a heterobifunctional linker featuring a thiol-reactive 3-arylpropiolonitrile (Apn) group and an amine-reactive pentafluorophenyl (PFP) ester. For the purpose of this guide, we will focus on the stability of the conjugate formed via the amine-reactive PFP ester of this compound and compare it to the stability of a conjugate formed with a conventional NHS ester. PFP esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters, a critical factor in the efficiency and reliability of bioconjugation reactions.[1][2]

Quantitative Data Summary

The stability of the active ester prior to conjugation is a key determinant of the overall yield and consistency of the bioconjugation reaction. The primary competing reaction is hydrolysis, where the ester reacts with water and becomes non-reactive towards amines. The following tables summarize the available data on the hydrolytic stability of PFP esters compared to NHS esters.

Table 1: Comparative Hydrolytic Stability of Active Esters

Active EsterpHTemperature (°C)Half-lifeSource(s)
NHS Ester7.004-5 hours[3]
NHS Ester8.6410 minutes[3]
NHS Ester8.0Room Temp.Minutes[1]
PFP EsterAqueous BufferRoom Temp.More resistant to hydrolysis than NHS esters

Table 2: Long-Term Stability of the Resulting Amide Bond

LinkageConditionsStabilitySource(s)
Amide bond (from NHS ester)Physiological (in vivo)Highly stable and effectively irreversible
Amide bond (from PFP ester)Aqueous solutionsStable
Thioether bond (from Apn)Aqueous media, human plasma, living cellsSuperior stability compared to maleimide-thiol adducts

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparing the stability of different bioconjugates. Below are methodologies for assessing both the hydrolysis rate of the active esters and the long-term stability of the final protein conjugates.

Protocol 1: Determination of Active Ester Hydrolysis Rate by HPLC

This protocol allows for the quantitative comparison of the hydrolysis rates of the PFP ester of this compound and an NHS ester.

Materials:

  • This compound

  • NHS ester of a comparable molecule (e.g., with a similar PEG spacer)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate Buffer, pH 8.5

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA)

  • Reverse-phase HPLC system with a C18 column and a UV detector

Procedure:

  • Stock Solution Preparation: Immediately before use, prepare 10 mM stock solutions of this compound and the NHS ester in anhydrous DMSO or DMF.

  • Initiation of Hydrolysis: Dilute each stock solution in parallel into PBS (pH 7.4) and Sodium Bicarbonate Buffer (pH 8.5) to a final concentration of 1 mM.

  • Time-Course Analysis:

    • Immediately inject a sample (t=0) from each of the four reaction mixtures onto the HPLC system.

    • Continue to inject samples at regular intervals (e.g., every 15 minutes for the first hour, then hourly for several hours).

  • HPLC Analysis:

    • Use a suitable gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B) to separate the active ester from its hydrolyzed carboxylic acid product.

    • Monitor the elution profile at a wavelength where both the active ester and the hydrolyzed product can be detected (e.g., based on the absorbance of the phenyl or other chromophoric groups).

  • Data Analysis:

    • Integrate the peak area of the remaining active ester at each time point.

    • Calculate the percentage of remaining active ester relative to the t=0 sample.

    • Plot the natural logarithm of the concentration of the active ester versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: Assessment of Long-Term Conjugate Stability

This protocol outlines a method to evaluate the long-term stability of the purified this compound and NHS ester protein conjugates under different storage conditions.

Materials:

  • Purified protein conjugates (Protein-Apn-PEG4-Molecule and Protein-NHS-Molecule)

  • Storage buffer (e.g., PBS, pH 7.4)

  • SDS-PAGE apparatus and reagents

  • HPLC system with a suitable column (e.g., size-exclusion or reverse-phase)

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

Procedure:

  • Sample Preparation: Prepare aliquots of each purified protein conjugate at a concentration of 1 mg/mL in the desired storage buffer.

  • Incubation: Store the aliquots at various temperatures (e.g., 4°C, 25°C, and an elevated temperature like 37°C or 40°C for accelerated stability testing).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot of each conjugate from each storage temperature.

  • Analytical Methods:

    • SDS-PAGE: Analyze the samples by non-reducing SDS-PAGE to visually inspect for signs of degradation, such as fragmentation (lower molecular weight bands) or aggregation (higher molecular weight bands or smearing).

    • Size-Exclusion Chromatography (SEC-HPLC): Inject the samples onto an SEC column to quantify the percentage of monomer, aggregate, and fragment over time.

    • Mass Spectrometry: Analyze the samples by mass spectrometry to determine the intact mass of the conjugate and identify any degradation products, such as loss of the conjugated molecule.

  • Data Analysis:

    • For each conjugate and storage condition, plot the percentage of intact, monomeric conjugate as a function of time.

    • Compare the degradation profiles of the this compound conjugate and the NHS ester conjugate to determine their relative long-term stability.

Protocol 3: Thermal Stability Assessment by Differential Scanning Calorimetry (DSC)

This protocol measures the thermal stability of the protein conjugates by determining their melting temperature (Tm). A higher Tm indicates greater conformational stability.

Materials:

  • Purified protein conjugates

  • Unmodified parent protein

  • Dialysis buffer (the same buffer used for the final formulation of the conjugates)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Dialyze all samples (unmodified protein and both conjugates) extensively against the same buffer to ensure identical buffer conditions. Adjust the concentration of all samples to be the same (e.g., 1 mg/mL).

  • DSC Analysis:

    • Load the protein sample into the sample cell and the dialysis buffer into the reference cell of the DSC instrument.

    • Scan a temperature range appropriate for the protein, for example, from 20°C to 100°C, at a constant scan rate (e.g., 1°C/minute).

  • Data Analysis:

    • The instrument will generate a thermogram showing the heat capacity as a function of temperature.

    • The peak of the endothermic transition corresponds to the melting temperature (Tm) of the protein.

    • Compare the Tm values of the this compound conjugate, the NHS ester conjugate, and the unmodified protein. An increase in Tm relative to the unmodified protein indicates stabilization by the conjugation, while a decrease suggests destabilization.

Visualizations

Reaction Schemes

G cluster_0 This compound Conjugation cluster_1 NHS Ester Conjugation Apn_PFP This compound Apn_PFP_Protein Protein-NH-CO-PEG4-Apn Apn_PFP->Apn_PFP_Protein + Protein_NH2 Protein-NH2 Protein_NH2->Apn_PFP_Protein PFP_OH Pentafluorophenol Apn_PFP_Protein->PFP_OH + NHS_Ester Molecule-NHS Ester NHS_Protein Protein-NH-CO-Molecule NHS_Ester->NHS_Protein + Protein_NH2_2 Protein-NH2 Protein_NH2_2->NHS_Protein NHS N-hydroxysuccinimide NHS_Protein->NHS + G Active_Ester Active Ester (PFP or NHS) Conjugate Stable Amide Bond (Desired Product) Active_Ester->Conjugate Aminolysis Hydrolyzed_Acid Inactive Carboxylic Acid (Byproduct) Active_Ester->Hydrolyzed_Acid Hydrolysis Amine Primary Amine (Protein) Water Water (Hydrolysis) G Start Prepare Protein Conjugates (this compound and NHS Ester) Purify Purify Conjugates Start->Purify Characterize Initial Characterization (t=0) (SDS-PAGE, HPLC, MS) Purify->Characterize Stability_Study Long-Term Stability Study (Incubate at 4°C, 25°C, 40°C) Characterize->Stability_Study DSC Thermal Stability Analysis (DSC) Characterize->DSC Time_Points Collect Samples at Time Intervals Stability_Study->Time_Points Analysis Analyze Samples (SDS-PAGE, HPLC, MS) Time_Points->Analysis Data_Analysis Compare Degradation Rates and Tm Analysis->Data_Analysis DSC->Data_Analysis Conclusion Determine Relative Stability Data_Analysis->Conclusion

References

A Comparative Guide to the Validation of Apn-peg4-pfp Conjugation Sites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and stable conjugation of molecules is paramount for the efficacy and safety of novel therapeutics and research agents. The heterobifunctional linker, Apn-peg4-pfp, offers a targeted approach to bioconjugation by leveraging two distinct reactive moieties: a 3-arylpropiolonitrile (APN) group for cysteine-specific conjugation and a pentafluorophenyl (PFP) ester for reaction with primary and secondary amines.

This guide provides an objective comparison of this compound's performance against common alternatives, supported by experimental data. It further outlines detailed methodologies for the validation of its conjugation sites, ensuring the generation of well-defined and stable bioconjugates.

Quantitative Performance Comparison

The choice of a conjugation strategy hinges on its efficiency, specificity, and the stability of the resulting bond. The following tables summarize the performance of the APN and PFP ester functionalities of this compound against their respective alternatives.

Table 1: Comparison of Cysteine-Specific Conjugation Chemistries: APN vs. Maleimide

Performance MetricAPN (3-Arylpropiolonitrile)MaleimideSupporting Evidence
Conjugate Stability (in vivo) Significantly Higher LowerAn in vivo study on albumin-conjugated Urate Oxidase showed that the APN-linked conjugate had a serum half-life of 17.1 hours, compared to 12.0 hours for the maleimide-linked version, indicating greater stability.[1]
Conjugate Stability (in vitro) High . Stable in aqueous media (pH 0-14), in the presence of excess nucleophiles, and reducing agents.[2]Lower . Susceptible to retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[3]
Specificity Highly Cysteine-Specific .[4]Prone to Off-Target Reactions . Can react with other nucleophilic amino acid residues.
Side Reactions Minor side reactions with other nucleophilic amino acids have been observed, albeit with low conversions.[2]Can undergo hydrolysis of the succinimide ring, which can paradoxically increase stability by preventing the retro-Michael reaction.

Table 2: Comparison of Amine-Reactive Chemistries: PFP Ester vs. NHS Ester

Performance MetricPFP (Pentafluorophenyl) EsterNHS (N-hydroxysuccinimide) EsterSupporting Evidence
Hydrolytic Stability Higher . More resistant to spontaneous hydrolysis in aqueous solutions.Lower . Susceptible to hydrolysis, which competes with the conjugation reaction and reduces efficiency.
Reaction Efficiency Generally Higher . Due to lower rates of hydrolysis, PFP esters can lead to more efficient reactions and better reproducibility.Variable . Efficiency can be compromised by hydrolysis, often requiring a larger excess of the reagent.
Optimal pH for Conjugation pH 7.2 - 8.5pH 7 - 8

Experimental Protocols

Accurate validation of the conjugation site is critical. The following are detailed protocols for key experiments.

Protocol 1: Validation of APN-Cysteine Conjugation Site by LC-MS Peptide Mapping

This protocol is designed to confirm that the APN moiety of this compound has specifically conjugated to the intended cysteine residue on a target protein.

1. Sample Preparation:

  • Denaturation, Reduction, and Alkylation:
  • Denature the conjugated protein sample in a buffer containing a chaotropic agent (e.g., 6 M Guanidine HCl or 8 M Urea).
  • Reduce all disulfide bonds by adding a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
  • Alkylate all free cysteine residues (those not conjugated to the APN linker) by adding iodoacetamide (IAM) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes. This step is crucial to prevent disulfide bond reformation and to differentiate between conjugated and unconjugated cysteines.
  • Buffer Exchange: Remove the denaturing and alkylating reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a desalting column.

2. Proteolytic Digestion:

  • Add a protease, such as trypsin, to the protein sample at an enzyme-to-substrate ratio of 1:50 (w/w).
  • Incubate the mixture at 37°C for 12-16 hours.

3. LC-MS/MS Analysis:

  • Inject the digested peptide mixture onto a reverse-phase liquid chromatography column coupled to a high-resolution mass spectrometer.
  • Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) with 0.1% formic acid.
  • Acquire mass spectra in a data-dependent acquisition mode, where the instrument performs MS/MS fragmentation on the most abundant peptide ions.

4. Data Analysis:

  • Use a protein sequence analysis software to search the MS/MS data against the known sequence of the target protein.
  • Identify the peptide containing the expected cysteine residue.
  • Confirm the presence of a mass shift on this peptide corresponding to the mass of the this compound linker. The absence of the IAM modification on the target cysteine and the presence of the linker mass confirms successful and specific conjugation.
  • Search for any other peptides with the linker modification to assess off-target conjugation.

Protocol 2: Validation of PFP-Amine Conjugation by Intact Mass Analysis

This protocol is used to determine the number of this compound linkers conjugated to a protein through its amine residues (lysine side chains and the N-terminus).

1. Conjugation Reaction:

  • Dissolve the target protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline).
  • Dissolve the this compound linker in an anhydrous organic solvent such as DMSO or DMF.
  • Add the linker solution to the protein solution at a desired molar ratio (e.g., 5:1 linker to protein).
  • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
  • Quench the reaction by adding an amine-containing buffer like Tris-HCl.

2. Sample Preparation for MS:

  • Remove excess, unreacted linker using a desalting column or dialysis, exchanging the buffer to one suitable for mass spectrometry (e.g., 10 mM ammonium acetate).

3. LC-MS Analysis:

  • Inject the purified conjugate onto a reverse-phase or size-exclusion chromatography column coupled to a mass spectrometer.
  • Acquire the mass spectrum of the intact protein.

4. Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.
  • Compare the mass of the conjugated protein to the mass of the unconjugated protein.
  • The mass difference will indicate the number of linker molecules attached to the protein. The presence of multiple peaks will show the distribution of different conjugation species (e.g., 1 linker, 2 linkers, etc.).

Mandatory Visualizations

Diagrams are essential for illustrating complex biological and chemical processes.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis ConjugatedProtein This compound Conjugated Protein DenaturedProtein Denature, Reduce (DTT) & Alkylate (IAM) ConjugatedProtein->DenaturedProtein DigestedPeptides Proteolytic Digestion (Trypsin) DenaturedProtein->DigestedPeptides LC Reverse-Phase LC DigestedPeptides->LC MS MS LC->MS MSMS MS/MS MS->MSMS DataAnalysis Data Analysis & Sequence Matching MSMS->DataAnalysis Result Confirmation of Conjugation Site DataAnalysis->Result

Caption: Workflow for LC-MS based validation of the Apn-cysteine conjugation site.

protac_formation ApnPegPFP This compound Linker APN PFP Ester Intermediate Intermediate Conjugate APN Linker E3 Ligand E3Ligand E3 Ligase Ligand (with amine group) E3Ligand->ApnPegPFP:pfp Amine Reaction POILigand Protein of Interest (POI) Ligand (with cysteine group) POILigand->Intermediate:apn Cysteine 'Thiol-Click' PROTAC Final PROTAC Molecule Intermediate->PROTAC

Caption: Logical workflow for the synthesis of a PROTAC using this compound.

References

Mass Spectrometry Analysis of Apn-peg4-pfp Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of Apn-peg4-pfp conjugates against common alternative bioconjugation linkers. The information presented is collated from publicly available data on the mass spectrometric behavior of related chemical moieties, intended to provide a robust framework for the characterization of these novel conjugates.

Introduction to this compound Conjugates

This compound is a heterobifunctional linker designed for bioconjugation. It features an aminophenyl (Apn) group, a tetraethylene glycol (peg4) spacer, and a pentafluorophenyl (PFP) ester. The PFP ester is a highly reactive amine-reactive group, while the aminophenyl group can be used for further modifications. Understanding the mass spectrometric signature of molecules conjugated with this linker is crucial for confirming successful conjugation, identifying the site of modification, and ensuring the structural integrity of the final product.

Comparative Mass Spectrometry Data

The following tables summarize the expected mass shifts and characteristic fragment ions for peptides modified with an this compound linker, as well as for common alternatives such as maleimide and N-hydroxysuccinimide (NHS) ester-based linkers.

Table 1: Expected Monoisotopic Mass Shifts of Common Linkers

Linker/ModificationReactive TowardsMonoisotopic Mass Addition (Da)Notes
This compound Primary Amines (e.g., Lysine, N-terminus)401.17Mass of the Apn-peg4 moiety after reaction and loss of PFP.
- Aminophenyl (Apn)-91.05
- PEG4-176.09
- Carbonyl group-28.01From the PFP ester after reaction.
Maleimide-PEG4 Thiols (e.g., Cysteine)313.12Example with a PEG4 spacer for comparison.
NHS-Ester-PEG4 Primary Amines (e.g., Lysine, N-terminus)217.09Example with a PEG4 spacer for comparison.

Table 2: Expected Characteristic Fragment Ions in MS/MS Analysis

Conjugate TypePrecursor Ion TypeCharacteristic Fragment Ions / Neutral LossesInterpretation
This compound Modified Peptide- Sequential losses of 44.03 Da- Ion at m/z 92.06- Neutral loss of 91.05 Da- b and y ions containing the linker mass shift- Fragmentation of the PEG4 chain.- Putative protonated aniline fragment.- Putative neutral loss of the aminophenyl group.- Standard peptide backbone fragmentation.
Maleimide Modified Peptide- Characteristic fragmentation of the succinimide ring.- b and y ions containing the linker mass shift.- Confirmation of maleimide conjugation.- Standard peptide backbone fragmentation.
NHS-Ester Modified Peptide- Generally stable amide bond.- b and y ions containing the linker mass shift.- Confirmation of amide bond formation.- Standard peptide backbone fragmentation.

Experimental Protocols

This section outlines a general workflow for the mass spectrometry analysis of a peptide conjugated with the this compound linker.

Sample Preparation
  • Conjugation Reaction: React the peptide with a 10-50 fold molar excess of the this compound linker in an amine-free buffer (e.g., 100 mM sodium phosphate, pH 8.0) for 1-2 hours at room temperature.

  • Quenching: Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.

  • Purification: Purify the conjugated peptide from excess linker and byproducts using reverse-phase solid-phase extraction (SPE) with a C18 cartridge.

  • Sample Formulation: Resuspend the purified conjugate in a solvent suitable for electrospray ionization, typically 0.1% formic acid in water/acetonitrile.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over 15-30 minutes.

    • Flow Rate: 200-400 µL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MS1 Scan Range: m/z 300-2000.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Data-Dependent Acquisition: Select the top 3-5 most intense precursor ions from each MS1 scan for MS/MS analysis.

    • Resolution: High resolution (e.g., >60,000) for both MS1 and MS/MS scans to ensure accurate mass measurements.

Data Analysis
  • Intact Mass Analysis: Deconvolute the MS1 spectrum to determine the molecular weight of the conjugated peptide. Confirm the expected mass addition of 401.17 Da.

  • MS/MS Spectral Interpretation:

    • Use proteomics software (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS data against a database containing the sequence of the target peptide, with a variable modification of +401.17 Da on primary amines.

    • Manually inspect the MS/MS spectra to confirm the peptide sequence and the site of modification.

    • Look for the characteristic fragmentation pattern of the PEG4 linker (neutral losses of 44.03 Da).

    • Search for the diagnostic ion of the aminophenyl group (m/z 92.06).

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure with expected fragmentation patterns.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation conjugation Peptide + this compound Conjugation Reaction quenching Quench Reaction conjugation->quenching purification Reverse-Phase SPE quenching->purification formulation Sample Formulation for MS purification->formulation lc_separation Reverse-Phase LC Separation formulation->lc_separation ms1_scan MS1 Scan (Intact Mass) lc_separation->ms1_scan ms2_scan Data-Dependent MS/MS (Fragmentation) ms1_scan->ms2_scan database_search Database Search of MS/MS ms2_scan->database_search deconvolution Deconvolution of MS1 deconvolution->database_search manual_validation Manual Spectral Validation database_search->manual_validation fragmentation_diagram cluster_conjugate This compound Conjugated Peptide Structure cluster_linker Linker Structure cluster_fragments Expected MS/MS Fragments peptide ...-NH-CH(R)-C(=O)-... linker Apn-peg4 Linker b_y_ions b and y ions peptide->b_y_ions Peptide Backbone Fragmentation peg_loss Neutral Loss of (OCH2CH2)n linker:s->peg_loss:n PEG4 Chain Fragmentation apn_ion Apn fragment ion (m/z 92.06) linker:s->apn_ion:n Linker Fragmentation apn Apn C6H4NH peg4 PEG4 (OCH2CH2)4 carbonyl Carbonyl C=O

A Comparative Guide to Thiol-Reactive Crosslinkers: Seeking Alternatives to Apn-PEG4-PFP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a thiol-reactive crosslinker is a critical determinant in the successful development of bioconjugates, including antibody-drug conjugates (ADCs). The stability, reactivity, and overall performance of the linker directly impact the efficacy, safety, and pharmacokinetic profile of the final product. While Apn-PEG4-PFP has emerged as a valuable tool for its high chemoselectivity and the remarkable stability of the resulting conjugate, a comprehensive understanding of its alternatives is essential for optimizing bioconjugation strategies. This guide provides an objective comparison of this compound with other prominent thiol-reactive crosslinkers, supported by experimental data and detailed methodologies to inform your selection process.

Understanding the Landscape of Thiol-Reactive Chemistries

Thiol-reactive crosslinkers are designed to covalently bond with the sulfhydryl groups (-SH) of cysteine residues within proteins and peptides. The choice of crosslinker influences not only the stability of the resulting bond but also the reaction kinetics and potential for off-target reactions. Here, we compare this compound to four major classes of thiol-reactive crosslinkers: Maleimides (including next-generation maleimides), Haloacetyls, Pyridyl Disulfides, and Vinyl Sulfones.

This compound: A New Standard in Stability

This compound (Aminophenyl-PEG4-Pentafluorophenyl Ester) is a heterobifunctional crosslinker featuring a 3-arylpropiolonitrile (APN) moiety that exhibits exceptional chemoselectivity for cysteine residues. The reaction proceeds via a nucleophilic attack of the thiol on the nitrile group, resulting in the formation of a highly stable thioimidate or thioamide linkage.[1][2][3] This stability, particularly in the in vivo environment, represents a significant advantage over some traditional thiol-reactive chemistries.[4]

Performance Comparison of Thiol-Reactive Crosslinkers

The following tables summarize the key performance characteristics of this compound and its alternatives. The data presented is a synthesis of findings from various research articles and technical documents.

Crosslinker Class Reactive Group Reaction Mechanism Relative Reaction Rate Bond Stability (in vivo) Key Advantages Key Disadvantages
This compound 3-Arylpropiolonitrile (APN)Nucleophilic addition to nitrileModerateVery High[4]Excellent stability, high chemoselectivity.Newer chemistry with potentially less extensive literature.
Maleimides MaleimideMichael AdditionFastModerate (susceptible to retro-Michael reaction and hydrolysis)Rapid and efficient reaction at neutral pH.Potential for linker-drug exchange with endogenous thiols like glutathione.
Next-Generation Maleimides (NGMs) e.g., DiiodomaleimideMichael Addition & Re-bridgingFastHighIncreased stability over traditional maleimides, can re-bridge disulfide bonds.May require specific reaction conditions for optimal performance.
Haloacetyls (e.g., Iodoacetyl) HaloacetylNucleophilic SubstitutionModerateHigh (stable thioether bond)Forms a very stable, irreversible bond.Can react with other residues (histidine, methionine) at higher pH.
Pyridyl Disulfides PyridyldithioDisulfide ExchangeModerateLow (Cleavable)Reversible linkage, allowing for payload release by reducing agents.Bond is intentionally labile and not suitable for applications requiring high stability.
Vinyl Sulfones Vinyl SulfoneMichael AdditionSlowHigh (stable thioether bond)Forms a highly stable and irreversible bond.Slower reaction kinetics compared to maleimides.

Quantitative Data Summary

Parameter Apn-linked Conjugate Maleimide-linked Conjugate Next-Gen Maleimide-linked Conjugate Haloacetyl-linked Conjugate Pyridyl Disulfide-linked Conjugate Vinyl Sulfone-linked Conjugate
Plasma Stability (Half-life of intact ADC) Significantly longer in vivo serum half-life in the late phase compared to maleimide conjugate.Susceptible to deconjugation over time in plasma.Demonstrates robust serum stability.Generally high plasma stability.Designed to be cleavable, thus lower stability in reducing environments.High plasma stability.
Reaction pH Range Typically pH 8.5-9.0 for the PFP ester reaction with amines.pH 6.5-7.5 for optimal thiol reactivity.pH-dependent, often similar to traditional maleimides.pH 7.2-9 for thiol reaction.pH 7-8 for disulfide exchange.Reacts with thiols at physiological to alkaline pH.
Second-Order Rate Constant (M⁻¹s⁻¹) Data not readily available in a comparative format.~1300 (for phenyl maleimide)Diiodomaleimide is a faster conjugation reagent than dibromomaleimide.Generally slower than maleimides.Dependent on the specific reducing agent present.Generally slower than maleimides.

Experimental Protocols

Detailed methodologies are crucial for the objective comparison of crosslinker performance. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Antibody Conjugation with a Heterobifunctional Crosslinker

This protocol outlines the general steps for conjugating a payload to an antibody using a heterobifunctional crosslinker with an amine-reactive group (like the PFP ester in this compound or an NHS ester) and a thiol-reactive group.

Materials:

  • Antibody solution (e.g., in PBS, pH 7.4)

  • Heterobifunctional crosslinker (e.g., this compound) dissolved in an organic solvent (e.g., DMSO)

  • Thiol-containing payload

  • Reducing agent (e.g., TCEP)

  • Quenching reagent (e.g., Tris buffer or free cysteine)

  • Desalting columns

Procedure:

  • Antibody Reduction (for cysteine conjugation): If targeting native disulfide bonds, partially reduce the antibody with a controlled amount of reducing agent (e.g., TCEP) to generate free sulfhydryl groups.

  • Crosslinker Activation of Antibody (Amine-reactive step): React the antibody with the amine-reactive end of the crosslinker (e.g., PFP or NHS ester) at the recommended pH (typically 7.2-8.5 for NHS esters, slightly higher for PFP esters).

  • Purification: Remove excess crosslinker using a desalting column.

  • Payload Conjugation (Thiol-reactive step): React the activated antibody with the thiol-containing payload at the optimal pH for the specific thiol-reactive group (e.g., pH 6.5-7.5 for maleimides).

  • Quenching: Add a quenching reagent to cap any unreacted thiol-reactive groups.

  • Purification: Purify the final antibody-drug conjugate using a desalting column or other chromatography methods to remove excess payload and other reagents.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques like HIC-HPLC, SEC-HPLC, and mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

This assay is critical for evaluating the stability of the linker in a biologically relevant matrix.

Materials:

  • Antibody-drug conjugate (ADC)

  • Human plasma (or plasma from other species of interest)

  • Incubator at 37°C

  • Analytical instruments (e.g., LC-MS, ELISA reader)

Procedure:

  • Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload. This can be achieved through various methods:

    • ELISA: Use separate ELISAs to quantify total antibody and intact ADC (using an anti-drug antibody). The difference indicates the extent of drug deconjugation.

    • LC-MS: Use liquid chromatography-mass spectrometry to directly measure the intact ADC and any deconjugated or degraded species.

Visualizing the Chemistries and Workflows

Diagrams created using Graphviz (DOT language) illustrate the reaction mechanisms and experimental workflows.

Thiol_Reactive_Mechanisms cluster_APN This compound Reaction cluster_Maleimide Maleimide Reaction cluster_Haloacetyl Haloacetyl Reaction cluster_PyridylDithiol Pyridyl Disulfide Reaction APN R-APN APN_Cys_Adduct Stable Thioimidate/ Thioamide Adduct APN->APN_Cys_Adduct Cys1 Protein-SH Cys1->APN_Cys_Adduct Nucleophilic Attack Maleimide R-Maleimide Thiosuccinimide Thiosuccinimide Adduct Maleimide->Thiosuccinimide Cys2 Protein-SH Cys2->Thiosuccinimide Michael Addition Haloacetyl R-COCH2-I Thioether1 Stable Thioether Bond Haloacetyl->Thioether1 Cys3 Protein-SH Cys3->Thioether1 Nucleophilic Substitution PyridylDithiol R-S-S-Py DisulfideBond Cleavable Disulfide Bond PyridylDithiol->DisulfideBond Cys4 Protein-SH Cys4->DisulfideBond Disulfide Exchange ADC_Workflow start Start: Antibody & Payload reduction 1. Antibody Reduction (optional) start->reduction activation 2. Reaction with Heterobifunctional Crosslinker reduction->activation purification1 3. Purification activation->purification1 conjugation 4. Conjugation with Thiol-Payload purification1->conjugation quenching 5. Quenching conjugation->quenching purification2 6. Final Purification quenching->purification2 characterization 7. Characterization (DAR, etc.) purification2->characterization stability_assay 8. In Vitro/In Vivo Stability Assay characterization->stability_assay end End: Characterized ADC stability_assay->end

References

Assessing the Efficacy of Apn-peg4-pfp-linked PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency of protein degradation.[3]

This guide focuses on a specific type of PROTAC linker, Apn-peg4-pfp . This linker is characterized by a polyethylene glycol (PEG) chain of four units, providing flexibility and potentially favorable physicochemical properties.[4] It is functionalized with a pentafluorophenyl (PFP) ester, a reactive group, and an alkyne group, which allows for versatile and efficient synthesis of PROTACs via "click chemistry."

Notably, a comprehensive search of publicly available scientific literature did not yield specific efficacy data for PROTACs synthesized using the this compound linker. Therefore, this guide will provide a framework for assessing the efficacy of a hypothetical this compound-linked PROTAC, drawing upon established experimental protocols and data from studies on other PEG-linked PROTACs for illustrative purposes. This guide will equip researchers with the necessary tools to design and execute experiments to evaluate a novel PROTAC utilizing this specific linker.

The PROTAC Mechanism of Action: A Signaling Pathway

The fundamental mechanism of any PROTAC, including one synthesized with an this compound linker, involves co-opting the ubiquitin-proteasome system (UPS). The following diagram illustrates this signaling cascade.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Recycling PROTAC Recycling Ternary_Complex->Recycling Releases Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Tags POI with Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Peptides Peptide Fragments Degradation->Peptides Results in Recycling->PROTAC

PROTAC-mediated protein degradation pathway.

Comparative Efficacy Assessment: A Methodological Approach

To assess the efficacy of an this compound-linked PROTAC, a series of experiments are required to quantify its ability to induce the degradation of the target protein and to compare its performance against alternative PROTACs or standard-of-care inhibitors.

Data Presentation: Quantitative Comparison Tables

All quantitative data should be summarized in clear and concise tables to facilitate direct comparison.

Table 1: In Vitro Degradation Efficacy

CompoundTarget ProteinCell LineDC50 (nM)Dmax (%)Timepoint (h)
This compound-PROTAC e.g., BRD4e.g., HeLaDataDatae.g., 24
Alternative PROTAC 1e.g., BRD4e.g., HeLaDataDatae.g., 24
Alternative PROTAC 2e.g., BRD4e.g., HeLaDataDatae.g., 24
Negative Controle.g., BRD4e.g., HeLa>10,000<10e.g., 24
  • DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.

  • Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Cellular Viability and Cytotoxicity

CompoundTarget ProteinCell LineGI50 / IC50 (nM)Assay TypeTimepoint (h)
This compound-PROTAC e.g., BRD4e.g., HeLaDatae.g., CellTiter-Gloe.g., 72
Alternative PROTAC 1e.g., BRD4e.g., HeLaDatae.g., CellTiter-Gloe.g., 72
Standard Inhibitore.g., BRD4e.g., HeLaDatae.g., CellTiter-Gloe.g., 72
  • GI50 / IC50: The concentration of the compound that causes 50% inhibition of cell growth or viability.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and accurate interpretation of results.

Western Blotting for Protein Degradation

This is the most common method to directly measure the reduction in the level of the target protein.

Western_Blot_Workflow start Cell Culture and PROTAC Treatment lysis Cell Lysis and Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry and Data Analysis (DC50, Dmax) detection->analysis

Workflow for Western Blot analysis.

Protocol:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the this compound-linked PROTAC, alternative PROTACs, and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and separate proteins by SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Wash and then incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot a dose-response curve to determine DC50 and Dmax values.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat cells with a range of concentrations of the PROTACs and control compounds for the desired duration (e.g., 72 hours).

  • Assay Procedure: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Mix the contents by orbital shaking to induce cell lysis. Measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit a dose-response curve to determine the GI50 or IC50 value.

Ternary Complex Formation Assay (Co-Immunoprecipitation)

This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex, which is essential for PROTAC activity.

CoIP_Workflow start Cell Treatment with PROTAC and Proteasome Inhibitor lysis Cell Lysis start->lysis incubation Incubation of Lysate with Antibody (e.g., anti-POI) lysis->incubation precipitation Immunoprecipitation with Protein A/G Beads incubation->precipitation wash Wash Beads precipitation->wash elution Elution of Immunocomplexes wash->elution analysis Western Blot Analysis for POI, E3 Ligase, and PROTAC components elution->analysis

Workflow for Co-Immunoprecipitation.

Protocol:

  • Cell Treatment: Treat cells with the this compound-linked PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.

  • Lysis and Immunoprecipitation: Lyse the cells and incubate the lysate with an antibody against the target protein or the E3 ligase. Precipitate the antibody-protein complexes using protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated proteins.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase to confirm their co-precipitation.

Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein, a key step in the PROTAC-mediated degradation pathway.

Protocol:

  • Cell Treatment and Lysis: Treat cells as for the Co-IP assay. Lyse the cells under denaturing conditions to preserve ubiquitinated proteins.

  • Immunoprecipitation: Immunoprecipitate the target protein using a specific antibody.

  • Western Blot Analysis: Perform Western blotting on the immunoprecipitated samples using an antibody that recognizes ubiquitin. An increase in the high molecular weight smear upon PROTAC treatment indicates enhanced ubiquitination of the target protein.

Alternative Technologies for Comparison

The performance of an this compound-linked PROTAC should be benchmarked against other protein degradation technologies.

  • Alternative PROTACs: Synthesize and test PROTACs with different linkers (e.g., alkyl chains, other PEG lengths), different E3 ligase ligands (e.g., targeting VHL or IAPs instead of CRBN), or different target-binding moieties.

  • Molecular Glues: These are small molecules that induce a direct interaction between a target protein and an E3 ligase without a linker.

  • LYTACs (Lysosome-Targeting Chimeras): These molecules direct extracellular or membrane-bound proteins to the lysosome for degradation.

  • AUTACs (Autophagy-Targeting Chimeras): These compounds induce the degradation of cytosolic proteins via the autophagy pathway.

Conclusion

While specific efficacy data for this compound-linked PROTACs is not yet available in the public domain, the experimental framework outlined in this guide provides a robust methodology for their evaluation. The combination of quantitative protein degradation assays, cell viability studies, and mechanistic assays to confirm ternary complex formation and ubiquitination will enable a thorough assessment of any novel PROTAC. The use of the versatile this compound linker, with its potential for efficient "click chemistry" synthesis, offers an exciting avenue for the rapid development and optimization of new PROTAC-based therapeutics. Comparative analysis against alternative degraders and traditional inhibitors will be crucial in determining the therapeutic potential of this specific class of PROTACs.

References

The Influence of PEG Spacer Length on PROTAC Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical, yet often nuanced, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties. This guide provides a comprehensive comparative analysis of the impact of different PEG spacer lengths on PROTAC performance, supported by experimental data and detailed methodologies.

The linker in a PROTAC molecule is not merely a passive spacer; it plays a pivotal role in determining the overall efficacy of the molecule.[1] The length, composition, and rigidity of the linker directly influence several key parameters that govern a PROTAC's ability to induce targeted protein degradation. An optimal linker facilitates the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[2] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex.[3][] Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, the systematic evaluation of different linker lengths is a critical step in the optimization of any new PROTAC.

Data Presentation: Efficacy vs. PEG Linker Length

The following table summarizes quantitative data from a hypothetical study on Estrogen Receptor (ER) targeting PROTACs, illustrating the impact of varying PEG linker lengths on degradation potency (DC50) and maximal degradation (Dmax).

PROTAC VariantLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
ERD3-L1PEG850065
ERD3-L2PEG1215085
ERD3-L3 PEG 16 50 95
ERD3-L4PEG2020070
ERD3-L5PEG2480050

Data is hypothetical and for illustrative purposes only, based on trends observed in published studies.

As the data indicates, there is an optimal linker length for this particular PROTAC series, with the 16-atom PEG linker (ERD3-L3) demonstrating the highest potency and efficacy. This highlights the necessity of empirically determining the optimal linker length for each target-E3 ligase pair.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Workflow for Evaluating PROTAC Efficacy start Start: Synthesize PROTAC variants with different PEG linker lengths cell_culture Cell Culture: Seed target cells in multi-well plates start->cell_culture treatment PROTAC Treatment: Treat cells with a range of PROTAC concentrations cell_culture->treatment lysis Cell Lysis: Prepare cell lysates for protein analysis treatment->lysis functional_assay Functional Assay: (e.g., Cell Viability Assay) Assess downstream biological effects treatment->functional_assay western_blot Western Blot: Quantify target protein levels (vs. loading control) lysis->western_blot data_analysis Data Analysis: Determine DC50 and Dmax values western_blot->data_analysis conclusion Conclusion: Identify optimal linker length for desired efficacy data_analysis->conclusion functional_assay->data_analysis Linker_Length_Logic Relationship Between PEG Linker Length and PROTAC Properties cluster_linker PEG Linker Length cluster_properties PROTAC Properties Too_Short Too Short Ternary_Complex Ternary Complex Formation & Stability Too_Short->Ternary_Complex Steric Hindrance (Suboptimal) Optimal Optimal Optimal->Ternary_Complex Favorable Conformation (Optimal) Solubility Solubility Optimal->Solubility Increases Permeability Permeability Optimal->Permeability Can Improve Too_Long Too Long Too_Long->Ternary_Complex Inefficient Proximity (Suboptimal) Degradation Degradation Efficacy (Low DC50, High Dmax) Ternary_Complex->Degradation

References

analytical techniques to confirm Apn-peg4-pfp conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Analytical Techniques for Confirming Apn-PEG4-PFP Conjugation

For researchers, scientists, and drug development professionals, confirming the successful conjugation of a protein such as Adiponectin (Apn) with a PEG linker (PEG4) activated by a pentafluorophenyl (PFP) ester is a critical step in the development of bioconjugates. This guide provides an objective comparison of key analytical techniques to verify this conjugation, complete with experimental data and detailed protocols.

The conjugation process involves the covalent attachment of the PEG4-PFP linker to amine groups on the Apn protein, typically lysine residues or the N-terminus. This modification, known as PEGylation, can enhance the therapeutic properties of the protein, such as its stability and circulation half-life.[1] However, the reaction can result in a heterogeneous mixture of products, including unreacted protein, free PEG linker, and protein molecules with varying numbers of PEG chains attached.[2][3] Therefore, robust analytical methods are essential to characterize the final product.

Comparison of Key Analytical Techniques

A combination of analytical techniques is often necessary for a comprehensive characterization of the conjugated protein.[3] High-Performance Liquid Chromatography (HPLC) methods are excellent for separating the components of the reaction mixture, while Mass Spectrometry (MS) provides precise mass information to confirm the addition of the PEG linker. SDS-PAGE offers a straightforward way to visualize the increase in molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

Technique Principle Information Provided Advantages Limitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.[4]- Confirms covalent attachment of PEG4-PFP. - Determines the degree of PEGylation (number of PEG chains per protein). - Identifies specific conjugation sites (with peptide mapping).- High accuracy and sensitivity. - Provides definitive mass confirmation. - Can analyze complex mixtures when coupled with LC.- PEG heterogeneity can complicate spectra. - May require specialized equipment (e.g., Q-TOF, Orbitrap).
HPLC (SEC, RP, IEX) Separates molecules based on size (SEC), hydrophobicity (RP), or charge (IEX).- Separates conjugated protein from unreacted protein and free PEG. - Quantifies the purity of the conjugate. - Can resolve different PEGylated species.- Robust and reproducible. - Multiple modes provide orthogonal separation methods.- Does not provide direct mass confirmation. - Method development can be time-consuming.
SDS-PAGE Separates proteins based on their molecular weight in an electric field.- Visualizes the increase in molecular weight upon PEGylation. - Assesses the purity and heterogeneity of the conjugate.- Simple, inexpensive, and widely available. - Provides a quick qualitative assessment.- Low resolution, making it difficult to separate species with small mass differences. - Provides an apparent molecular weight, which can be influenced by the PEG chain.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Confirms the presence of the PEG chain on the protein. - Can provide information about the conjugation site and structural changes. - Quantifies the degree of PEGylation.- Provides detailed structural information. - Non-destructive.- Lower sensitivity compared to MS. - Complex spectra for large proteins.
UV-Vis Spectroscopy Measures the absorption of light by the sample.- Can be used to monitor the conjugation reaction in real-time. - Confirms the presence of components with unique chromophores.- Simple and rapid. - Can be used for quantitative analysis with appropriate calibration.- Indirect method that relies on changes in absorbance. - Limited structural information.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these analytical techniques. Below are representative protocols for each method.

Mass Spectrometry (LC-MS)

This protocol is adapted for a Q-TOF LC/MS system and is designed to determine the accurate mass of the intact conjugated protein.

  • Instrumentation: Agilent 1260 Infinity LC coupled to an Agilent 6520 Q-TOF Mass Spectrometer.

  • LC Method:

    • Column: Reversed-phase column suitable for proteins (e.g., C4).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the protein, for example, 5-95% B over 15 minutes.

    • Flow Rate: 0.5 mL/min.

  • MS Method:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: 500-4000 m/z.

    • Data Analysis: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass spectrum, which will show the mass of the unreacted Apn and the Apn-PEG4 conjugate(s). The mass increase should correspond to the mass of the PEG4-PFP linker minus the leaving group.

Size-Exclusion HPLC (SEC-HPLC)

This method is effective for separating the conjugated protein from unreacted protein and free PEG based on their size in solution.

  • Column: TSKgel G3000SWxl or similar SEC column suitable for protein separation.

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 280 nm.

  • Sample Preparation: Dilute the reaction mixture in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 20 µL.

  • Expected Outcome: The chromatogram should show distinct peaks for the PEGylated Apn (eluting first due to its larger size), the unreacted Apn, and the free PEG4-PFP linker (eluting last).

SDS-PAGE

This technique provides a visual confirmation of the increase in molecular weight after PEGylation.

  • Gel: Use a precast polyacrylamide gel with a percentage appropriate for the expected molecular weight of the conjugate (e.g., 4-20% gradient gel).

  • Running Buffer: Tris-Glycine-SDS buffer.

  • Sample Preparation: Mix the protein sample with Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heat at 95°C for 5 minutes.

  • Loading: Load the samples and a molecular weight marker into the wells of the gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with Coomassie Blue or a more sensitive stain like silver stain to visualize the protein bands. The PEGylated Apn will appear as a band with a higher apparent molecular weight than the unreacted Apn.

¹H NMR Spectroscopy

Proton NMR can be used to confirm the presence of the PEG chain and quantify the degree of PEGylation.

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Solvent: Deuterated water (D₂O) or a suitable buffer in D₂O.

  • Sample Preparation: Lyophilize the purified conjugate and dissolve it in the deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum. The characteristic strong signal of the PEG ethylene glycol protons will be visible around 3.6 ppm.

  • Data Analysis: The degree of PEGylation can be calculated by integrating the PEG proton signal and comparing it to the integral of a well-resolved protein proton signal.

Visualizations

This compound Conjugation Reaction

Apn Apn Protein (with -NH2 groups) Conjugate Apn-PEG4 Conjugate Apn->Conjugate Reaction PEG_PFP PEG4-PFP (Pentafluorophenyl ester) PEG_PFP->Conjugate PFP_leaving_group Pentafluorophenol Conjugate->PFP_leaving_group Byproduct

Caption: Conjugation of Apn protein with PEG4-PFP linker.

Analytical Workflow for Conjugation Confirmation

cluster_separation Separation & Purification cluster_characterization Characterization Reaction Conjugation Reaction Mixture HPLC HPLC (SEC/IEX/RP) Reaction->HPLC SDS_PAGE SDS-PAGE HPLC->SDS_PAGE Qualitative MW Shift Mass_Spec Mass Spectrometry HPLC->Mass_Spec Precise Mass & Purity NMR NMR Spectroscopy HPLC->NMR Structural Confirmation

Caption: Workflow for analysis of this compound conjugation.

References

Safety Operating Guide

Navigating the Safe Disposal of Apn-peg4-pfp: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the responsible management of novel chemical compounds is a cornerstone of laboratory safety and environmental stewardship. Apn-peg4-pfp, a PEG-based PROTAC linker, requires meticulous handling and disposal due to its chemical properties and intended biological activity. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Given the nature of this compound as a reactive bi-functional molecule, it should be handled with the assumption of potential hazards until comprehensive toxicological data is available. All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Chemically resistant nitrile gloves are required.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is necessary to protect from splashes.

Quantitative Data for Disposal Planning

ParameterGuideline/InformationRationale
Waste Classification Hazardous Chemical WasteDue to its nature as a biologically active and reactive organic molecule.
Primary Disposal Method High-temperature incinerationEnsures complete destruction of the compound, preventing environmental release.[1]
Container Type Leak-proof, chemically compatible containers with screw capsPrevents spills and ensures safe transport.[2]
Contaminated Materials Dispose of as solid hazardous wasteItems such as gloves, pipette tips, and weighing boats that come into contact with this compound are considered contaminated.[3]
Aqueous Waste Do not dispose down the drainPrevents the release of this biologically active molecule into the sewer system.[1][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a controlled procedure that must align with local, state, and federal regulations. The following protocol provides a general framework.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated consumables (e.g., pipette tips, tubes, gloves), and spill cleanup materials in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled, and sealed waste container. Do not mix with incompatible waste streams. It is critical to segregate halogenated and non-halogenated solvent wastes.

  • Containerization and Labeling:

    • Use only approved, leak-proof containers that are chemically compatible with the waste.

    • All waste containers must be clearly labeled with:

      • The full chemical name: "this compound"

      • The words "Hazardous Waste"

      • The primary hazard(s) (e.g., Toxic, Reactive)

      • The approximate concentration and volume

      • The date the waste was first added to the container

  • Storage:

    • Store waste containers in a designated and properly ventilated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

  • Disposal Request:

    • Follow your institution's established procedure for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office.

  • Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol). Dispose of the cleaning materials as solid hazardous waste.

  • Disposal of Empty Containers:

    • The original container of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste. After rinsing, the container label should be defaced, and the container disposed of according to institutional guidelines for empty chemical containers.

Experimental Protocol: Hydrolytic Instability of PFP Esters

The pentafluorophenyl (PFP) ester moiety of this compound is susceptible to hydrolysis, which can impact its reactivity and should be considered during handling and disposal. Unused solutions should be considered for disposal as they may have degraded. It is recommended to prepare solutions of PFP esters immediately before use. Discard any unused reconstituted reagent.

Below are diagrams illustrating the recommended workflows for the proper handling and disposal of this compound.

cluster_handling Safe Handling Workflow start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh_dissolve Weigh Solid or Prepare Solution fume_hood->weigh_dissolve experiment Perform Experiment weigh_dissolve->experiment end_handling End of Handling experiment->end_handling

Caption: Workflow for the safe handling of this compound in a laboratory setting.

cluster_disposal This compound Disposal Workflow start_disposal Start: Waste Generation waste_type Identify Waste Type start_disposal->waste_type solid_waste Solid Waste (Unused powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste request_pickup Request Pickup from EHS store_waste->request_pickup end_disposal End: Professional Disposal (Incineration) request_pickup->end_disposal

Caption: Step-by-step workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Apn-peg4-pfp

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Apn-peg4-pfp

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesDisposable nitrile gloves are the minimum requirement. For tasks with a higher risk of splashes or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for tears before use and change them immediately if contaminated.
Eye and Face Protection Safety Glasses/GogglesANSI Z87.1-compliant safety glasses with side shields are mandatory. In situations with a splash hazard, such as when preparing solutions, chemical splash goggles should be worn.
Face ShieldA face shield should be used in conjunction with safety glasses or goggles when there is a significant risk of splashes of corrosive or hazardous liquids.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect skin and clothing from potential splashes.
Respiratory Protection Fume HoodAll weighing and handling of the solid this compound and its concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, follow the emergency spill procedures outlined below.

  • Storage: this compound, containing a moisture-sensitive pentafluorophenyl (PFP) ester, should be stored in a tightly sealed container at -20°C with a desiccant to prevent degradation from atmospheric moisture.[1][2] The storage area should be a designated, well-ventilated, and secure location.

  • Inert Atmosphere: To ensure stability and prevent oxidative degradation of the terminal alkyne, store the compound under an inert atmosphere (e.g., argon or nitrogen).

Preparation and Use
  • Pre-Work Assessment: Before handling, conduct a hazard assessment to identify potential risks and ensure all necessary PPE and safety equipment are readily available. Verify that the chemical fume hood is functioning correctly.

  • Handling Solid Compound:

    • Equilibrate the vial to room temperature before opening to avoid moisture condensation onto the product.[2]

    • Perform all weighing and handling of the solid compound within a certified chemical fume hood.

    • Use appropriate, clean tools (e.g., spatulas, weighing paper) to handle the solid. Avoid generating dust.

  • Solution Preparation:

    • It is strongly recommended to prepare solutions of PFP esters immediately before use.[1][2] Do not prepare stock solutions for long-term storage as the ester will degrade over time.

    • Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for dissolution.

    • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

    • When diluting or transferring solutions, work within a chemical fume hood and use appropriate pipettes and techniques to avoid splashes and aerosol generation.

  • Reaction Conditions:

    • Avoid buffers containing primary amines (e.g., Tris or glycine) as these will compete with the PFP ester in conjugation reactions.

    • Crucially, avoid contact between the terminal alkyne in this compound and heavy metals such as copper (I), silver, and mercury, especially in basic or neutral solutions, to prevent the formation of potentially explosive metal acetylides.

Disposal Plan
  • Waste Classification: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Disposal Method:

    • Collect all hazardous waste in a designated, properly labeled, and sealed container.

    • Dispose of the contents and container through an approved waste disposal facility in accordance with all local, state, and federal regulations.

    • Do not dispose of this compound or its waste down the drain.

Emergency Plan: Spills and Exposure

Small Spill
  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wear Full PPE: Before cleaning, don the full recommended personal protective equipment.

  • Contain and Absorb: For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Collect and Dispose: Place the absorbed material and any contaminated items into a sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Large Spill or Uncontrolled Release
  • Evacuate Immediately: Evacuate the entire laboratory and alert others in the vicinity.

  • Activate Emergency Systems: Activate the nearest fire alarm or emergency response system.

  • Contact Emergency Personnel: Notify your institution's emergency response team and provide them with details of the spill.

  • Do Not Attempt to Clean: Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Personal Exposure
  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide respiratory support and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.

Visual Workflows

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Pre-Work Assessment Pre-Work Assessment Gather PPE Gather PPE Pre-Work Assessment->Gather PPE Verify Fume Hood Verify Fume Hood Gather PPE->Verify Fume Hood Equilibrate Vial Equilibrate Vial Verify Fume Hood->Equilibrate Vial Weigh Solid Weigh Solid Equilibrate Vial->Weigh Solid Avoid moisture Dissolve in Anhydrous Solvent Dissolve in Anhydrous Solvent Weigh Solid->Dissolve in Anhydrous Solvent Prepare fresh Use in Experiment Use in Experiment Dissolve in Anhydrous Solvent->Use in Experiment Decontaminate Glassware Decontaminate Glassware Use in Experiment->Decontaminate Glassware Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Dispose as Hazardous Waste Dispose as Hazardous Waste Segregate Waste->Dispose as Hazardous Waste

Caption: Standard operating procedure for handling this compound.

G Emergency Response for this compound Incidents cluster_spill Spill Response cluster_exposure Personal Exposure Incident Occurs Incident Occurs Evacuate Area Evacuate Area Incident Occurs->Evacuate Area Remove from Exposure Remove from Exposure Incident Occurs->Remove from Exposure Don Full PPE Don Full PPE Evacuate Area->Don Full PPE Contain & Absorb Contain & Absorb Don Full PPE->Contain & Absorb Collect for Disposal Collect for Disposal Contain & Absorb->Collect for Disposal Decontaminate Area Decontaminate Area Collect for Disposal->Decontaminate Area Administer First Aid Administer First Aid Remove from Exposure->Administer First Aid Skin, Eyes, Inhalation Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention

Caption: Procedural flow for emergency situations involving this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.